molecular formula C8H15NO2 B3071271 Methyl cis-2-methylpiperidine-5-carboxylate CAS No. 1009376-81-1

Methyl cis-2-methylpiperidine-5-carboxylate

Cat. No.: B3071271
CAS No.: 1009376-81-1
M. Wt: 157.21
InChI Key: AJUGGHOVBBTHCD-NKWVEPMBSA-N
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Description

Methyl cis-2-methylpiperidine-5-carboxylate (CAS 1009376-78-6) is a high-purity chiral piperidine derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol, this compound is characterized by its cis-configured stereochemistry, where the methyl and carboxylate substituents are positioned on the same side of the piperidine ring . This specific spatial arrangement is critical as it defines the molecule's three-dimensional shape and its subsequent interactions in biological systems and chemical reactions. The compound is supplied with a guaranteed purity of not less than 97% . Piperidine scaffolds are fundamental structural motifs found in a vast array of bioactive molecules and approved pharmaceuticals. The specific substitution pattern of this compound makes it a valuable synthon, or building block, for the construction of more complex molecules. Its primary research value lies in its application as a key precursor in the synthesis of potential analgesic agents . It serves as a crucial intermediate in the development of stereoisomerically pure 4-anilido-3-methylpiperidine-1-carboxylates, a class of compounds investigated for their potent pain-relieving properties . The mechanism of action for the final active pharmaceutical ingredients derived from this building block often involves interaction with central nervous system targets, such as the modulation of opioid receptors. As a sophisticated chiral intermediate, this compound enables researchers to explore structure-activity relationships with high stereochemical precision. Its well-defined structure, confirmed by techniques including 1H-NMR , ensures reproducibility in experimental work. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl (3R,6S)-6-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUGGHOVBBTHCD-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl cis-2-methylpiperidine-5-carboxylate: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of Methyl cis-2-methylpiperidine-5-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. While specific experimental data for this exact isomer is emerging, this document synthesizes established principles and data from closely related analogues to offer a robust working knowledge of this compound.

Introduction: The Significance of the Piperidine Scaffold

The piperidine motif is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive natural products.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, including improved solubility, metabolic stability, and the ability to form crucial interactions with biological targets.[3] The specific substitution pattern on the piperidine ring allows for fine-tuning of a compound's pharmacological profile, making molecules like this compound valuable starting points for the synthesis of novel therapeutics.[4] The cis stereochemistry between the 2-methyl and 5-carboxylate groups introduces a defined three-dimensional architecture, which is increasingly recognized as a critical element in designing selective and potent drugs.[5]

Physicochemical and Structural Properties

This compound (CAS Number: 1009376-78-6) is a disubstituted piperidine derivative.[6] The cis configuration indicates that the methyl group at the 2-position and the methyl carboxylate group at the 5-position are on the same side of the piperidine ring's plane.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound (Predicted/Inferred)Methyl piperidine-2-carboxylate (Experimental/Computed)2-Methylpiperidine (Experimental)
Molecular Formula C₈H₁₅NO₂C₇H₁₃NO₂C₆H₁₃N
Molecular Weight 157.21 g/mol 143.18 g/mol [7]99.17 g/mol [8]
IUPAC Name This compoundmethyl piperidine-2-carboxylate[7]2-methylpiperidine[8]
CAS Number 1009376-78-6[6]90710-04-6 ((S)-isomer)[7]109-05-7[8]
Boiling Point Not availableNot available117-119 °C[8]
LogP (Predicted) ~1.50.3[7]1.1[8]
Hydrogen Bond Donors 11[7]1[8]
Hydrogen Bond Acceptors 23[7]1[8]
Topological Polar Surface Area 38.3 Ų38.3 Ų[7]12.0 Ų

Note: Properties for the target compound are largely predicted or inferred based on its structure and data from similar molecules due to limited direct experimental data.

Synthesis and Stereochemical Control

The synthesis of cis-2,5-disubstituted piperidines is a challenge that requires precise control over stereochemistry. General strategies often involve the hydrogenation of substituted pyridine precursors or cyclization reactions of acyclic amines.[1]

A plausible synthetic approach to this compound would involve the catalytic hydrogenation of a corresponding methyl 6-methylnicotinate precursor. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity for the cis isomer.[1] For instance, heterogeneous catalysts like ruthenium have been shown to favor the formation of cis products in the hydrogenation of substituted pyridines.[1]

G cluster_0 Plausible Synthetic Pathway Start Methyl 6-methylnicotinate Step1 Catalytic Hydrogenation (e.g., H₂, Ru/C or Rh/C) Start->Step1 Product This compound (Major Product) Step1->Product Side_Product Methyl trans-2-methylpiperidine-5-carboxylate (Minor Product) Step1->Side_Product

Caption: A plausible synthetic route to this compound.

Experimental Protocol: General Procedure for Diastereoselective Hydrogenation of a Substituted Pyridine (Illustrative)

  • Catalyst Preparation: In a high-pressure reactor, add the substituted pyridine precursor (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Reaction Setup: Add the hydrogenation catalyst (e.g., 5 mol% Ru/C or Rh/C) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas (3-5 times). Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).

  • Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., 25-80 °C) for a designated time (e.g., 12-48 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography to separate the cis and trans diastereomers.

This is a generalized protocol and the specific conditions would need to be optimized for the synthesis of this compound.

Chemical Reactivity and Derivatization

This compound possesses three main sites for chemical modification: the secondary amine, the methyl ester, and the piperidine ring itself.

  • N-Functionalization: The secondary amine is nucleophilic and can readily undergo a variety of reactions:

    • N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce alkyl substituents.

    • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides to introduce aromatic moieties.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.

  • Ester Manipulation: The methyl ester group can be transformed into other functional groups:

    • Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidification to yield the corresponding carboxylic acid.

    • Amidation: Direct reaction with amines, often requiring high temperatures or conversion to a more reactive acyl species, to form amides.

    • Reduction: Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to afford the corresponding primary alcohol.

  • Ring Modification: While the saturated piperidine ring is generally stable, reactions at the ring carbons can be achieved, often requiring more specialized methods.

Applications in Drug Discovery and Medicinal Chemistry

The 2,5-disubstituted piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules.[9] For example, derivatives of 2,5-disubstituted piperidines have been investigated for their activity as dopamine transporter inhibitors.[9] The defined stereochemistry of this compound makes it an attractive building block for creating structurally complex and diverse libraries of compounds for high-throughput screening.

G cluster_1 Drug Discovery Workflow Start This compound Derivatization Parallel Synthesis (N-alkylation, amidation, etc.) Start->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening (Target-based or Phenotypic) Library->Screening Hit Hit Compounds Screening->Hit Optimization Lead Optimization (SAR studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A hypothetical workflow for utilizing this compound in a drug discovery program.

The ability to functionalize both the nitrogen and the carboxylate group allows for the exploration of a wide chemical space, enabling the optimization of properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Features
¹H NMR - -OCH₃ (ester): Singlet around 3.6-3.8 ppm. - -CH₃ (ring): Doublet around 1.1-1.3 ppm. - Ring Protons: Complex multiplets in the range of 1.5-3.5 ppm. The proton at C2 would be a multiplet coupled to the C2-methyl group and the C3 protons. The proton at C5 would be a multiplet coupled to the C4 and C6 protons. - N-H: A broad singlet, the chemical shift of which would be concentration and solvent dependent.
¹³C NMR - C=O (ester): Signal in the range of 170-175 ppm. - -OCH₃ (ester): Signal around 51-53 ppm. - Ring Carbons (C2-C6): Signals in the aliphatic region, typically between 20-60 ppm. The chemical shifts would be influenced by the substituents. - -CH₃ (ring): Signal in the upfield region, around 15-20 ppm.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak at m/z = 157. - Fragmentation: Likely loss of the methoxy group (-OCH₃) to give a fragment at m/z = 126, and loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 98.

Note: These are predictions and actual experimental data may vary.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be consulted prior to handling. Based on the data for related piperidine derivatives, the following general precautions should be observed:

  • Health Hazards: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable and versatile building block in the field of organic synthesis and medicinal chemistry. Its well-defined stereochemistry and multiple points for functionalization make it an ideal scaffold for the construction of novel, three-dimensional molecules with the potential for a wide range of biological activities. As the demand for more complex and specific drug candidates grows, the importance of such chiral building blocks will undoubtedly continue to increase. Further research into the synthesis and applications of this specific isomer is warranted and is expected to yield exciting new discoveries in drug development.

References

An In-depth Technical Guide to Methyl cis-2-methylpiperidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1009376-78-6

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl cis-2-methylpiperidine-5-carboxylate, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into the synthesis, purification, spectroscopic characterization, and potential applications of this compound, with a focus on the practical insights and causal relationships that underpin its utility in medicinal chemistry.

Introduction: The Significance of the Piperidine Scaffold

The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets.[3] The specific substitution pattern and stereochemistry of the piperidine ring are critical determinants of pharmacological activity.[4] this compound, with its defined cis relationship between the methyl and carboxymethyl groups, offers a conformationally constrained scaffold that is of significant interest in the design of novel therapeutics.[4]

Synthesis and Stereochemical Control

The primary and most effective route for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, Methyl 6-methylnicotinate.[5] This transformation involves the reduction of the pyridine ring to a piperidine ring, a reaction that is highly dependent on the choice of catalyst and reaction conditions to control the diastereoselectivity.

Synthetic Pathway: From Pyridine to Piperidine

The hydrogenation of Methyl 6-methylnicotinate typically yields a mixture of cis and trans diastereomers. The cis isomer is often the major product under specific catalytic conditions.[6]

G cluster_0 Synthesis of this compound Methyl_6_methylnicotinate Methyl 6-methylnicotinate Hydrogenation Catalytic Hydrogenation (H₂, Catalyst) Methyl_6_methylnicotinate->Hydrogenation Diastereomeric_Mixture Mixture of cis and trans Methyl 2-methylpiperidine-5-carboxylate Hydrogenation->Diastereomeric_Mixture Purification Diastereomeric Separation (e.g., Column Chromatography) Diastereomeric_Mixture->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines a general procedure for the synthesis of this compound. Optimization may be required based on laboratory-specific equipment and reagents.

Materials:

  • Methyl 6-methylnicotinate

  • Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

  • Ethanol or Methanol (reagent grade)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

Procedure:

  • Reaction Setup: In a pressure-rated hydrogenation vessel, dissolve Methyl 6-methylnicotinate in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Under an inert atmosphere, carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge thoroughly with an inert gas before introducing hydrogen gas. Pressurize the vessel to the desired pressure (typically 50-100 psi) and commence vigorous stirring. The reaction is typically conducted at room temperature but may be gently heated to enhance the reaction rate.

  • Monitoring the Reaction: The progress of the reaction can be monitored by the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of cis and trans diastereomers.

Purification of Diastereomers

The separation of the cis and trans diastereomers is a critical step. Flash column chromatography is a commonly employed and effective method.[6][7]

Key Considerations for Chromatographic Separation:

  • Stationary Phase: Silica gel is the standard stationary phase.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.

  • Additives: Due to the basic nature of the piperidine nitrogen, peak tailing can be an issue. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can significantly improve peak shape and resolution.[7]

Physicochemical and Spectroscopic Data

PropertyValue
CAS Number 1009376-78-6
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Appearance Expected to be a colorless oil or a low-melting solid
Solubility Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.
Expected Spectroscopic Data

¹H NMR (Expected):

  • ~3.65 ppm (s, 3H): The singlet corresponding to the methyl ester protons (-COOCH₃).

  • ~2.5-3.2 ppm (m): Multiplets arising from the protons on the carbons adjacent to the nitrogen (C2-H and C6-H).

  • ~1.5-2.2 ppm (m): A complex series of multiplets from the remaining ring protons (C3-H, C4-H₂, and C5-H).

  • ~1.1 ppm (d, 3H): A doublet for the methyl group protons at the C2 position (-CH₃).

¹³C NMR (Expected):

  • ~174 ppm: The carbonyl carbon of the ester group.

  • ~51 ppm: The methoxy carbon of the ester group.

  • ~50-60 ppm: Carbons adjacent to the nitrogen (C2 and C6).

  • ~20-40 ppm: The remaining ring carbons (C3, C4, and C5).

  • ~18 ppm: The methyl carbon at the C2 position.

Mass Spectrometry (Expected):

  • [M+H]⁺: m/z = 158.1176

Reactivity and Key Transformations

The chemical reactivity of this compound is primarily dictated by the secondary amine and the methyl ester functional groups.

G cluster_1 Key Reactions of this compound Start This compound N_Alkylation N-Alkylation / N-Arylation Start->N_Alkylation R-X, Base N_Acylation N-Acylation / N-Sulfonylation Start->N_Acylation RCOCl or (RCO)₂O Ester_Hydrolysis Ester Hydrolysis Start->Ester_Hydrolysis H₃O⁺ or OH⁻ Ester_Reduction Ester Reduction Start->Ester_Reduction LiAlH₄ Amide_Formation Amide Formation Ester_Hydrolysis->Amide_Formation Amine, Coupling Agent

Caption: Reactivity map of this compound.

  • N-Functionalization: The secondary amine is nucleophilic and can readily undergo alkylation, arylation, acylation, and sulfonylation to introduce a wide variety of substituents on the nitrogen atom. This is a common strategy in drug discovery to modulate properties such as potency, selectivity, and pharmacokinetics.

  • Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other ester derivatives. Alternatively, the ester can be reduced to the primary alcohol, providing another point for further chemical modification.

Applications in Research and Drug Development

Substituted piperidines are privileged scaffolds in medicinal chemistry due to their favorable physicochemical properties and their ability to present substituents in a well-defined three-dimensional orientation.[1][2] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications in various disease areas, including:

  • Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in drugs targeting CNS receptors and transporters.[10]

  • Oncology: Novel piperidine derivatives are continuously being explored as potential anti-cancer agents.

  • Infectious Diseases: The piperidine scaffold is present in a number of antibacterial and antiviral agents.

The cis-2,5-disubstituted pattern, in particular, has been shown to be important for the activity of certain dopamine transporter inhibitors.[4]

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its synthesis via the catalytic hydrogenation of Methyl 6-methylnicotinate, followed by diastereomeric purification, provides access to a stereochemically defined scaffold. The presence of two distinct functional groups allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of this compound, empowering researchers to effectively utilize it in their drug discovery and development endeavors.

References

An In-depth Technical Guide on Methyl cis-2-methylpiperidine-5-carboxylate: Molecular Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic rings in FDA-approved drugs.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities.[1] Within this critical class of compounds, methyl cis-2-methylpiperidine-5-carboxylate emerges as a molecule of significant interest. This guide provides a comprehensive technical overview of its molecular structure, stereochemistry, and synthetic considerations, tailored for professionals in the field.

Core Molecular Structure: A Conformational Analysis

At its heart, this compound is a six-membered saturated heterocycle featuring a nitrogen atom. The ring is substituted at the C2 and C5 positions with a methyl group and a methyl carboxylate group, respectively. The "cis" designation is a critical descriptor of its stereochemistry, indicating that both substituents are oriented on the same face of the ring.

The piperidine ring predominantly exists in a chair conformation to minimize torsional and steric strain, a behavior analogous to cyclohexane.[3] The substituents on the ring can occupy either axial or equatorial positions. The conformational preference is dictated by the interplay of various forces, including steric hindrance, electrostatic interactions, and hyperconjugation.[4][5] For cis-2,5-disubstituted piperidines, the lowest energy conformation typically places the larger substituent in an equatorial position to avoid unfavorable 1,3-diaxial interactions.[6] In the case of this compound, both the methyl and the methyl carboxylate groups are expected to preferentially occupy equatorial positions to achieve maximum stability.

Figure 1: Chair conformation of this compound with equatorial substituents.

Stereochemistry: The Basis of Biological Specificity

The presence of chiral centers at C2 and C5 gives rise to stereoisomerism. For the cis diastereomer, two enantiomers exist: (2S, 5R) and (2R, 5S). The precise three-dimensional arrangement of atoms is fundamental to a molecule's biological activity, as it governs the interactions with chiral biological targets like enzymes and receptors. It has been observed in other 2,5-disubstituted piperidine derivatives that the cis-isomer can exhibit significantly different potency and selectivity for biological targets, such as the dopamine transporter, compared to its trans-isomer.[7][8] This underscores the necessity of stereocontrolled synthesis in drug discovery.

Synthetic Strategies: Accessing the cis Configuration

The synthesis of stereochemically pure piperidines is a pivotal challenge in organic chemistry. Several strategies have been developed to access the cis-2,5-disubstituted pattern.

Hydrogenation of Pyridine Precursors

A prevalent method for synthesizing cis-disubstituted piperidines is the hydrogenation of corresponding disubstituted pyridine precursors. This approach often proceeds with high diastereoselectivity, favoring the formation of the cis product.[5] The choice of catalyst and reaction conditions can be crucial in maximizing the yield and stereoselectivity of the hydrogenation.

Diastereoselective Lithiation and Trapping

For certain substitution patterns, diastereoselective lithiation of an N-Boc protected piperidine followed by trapping with an electrophile can provide access to specific diastereomers. The stereochemical outcome is often dictated by the lowest energy conformation of the lithiated intermediate.[6]

General Synthetic Workflow

A generalized workflow for the synthesis of methyl-substituted pipecolinates, which are structurally related to the topic compound, often involves the initial hydrogenation of a pyridine derivative to yield the cis-piperidine, followed by potential epimerization to the trans-isomer if desired.[9]

synthesis_workflow cluster_main Synthetic Approach to cis-Piperidines Pyridine Disubstituted Pyridine Precursor Hydrogenation Catalytic Hydrogenation (e.g., PtO2, H2) Pyridine->Hydrogenation High Diastereoselectivity cis_Piperidine cis-Disubstituted Piperidine (e.g., this compound) Hydrogenation->cis_Piperidine Purification Chromatographic Purification cis_Piperidine->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization

Figure 2: A generalized synthetic workflow for obtaining cis-disubstituted piperidines.

Spectroscopic Characterization: Confirming Structure and Stereochemistry

The definitive identification of this compound and the confirmation of its relative stereochemistry rely on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is paramount for confirming the cis stereochemistry. The coupling constants (J values) between adjacent protons on the piperidine ring provide detailed conformational information. For a chair conformation with equatorial substituents, specific coupling patterns are expected. The relative stereochemistry of similar cis-piperidines has been confirmed by the analysis of these J values.[6]

  • ¹³C NMR: The carbon NMR spectrum confirms the presence of all unique carbon atoms in the molecule, consistent with the proposed structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition.

X-ray Crystallography

For unambiguous proof of relative and absolute stereochemistry, single-crystal X-ray diffraction is the definitive method. The crystal structure of a derivative of a cis-piperidine has been used to confirm its relative stereochemistry.[6]

Applications in Drug Discovery

The piperidine motif is a privileged scaffold in drug design, and its chiral derivatives are crucial building blocks for a vast array of pharmaceuticals.[1][10] Chiral piperidine scaffolds can be used to modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity.[10] Specifically, 2,5-disubstituted piperidines have been investigated for their activity as inhibitors of γ-aminobutyric acid (GABA) uptake and as modulators of the dopamine transporter.[8] The well-defined three-dimensional structure of this compound makes it a valuable starting point for the synthesis of complex molecules in fragment-based drug discovery programs.[9]

Conclusion

This compound represents a structurally significant and synthetically valuable molecule. Its rigid conformational framework and defined stereochemistry are key attributes for its application in the rational design of novel therapeutics. A thorough understanding of its structure, stereochemical nuances, and synthetic accessibility is essential for medicinal chemists and drug development professionals aiming to leverage the full potential of the piperidine scaffold.

References

Spectroscopic Blueprint of Methyl cis-2-methylpiperidine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and medicinal chemistry, piperidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The precise stereochemical and electronic characterization of substituted piperidines is crucial for understanding their structure-activity relationships. This technical guide provides a detailed spectroscopic analysis of methyl cis-2-methylpiperidine-5-carboxylate , a key heterocyclic building block. Due to the absence of publicly available experimental spectra for this specific stereoisomer, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the synthesis and characterization of novel piperidine derivatives.

Molecular Structure and Stereochemistry

The fundamental structure of the topic compound is a piperidine ring substituted at the 2-position with a methyl group and at the 5-position with a methyl carboxylate group. The cis stereochemistry indicates that the methyl and methyl carboxylate substituents are on the same face of the piperidine ring. This specific spatial arrangement significantly influences the molecule's spectroscopic properties.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of similar piperidine derivatives and established chemical shift theories.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for each proton in the molecule. The cis relationship between the substituents at C2 and C5 will influence the coupling constants observed.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
N-H1.5 - 2.5broad singlet-
H22.8 - 3.2multiplet-
H3 (axial)1.2 - 1.5multiplet-
H3 (equatorial)1.8 - 2.1multiplet-
H4 (axial)1.3 - 1.6multiplet-
H4 (equatorial)1.9 - 2.2multiplet-
H52.5 - 2.9multiplet-
H6 (axial)2.3 - 2.6multiplet-
H6 (equatorial)2.9 - 3.3multiplet-
-OCH₃3.6 - 3.8singlet-
2-CH₃1.0 - 1.2doublet6.0 - 7.0

Causality Behind Predictions:

  • N-H Proton: The chemical shift of the N-H proton can be variable and is often broad due to quadrupole broadening and potential hydrogen bonding. Its integration would correspond to one proton.

  • Ring Protons (H2-H6): The protons on the piperidine ring will reside in the range of δ 1.2-3.3 ppm. The protons adjacent to the nitrogen (H2 and H6) are expected to be the most downfield due to the inductive effect of the nitrogen atom. The presence of the methyl group at C2 and the ester group at C5 will further influence the chemical shifts of the neighboring protons. The cis stereochemistry will result in specific through-space interactions that can be further elucidated with 2D NMR techniques like NOESY.

  • Ester Methyl Protons (-OCH₃): The methyl group of the ester will appear as a sharp singlet at approximately δ 3.7 ppm, a characteristic region for such functional groups.

  • 2-Methyl Protons: The methyl group at the C2 position will appear as a doublet due to coupling with the H2 proton, with a typical coupling constant of 6-7 Hz.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)173 - 176
C255 - 60
C328 - 33
C425 - 30
C540 - 45
C648 - 53
-OCH₃51 - 53
2-CH₃18 - 22

Causality Behind Predictions:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and will appear significantly downfield in the spectrum.

  • Ring Carbons (C2-C6): The carbons of the piperidine ring will resonate in the aliphatic region. The carbons directly attached to the nitrogen (C2 and C6) will be the most downfield among the ring carbons. The substituent effects of the methyl and methyl carboxylate groups will cause slight variations in the chemical shifts of the ring carbons.

  • Ester and Methyl Carbons: The methyl carbon of the ester group will appear around δ 52 ppm, while the methyl group at C2 will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H (secondary amine)Stretching3300 - 3500Medium, sharp
C-H (alkane)Stretching2850 - 3000Strong
C=O (ester)Stretching1735 - 1750Strong, sharp
C-O (ester)Stretching1000 - 1300Strong
N-H (secondary amine)Bending1550 - 1650Medium

Expert Insights:

  • The N-H stretch of the secondary amine is a key diagnostic peak and is typically sharper than the broad O-H stretch of an alcohol.[1]

  • The C=O stretch of the saturated ester is one of the most intense peaks in the spectrum and its position is a reliable indicator of the ester functional group.[2]

  • The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions from C-C and C-N stretching and various bending vibrations, which would be unique to this specific molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

  • Molecular Formula: C₈H₁₅NO₂

  • Molecular Weight: 157.21 g/mol

  • Predicted Molecular Ion Peak (M⁺): m/z = 157

Predicted Fragmentation Pattern:

The fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to characteristic cleavage pathways.[3]

  • Alpha-Cleavage: The most common fragmentation pathway for piperidines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of the methyl group at C2 or the side chain at C6.

  • Loss of the Ester Group: Fragmentation can occur with the loss of the methoxycarbonyl group (-COOCH₃) or the entire methyl carboxylate side chain.

  • Ring Fission: The piperidine ring can undergo cleavage to form various acyclic fragment ions.

cluster_0 Spectroscopic Analysis Workflow Sample Prep Sample Prep NMR Analysis NMR Analysis Sample Prep->NMR Analysis IR Analysis IR Analysis Sample Prep->IR Analysis MS Analysis MS Analysis Sample Prep->MS Analysis Data Interpretation Data Interpretation NMR Analysis->Data Interpretation Structure Confirmation Structure Confirmation Data Interpretation->Structure Confirmation IR Analysis->Data Interpretation MS Analysis->Data Interpretation

Caption: A typical workflow for spectroscopic analysis.

Experimental Protocols

For researchers who synthesize this compound, the following are standard protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY, HSQC, and HMBC spectra to definitively assign all proton and carbon signals and confirm the connectivity and stereochemistry.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization:

    • Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺ at m/z = 158.

    • Electron ionization (EI) can also be used, which will provide more fragmentation information.

  • Analysis:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement, confirming the elemental composition.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to observe the fragmentation pattern and aid in structural elucidation.[4]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in established scientific principles and data from analogous compounds, offers a solid foundation for the characterization of this important heterocyclic molecule. The included experimental protocols provide a practical guide for researchers to obtain and interpret the necessary spectroscopic data, ensuring the structural integrity and purity of their synthesized compounds. This guide underscores the power of predictive spectroscopy as a vital tool in modern chemical research and drug development.

References

An In-depth Technical Guide to the Solubility and Stability Profile of Methyl cis-2-methylpiperidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl cis-2-methylpiperidine-5-carboxylate in Medicinal Chemistry

This compound is a chiral heterocyclic compound featuring a substituted piperidine ring. Such scaffolds are of significant interest in medicinal chemistry and drug development. The piperidine moiety is a common structural element in many pharmaceuticals and natural alkaloids, valued for its ability to interact with biological targets. The specific stereochemistry and functional groups of this compound—namely the cis relationship between the methyl and carboxylate groups, the basic nitrogen atom, and the ester functionality—dictate its physicochemical properties, which in turn govern its behavior in biological systems and formulation processes.

This guide provides a comprehensive overview of the predicted solubility and stability profile of this compound. Due to the limited availability of public data for this specific molecule (CAS No. 1009376-78-6), this document synthesizes information from structurally related compounds, general principles of organic chemistry, and established pharmaceutical testing methodologies. It is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, formulation development, and analytical method development. A stereoisomer, Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate, is noted as a versatile intermediate in pharmaceutical synthesis with favorable reactivity and stability under various conditions.[1]

Chemical Structure and Physicochemical Properties

A clear understanding of the molecule's structure is fundamental to predicting its properties.

Caption: Chemical structure of this compound.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₁₅NO₂Based on chemical structure.[1]
Molecular Weight 157.21 g/mol Calculated from the molecular formula.[1]
pKa (of protonated amine) ~10-11The piperidine nitrogen is basic, similar to piperidine itself (pKa ~11.22).[2] The electron-withdrawing ester group may slightly decrease the basicity.
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on similar small molecule piperidine derivatives.
LogP 1.0 - 2.0 (Estimated)The piperidine ring and methyl groups contribute to lipophilicity, while the nitrogen and ester groups add some polarity.

Part 1: Solubility Profile (Predicted)

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[3] The solubility of this compound is governed by its functional groups: the basic piperidine nitrogen, the lipophilic methyl group and ring structure, and the polar methyl ester.

Aqueous Solubility
  • pH-Dependent Solubility : The presence of the basic piperidine nitrogen suggests that the aqueous solubility will be highly pH-dependent.[2]

    • In acidic solutions (pH < pKa) , the nitrogen atom will be protonated, forming a piperidinium salt. This salt form is expected to be significantly more water-soluble than the free base.[2]

    • In neutral to basic solutions (pH > pKa) , the compound will exist primarily as the neutral free base, which is predicted to have lower aqueous solubility due to the nonpolar hydrocarbon portions of the molecule.[2]

  • General Aqueous Solubility : Piperidine itself is miscible with water, largely due to hydrogen bonding.[3][4] However, the addition of the methyl and methyl carboxylate groups increases the molecule's lipophilicity, likely resulting in limited solubility in pure water.

Solubility in Organic Solvents

Based on general principles, the compound is expected to exhibit good solubility in a range of organic solvents.

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Methanol, Ethanol)HighThe compound can act as a hydrogen bond acceptor (at both N and O atoms) and the overall polarity is compatible with alcohols.[3]
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)HighThese solvents are effective at solvating polar molecules and are generally good solvents for a wide range of organic compounds. N-formylpiperidine, a related compound, is a polar aprotic solvent.[5]
Nonpolar Solvents (e.g., Hexane, Toluene)Low to ModerateThe piperidine ring provides some nonpolar character, but the polar amine and ester groups will limit solubility in highly nonpolar solvents.[3]
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)HighThese solvents are versatile and can typically dissolve compounds with a mix of polar and nonpolar features.[3]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To empirically determine the solubility, the shake-flask method is a well-established and reliable technique.[2]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, pH 1.2 HCl, pH 7.4 Phosphate Buffer, Methanol, Acetonitrile)

  • Scintillation vials or flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Calibrated analytical balance

  • HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

  • Preparation: Add an excess amount of the compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles. Adsorption to the filter material should be assessed.

  • Analysis: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculation: The solubility is calculated based on the measured concentration in the saturated solution and expressed in units such as mg/mL or µg/mL.

Part 2: Stability Profile (Predicted)

Understanding the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. The stability of this compound is primarily influenced by its two main functional groups: the secondary amine within the piperidine ring and the methyl ester.

Potential Degradation Pathways
  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.

    • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can hydrolyze to form the corresponding carboxylic acid (cis-2-methylpiperidine-5-carboxylic acid) and methanol.

    • Base-Catalyzed Hydrolysis (Saponification): This reaction is typically faster and irreversible, yielding the carboxylate salt and methanol.[6]

    • Enzymatic Hydrolysis: Carboxylesterases present in biological systems can also catalyze the hydrolysis of methyl esters.[7]

  • Oxidation: The piperidine ring, particularly the secondary amine and the carbon atoms adjacent to it, can be susceptible to oxidation.

    • Oxidizing agents or atmospheric oxygen can potentially lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opening products.[8][9][10] Studies on piperidine itself show that oxidation can lead to the formation of products like 1-nitrosopiperidine and 1-nitropiperidine under atmospheric conditions.[11]

  • Thermal Degradation: High temperatures may induce decomposition, although specific pathways are unknown without experimental data. Storage recommendations for a similar compound at 0-8°C suggest that thermal lability could be a concern.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, could potentially initiate degradation through radical mechanisms.

G cluster_0 Predicted Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation parent Methyl cis-2-methyl- piperidine-5-carboxylate hydrolysis_prod cis-2-Methylpiperidine- 5-carboxylic Acid + Methanol parent->hydrolysis_prod Acid/Base/Enzymes oxidation_prod1 N-Oxide Derivative parent->oxidation_prod1 Oxidizing Agents oxidation_prod2 Ring-Opened Products oxidation_prod1->oxidation_prod2 Further Oxidation

Caption: Predicted major degradation pathways for the target compound.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • Compound stock solution of known concentration

  • Hydrochloric acid (e.g., 0.1 M HCl)

  • Sodium hydroxide (e.g., 0.1 M NaOH)

  • Hydrogen peroxide (e.g., 3% H₂O₂)

  • Temperature-controlled ovens

  • Photostability chamber

  • Calibrated pH meter

  • Validated stability-indicating HPLC method

Procedure:

G cluster_conditions Stress Conditions start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (e.g., 80°C, solid & solution) start->thermal photo Photolytic Stress (ICH Q1B guidelines) start->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) using Stability-Indicating HPLC acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis end Identify Degradants & Establish Degradation Profile analysis->end

References

An In-Depth Technical Guide to the Discovery and First Synthesis of Methyl cis-2-methylpiperidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the plausible discovery and foundational synthesis of methyl cis-2-methylpiperidine-5-carboxylate. The content is structured to offer not just a protocol, but a deep dive into the scientific rationale behind the synthetic strategy, targeting researchers, scientists, and professionals in drug development.

Foreword: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1] Its prevalence in FDA-approved drugs underscores its importance as a privileged scaffold.[1] The introduction of substituents onto the piperidine ring, particularly in a stereochemically defined manner, allows for the fine-tuning of pharmacological activity and properties. The cis-2,5-disubstituted piperidine motif, as seen in this compound, presents a specific spatial arrangement of functional groups that is of significant interest for the development of novel therapeutic agents. This guide delineates a logical and scientifically grounded pathway for its inaugural synthesis.

PART 1: A Plausible Pathway to the First Synthesis

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, a logical and efficient synthesis can be constructed based on established and robust chemical transformations. The most direct and atom-economical approach to piperidine synthesis is the catalytic hydrogenation of a corresponding pyridine precursor.[1] This method is not only efficient but also offers the potential for stereocontrol, which is crucial for obtaining the desired cis isomer.

The proposed synthesis is a two-step process:

  • Synthesis of the Pyridine Precursor: Preparation of methyl 2-methylnicotinate.

  • Stereoselective Hydrogenation: Reduction of the pyridine ring to the target cis-piperidine derivative.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Stereoselective Hydrogenation 2-methyl-5-ethylpyridine 2-Methyl-5-ethylpyridine Oxidation Oxidation (e.g., HNO3/H2SO4) 2-methyl-5-ethylpyridine->Oxidation 2-methylnicotinic_acid 2-Methylnicotinic Acid Oxidation->2-methylnicotinic_acid Esterification Esterification (Methanol, Acid Catalyst) 2-methylnicotinic_acid->Esterification Methyl_2-methylnicotinate Methyl 2-methylnicotinate Esterification->Methyl_2-methylnicotinate Hydrogenation Catalytic Hydrogenation (e.g., PtO2, H2, Acetic Acid) Methyl_2-methylnicotinate->Hydrogenation Target_Molecule Methyl cis-2-methyl- piperidine-5-carboxylate Hydrogenation->Target_Molecule

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of the Pyridine Precursor – Methyl 2-methylnicotinate

The logical starting point for this synthesis is the commercially available 2-methyl-5-ethylpyridine. This compound can be selectively oxidized to 2-methylnicotinic acid (also known as 2-methyl-5-pyridinecarboxylic acid). A common industrial method for this type of transformation involves oxidation with nitric acid in the presence of sulfuric acid.[2]

Following the oxidation, the resulting carboxylic acid is converted to its methyl ester. This is typically achieved through a Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid.[3][4] This reaction is an equilibrium process, and using methanol as the solvent drives the reaction towards the formation of the ester.[3]

Step 2: Stereoselective Catalytic Hydrogenation

The pivotal step in this synthesis is the reduction of the pyridine ring of methyl 2-methylnicotinate to the desired piperidine. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst and reaction conditions. The hydrogenation of substituted pyridines has been extensively studied, with various catalysts like platinum, palladium, rhodium, and ruthenium being employed.[5][6]

For the synthesis of cis-piperidine derivatives, platinum oxide (PtO₂, Adams' catalyst) in an acidic solvent like glacial acetic acid is a well-established and effective system.[5] The acidic medium protonates the pyridine nitrogen, which facilitates the reduction of the aromatic ring.[1] The substrate adsorbs onto the surface of the catalyst, and the hydrogen is delivered from the same face, leading to the cis stereochemistry. The methyl group at the 2-position can sterically direct the approach of the pyridine ring to the catalyst surface, further favoring the formation of the cis isomer.

Recent advancements have also demonstrated the efficacy of iridium(III)-catalyzed ionic hydrogenation for the reduction of pyridines, which shows excellent functional group tolerance.[7][8]

PART 2: Detailed Experimental Protocols

The following protocols are presented as a robust and reproducible methodology for the synthesis of this compound.

Protocol 1: Synthesis of Methyl 2-methylnicotinate

A. Oxidation of 2-Methyl-5-ethylpyridine

  • Reaction Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with concentrated sulfuric acid.

  • Addition of Reactant: While stirring, add 2-methyl-5-ethylpyridine dropwise to the sulfuric acid, maintaining the temperature below 30°C with an ice bath.

  • Oxidation: Heat the mixture to 150-160°C. Add nitric acid (60%) dropwise from the dropping funnel over several hours.[2]

  • Work-up: After the addition is complete, continue heating for an additional hour. Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a concentrated sodium hydroxide solution to precipitate the 2-methylnicotinic acid.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.

B. Fischer Esterification of 2-Methylnicotinic Acid

  • Reaction Setup: Suspend the dried 2-methylnicotinic acid in methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-methylnicotinate. Purify further by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a high-pressure reactor (autoclave), dissolve methyl 2-methylnicotinate in glacial acetic acid.[5]

  • Catalyst Addition: Add a catalytic amount of platinum oxide (PtO₂, 5 mol%).[5]

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.[5][6]

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours, or until hydrogen uptake ceases.[5]

  • Work-up: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.[5]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_hydrogenation Hydrogenation cluster_purification Isolation & Purification P1 Oxidation of 2-Methyl-5-ethylpyridine P2 Work-up & Isolation of 2-Methylnicotinic Acid P1->P2 P3 Fischer Esterification P2->P3 P4 Purification of Methyl 2-methylnicotinate P3->P4 H1 Dissolve Precursor in Glacial Acetic Acid P4->H1 Precursor H2 Add PtO2 Catalyst H1->H2 H3 Pressurize with H2 (50-70 bar) H2->H3 H4 Stir at Room Temp. H3->H4 I1 Filter Catalyst H4->I1 Crude Product I2 Neutralize & Extract I1->I2 I3 Dry & Concentrate I2->I3 I4 Column Chromatography I3->I4 Final_Product Methyl cis-2-methyl- piperidine-5-carboxylate I4->Final_Product Pure Product

Caption: Experimental workflow for the synthesis of the target molecule.

PART 3: Quantitative Data Summary

The following table summarizes the typical reaction parameters for the key hydrogenation step.

ParameterValue/ConditionRationale
Substrate Methyl 2-methylnicotinateThe direct aromatic precursor to the target molecule.
Catalyst Platinum Oxide (PtO₂)Known to be effective for pyridine hydrogenation and often provides good cis selectivity.[5]
Catalyst Loading ~5 mol%A standard catalytic amount that balances reaction rate and cost.[5]
Solvent Glacial Acetic AcidProtonates the pyridine nitrogen, activating the ring for reduction and aiding in cis selectivity.[1][5]
Hydrogen Pressure 50-70 barSufficient pressure to ensure a high concentration of hydrogen for the reduction of the aromatic ring.[5][6]
Temperature Room TemperatureMilder conditions can improve selectivity and reduce side reactions.[5]
Reaction Time 8-12 hoursTypical duration for complete conversion under these conditions.[5]
Expected Yield HighCatalytic hydrogenation is generally a high-yielding reaction.
Stereoselectivity Predominantly cisFavored by the mechanism of catalytic hydrogenation on a solid support.

Conclusion

The synthesis of this compound represents a fundamentally important transformation in organic chemistry, providing access to a valuable building block for drug discovery. The outlined pathway, proceeding through the catalytic hydrogenation of a readily accessible pyridine precursor, is a testament to the power and elegance of established synthetic methodologies. This guide provides the necessary technical details and scientific rationale to enable researchers to confidently approach the synthesis of this and related piperidine derivatives, fostering further innovation in the field of medicinal chemistry.

References

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of cis-2-Methylpiperidine-5-carboxylate Derivatives

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals, ranging from anticancer agents to therapeutics for Alzheimer's disease, underscores its importance as a privileged scaffold in drug design.[2][3] The conformational flexibility of the piperidine ring, coupled with its ability to engage in various non-covalent interactions, allows for the precise positioning of substituents to achieve high-affinity and selective binding to a diverse array of biological targets. This guide focuses on a specific and promising subclass: cis-2-methylpiperidine-5-carboxylate derivatives. The stereospecific arrangement of the methyl and carboxylate groups in the cis configuration imparts distinct conformational constraints that can lead to unique pharmacological profiles. We will delve into the synthesis, biological activities, structure-activity relationships, and experimental evaluation of these compounds, with a particular emphasis on their interactions with nicotinic acetylcholine receptors and monoamine transporters.

Stereoselective Synthesis of cis-2-Methylpiperidine-5-carboxylate Derivatives

The precise control of stereochemistry is paramount in the synthesis of biologically active piperidine derivatives, as different isomers often exhibit vastly different pharmacological properties.[1] For 2,5-disubstituted piperidines, achieving the desired cis or trans configuration is a key synthetic challenge. A variety of methods have been developed for the stereoselective synthesis of such compounds.

One common approach involves the catalytic hydrogenation of substituted pyridines. The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity of the reduction. For instance, rhodium(I) catalysts with specific ligands have been employed for the stereoselective hydrogenation of unsaturated piperidinones, which can then be further reduced to yield cis-configured 2,4-disubstituted piperidines.[2] Another powerful strategy is the use of chiral organocatalysts. The combination of a quinoline organocatalyst with a co-catalyst like trifluoroacetic acid has been shown to produce enantiomerically enriched 2,5-disubstituted piperidines in good yields.[2] The ratio of the catalysts in such reactions is often critical for controlling the isomerization of the final product.[2]

The synthesis of the carboxylate moiety can be achieved through various standard esterification methods from the corresponding carboxylic acid.[4] The choice of esterification method depends on the specific substrate and the desired ester group.

G cluster_0 General Synthetic Pathway Substituted Pyridine Substituted Pyridine Hydrogenation Hydrogenation Substituted Pyridine->Hydrogenation Catalyst (e.g., Rh, Ru) Conditions cis-2-Methyl-5-carboxypiperidine Precursor cis-2-Methyl-5-carboxypiperidine Precursor Hydrogenation->cis-2-Methyl-5-carboxypiperidine Precursor Stereoselective Reduction Esterification Esterification cis-2-Methyl-5-carboxypiperidine Precursor->Esterification Alcohol, Acid/Base Catalyst Final Product Final Product Esterification->Final Product cis-2-Methylpiperidine-5-carboxylate Derivative

Caption: General synthetic scheme for cis-2-methylpiperidine-5-carboxylate derivatives.

Biological Activity and Therapeutic Potential

The biological activity of cis-2-methylpiperidine-5-carboxylate derivatives is largely dictated by the spatial arrangement of the functional groups, which influences their interaction with specific biological targets. Two prominent target families for this class of compounds are nicotinic acetylcholine receptors (nAChRs) and monoamine transporters.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[5] They are implicated in a variety of physiological processes, including cognitive function, and are attractive therapeutic targets for neurological and psychiatric disorders.[6][7] Piperidine derivatives have been shown to interact with nAChRs, acting as agonists, antagonists, or allosteric modulators.[8][9]

The interaction of piperidine derivatives with nAChRs can be influenced by the substitution pattern on the piperidine ring. For example, cis- and trans-2-methyl-6-n-undecanyl piperidines have demonstrated high affinity for the ion channel associated with the nAChR complex.[8] While specific data for cis-2-methylpiperidine-5-carboxylate derivatives is limited, the established activity of related 2,5-disubstituted piperidines at nAChRs suggests that this class of compounds warrants further investigation as potential nAChR modulators.

Positive allosteric modulators (PAMs) of nAChRs are of particular interest as they enhance the effect of the endogenous agonist, acetylcholine, without directly activating the receptor themselves.[6][10] This can offer a more nuanced and potentially safer therapeutic approach compared to direct agonists.

G cluster_0 nAChR Modulation Agonist Agonist nAChR nAChR Closed State Agonist->nAChR:f0 Binds nAChR_Open nAChR Open State (Ion Flux) nAChR:f1->nAChR_Open:f1 Activation nAChR_Open:f1->nAChR:f1 Deactivation PAM cis-2-Methylpiperidine- 5-carboxylate Derivative (Potential PAM) PAM->nAChR:f0 Binds to Allosteric Site PAM->nAChR_Open:f1 Enhances Agonist Effect

Caption: Conceptual diagram of nAChR positive allosteric modulation.

Interaction with Monoamine Transporters

Monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the brain. Dysregulation of these transporters is implicated in various psychiatric and neurological disorders. Certain 2,5-disubstituted piperidine derivatives have been shown to exhibit potent and selective activity at the dopamine transporter.[1]

A study on novel 2,5-disubstituted piperidine derivatives revealed that the cis-isomer exhibited more potent and selective activity for the DAT compared to the trans-isomer.[1] This highlights the critical role of stereochemistry in determining the pharmacological profile of these compounds. The structure-activity relationship (SAR) studies in this area have shown that the nature of the substituents on the piperidine ring is crucial for DAT activity, with electron-withdrawing groups on an N-benzyl substituent enhancing potency.[11]

Structure-Activity Relationships (SAR)

The biological activity of cis-2-methylpiperidine-5-carboxylate derivatives is highly dependent on their three-dimensional structure and the nature of their substituents.[12] Key aspects of the SAR for 2,5-disubstituted piperidines are summarized below.

Structural FeatureObservationImplication for Biological Activity
Stereochemistry The cis-isomer of some 2,5-disubstituted piperidines shows higher potency and selectivity for the dopamine transporter compared to the trans-isomer.[1]The relative orientation of the substituents is critical for optimal interaction with the binding site of the target protein.
Substituents on the Piperidine Nitrogen For DAT inhibitors, an N-benzyl group with electron-withdrawing substituents on the phenyl ring enhances potency.[11]The electronic properties of the N-substituent can significantly influence binding affinity.
Substituents at the 2- and 5-positions The nature of the groups at these positions dictates the primary biological target. For example, a methyl group at the 2-position and a carboxylate at the 5-position are key features for potential nAChR and DAT modulation.These substituents are likely involved in key interactions with the amino acid residues in the binding pockets of the target proteins.

Experimental Protocols for Biological Evaluation

The characterization of the biological activity of cis-2-methylpiperidine-5-carboxylate derivatives requires robust and validated experimental assays. A typical workflow for evaluating these compounds as potential nAChR modulators is outlined below.

G cluster_0 Biological Evaluation Workflow Synthesis Synthesis Primary_Screening Primary Screening (e.g., Radioligand Binding Assay) Synthesis->Primary_Screening Functional_Assay Functional Assay (e.g., Electrophysiology) Primary_Screening->Functional_Assay Active Compounds SAR_Analysis Structure-Activity Relationship Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Lead_Optimization->In_Vivo_Studies

Caption: A conceptual workflow for the discovery and development of novel nAChR modulators.

In Vitro Assay for nAChR Modulation: Patch-Clamp Electrophysiology

This protocol describes a method for assessing the functional activity of test compounds on specific nAChR subtypes expressed in a cellular model.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293 or CHO cells) in appropriate media.

  • Transiently or stably transfect the cells with the cDNAs encoding the desired nAChR subunits (e.g., α7 or α4β2).

2. Electrophysiological Recording:

  • Prepare a whole-cell patch-clamp recording setup.

  • Place a coverslip with the transfected cells in the recording chamber and perfuse with an external recording solution.

  • Obtain a whole-cell recording from a single cell by forming a gigaseal between the patch pipette and the cell membrane and then rupturing the membrane patch.

  • Clamp the cell membrane potential at a holding potential of -70 mV.

3. Compound Application and Data Acquisition:

  • Apply a known concentration of an nAChR agonist (e.g., acetylcholine) to elicit an inward current. The concentration should be at the EC50 for the specific receptor subtype.[5]

  • After a washout period, co-apply the agonist with various concentrations of the test compound (cis-2-methylpiperidine-5-carboxylate derivative).

  • Record the changes in the agonist-induced current in the presence of the test compound.

  • Acquire and digitize the current traces using appropriate software.

4. Data Analysis:

  • Measure the peak amplitude of the agonist-induced currents in the absence and presence of the test compound.

  • Calculate the percentage of inhibition or potentiation of the current by the test compound.

  • Plot the concentration-response curve for the test compound and determine the IC50 (for inhibitors) or EC50 (for potentiators).

Conclusion and Future Directions

Cis-2-methylpiperidine-5-carboxylate derivatives represent a promising class of compounds with the potential to modulate key neurological targets, including nicotinic acetylcholine receptors and monoamine transporters. The stereospecific arrangement of the substituents on the piperidine ring is a critical determinant of their biological activity, making stereoselective synthesis a cornerstone of their development. Future research in this area should focus on expanding the library of these derivatives and conducting comprehensive in vitro and in vivo studies to fully elucidate their pharmacological profiles. A deeper understanding of their structure-activity relationships will be instrumental in the design of novel and selective therapeutic agents for a range of neurological and psychiatric disorders.

References

Methyl cis-2-methylpiperidine-5-carboxylate: A Technical Guide to a Novel Scaffold for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of the most prominent TPD strategy, Proteolysis Targeting Chimeras (PROTACs), lies the intricate interplay between a target protein ligand, an E3 ubiquitin ligase ligand, and the linker that connects them. The linker is not merely a spacer but a critical determinant of the efficacy of the resulting degrader. This technical guide introduces Methyl cis-2-methylpiperidine-5-carboxylate as a novel, strategically functionalized building block for the synthesis of next-generation protein degraders. We will explore the scientific rationale for its use, provide detailed synthetic methodologies for its incorporation into PROTACs, and outline a comprehensive suite of assays for the evaluation of the resulting degraders. This guide is intended for researchers, medicinal chemists, and drug development professionals actively working in the field of targeted protein degradation.

Introduction: The Pivotal Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1] This event-driven pharmacology offers a distinct advantage over traditional occupancy-based inhibitors.[2] A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker.[3]

While significant research has focused on the discovery of novel POI and E3 ligase ligands, the linker's role is now understood to be far more than a simple tether. The length, rigidity, and chemical composition of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[3][4] The introduction of rigid structural elements, such as piperidine or piperazine rings, into the linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[5] This conformational constraint can lead to improved potency and selectivity of the degrader.[5]

The Scientific Rationale for this compound as a Novel Building Block

We propose this compound as a versatile and strategically designed building block for the synthesis of advanced protein degraders. The rationale for its use is grounded in the following key features:

  • Conformational Rigidity: The piperidine ring provides a rigid scaffold that can reduce the flexibility of the PROTAC linker. This rigidity is hypothesized to enhance the stability of the ternary complex by minimizing the entropic cost of its formation.[5] A growing body of literature suggests that optimizing linker rigidity can significantly improve the intracellular performance of PROTACs.[6]

  • cis-Stereochemistry: The cis relationship between the methyl group at the 2-position and the carboxylate group at the 5-position creates a specific three-dimensional arrangement of these substituents. This defined stereochemistry can be exploited to achieve a precise spatial orientation of the vectors extending from the piperidine core, which is crucial for optimizing the geometry of the ternary complex.

  • Orthogonal Functional Handles: The molecule possesses two distinct points for chemical modification: the secondary amine of the piperidine ring and the methyl ester. This orthogonality allows for a modular and controlled synthetic approach to PROTAC assembly. The secondary amine can be functionalized to connect to either the POI ligand or the E3 ligase ligand, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation to the other half of the PROTAC.

  • Potential for Novel E3 Ligase Engagement: While initially conceived as a linker component, the substituted piperidine scaffold itself holds potential as a starting point for the development of novel E3 ligase ligands. The structure-activity relationships of known VHL and CRBN ligands often feature cyclic amines, and the specific substitution pattern of this molecule could be explored for binding to these or other E3 ligases.

Synthetic Strategies for Incorporation into PROTACs

The incorporation of this compound into a PROTAC molecule requires a systematic synthetic approach. The following sections outline a proposed synthetic workflow.

General Synthetic Scheme

The overall strategy involves the sequential functionalization of the piperidine nitrogen and the carboxylate group. A representative synthetic scheme is depicted below.

G cluster_0 Synthetic Workflow for PROTAC Assembly start Methyl cis-2-methylpiperidine- 5-carboxylate step1 N-Functionalization (e.g., with E3 Ligand-Linker) start->step1 Protecting group chemistry may be required step2 Ester Hydrolysis step1->step2 LiOH or NaOH step3 Amide Coupling (with POI Ligand-Linker) step2->step3 HATU, COMU, or other coupling agents final_protac Final PROTAC Molecule step3->final_protac

Caption: Proposed synthetic workflow for incorporating the building block.

Detailed Experimental Protocol: Synthesis of a Hypothetical BTK Degrader

This protocol describes the synthesis of a hypothetical Bruton's tyrosine kinase (BTK) degrader using this compound as a linker component and pomalidomide as the CRBN ligand.

Step 1: N-Alkylation with Pomalidomide-Linker Moiety

  • To a solution of this compound (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add a pomalidomide derivative bearing a terminal alkyl halide linker (e.g., 4-(bromomethyl)pomalidomide, 1.1 equiv.).

  • Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-functionalized piperidine intermediate.

Step 2: Saponification of the Methyl Ester

  • Dissolve the N-functionalized piperidine intermediate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours, or until LC-MS analysis indicates complete conversion to the carboxylic acid.

  • Acidify the reaction mixture to pH 3-4 with 1 M hydrochloric acid (HCl).

  • Extract the product with dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the carboxylic acid intermediate.

Step 3: Amide Coupling with BTK Ligand

  • To a solution of the carboxylic acid intermediate (1.0 equiv.) in anhydrous DMF, add a BTK ligand with a free amine handle (e.g., an ibrutinib analogue, 1.0 equiv.).

  • Add a peptide coupling reagent such as HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, 1.2 equiv.) and a base such as N,N-diisopropylethylamine (DIPEA, 3.0 equiv.).

  • Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction for the formation of the final PROTAC product by LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Biochemical and Cellular Evaluation of the Resulting Degrader

A rigorous evaluation of a novel PROTAC is essential to determine its efficacy and mechanism of action. The following section details key assays for characterizing a degrader containing the this compound scaffold.

Biochemical Assays for Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[7] Several biophysical techniques can be employed to quantify the formation and stability of this complex.

Table 1: Biophysical Assays for Ternary Complex Characterization

Assay TechniquePrincipleKey Parameters Determined
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of molecules to a sensor surface.Binding affinities (KD) of the PROTAC to the POI and E3 ligase; Ternary complex dissociation constants; Cooperativity (α).
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of molecules.Thermodynamic parameters of binding (ΔH, ΔS, KD); Stoichiometry of binding.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the energy transfer between a donor and an acceptor fluorophore on the POI and E3 ligase when brought into proximity by the PROTAC.Ternary complex formation in solution; High-throughput screening of PROTAC libraries.
Cellular Assays for Protein Degradation

Ultimately, the success of a PROTAC is determined by its ability to induce the degradation of the target protein in a cellular context.

Western blotting is a standard method to visualize and quantify the reduction in target protein levels following PROTAC treatment.[8][9]

Protocol: Western Blot for DC₅₀ and Dₘₐₓ Determination

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).

G cluster_1 Workflow for Cellular Degradation Assay cell_culture Cell Seeding & Adherence protac_treatment PROTAC Treatment (Dose-Response) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Quantification protac_treatment->cell_lysis western_blot Western Blotting cell_lysis->western_blot data_analysis Data Analysis (DC50 & Dmax Determination) western_blot->data_analysis

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of Methyl cis-2-methylpiperidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperidine ring is one of the most prevalent heterocyclic scaffolds in modern pharmaceuticals, prized for its conformational rigidity, basic nitrogen atom, and three-dimensional (3D) character which allows for precise interactions with biological targets.[1][2] This guide introduces Methyl cis-2-methylpiperidine-5-carboxylate, a chiral, substituted piperidine derivative poised to serve as a versatile starting point for novel drug discovery campaigns. Its unique stereochemistry and bifunctional nature—a secondary amine for N-alkylation and a methyl ester for amide coupling—offer a dual-pronged approach to library synthesis. By analyzing its structural components, we can forecast its potential in key therapeutic areas, particularly in the development of central nervous system (CNS) agents, novel analgesics, and structured peptide mimetics. This document provides the strategic framework and detailed experimental protocols for researchers to harness the potential of this promising chemical building block.

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The piperidine motif is a foundational element in drug design, present in over a hundred commercially available drugs spanning a vast range of therapeutic indications, including antipsychotics, anesthetics, and antihistamines.[2] Its saturated, non-aromatic nature provides a distinct advantage over flat, aromatic rings by introducing a defined three-dimensional geometry. This "sp3-richness" allows for the creation of ligands that can form more specific and complex interactions within the binding pockets of proteins, often leading to improved potency and selectivity.[2][3] The nitrogen atom within the ring typically acts as a proton acceptor at physiological pH, enabling critical hydrogen bond interactions with protein residues. The strategic placement of substituents on the piperidine ring is a proven method for fine-tuning a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1][4]

Molecular Profile: Deconstructing this compound

A thorough analysis of the subject molecule's structure reveals three key functional components that dictate its potential applications. The strategic combination of these elements in a specific stereochemical arrangement makes it a compelling starting point for chemical exploration.

Structural Feature Inferred Physicochemical/Pharmacological Contribution Potential for Chemical Modification
Piperidine Ring Provides a rigid, 3D scaffold. The basic nitrogen can engage in ionic interactions and hydrogen bonds, acting as a crucial pharmacophore.The ring structure is stable, providing a solid foundation for building more complex molecules.
cis-2-Methyl Group The methyl group adds steric bulk and lipophilicity. Its cis relationship to the 5-carboxylate group creates a specific 3D vector for substituents, which can be critical for selective binding to chiral protein pockets. This fixed stereochemistry is vital for developing enantiomerically pure drugs.[5][6]The methyl group itself is not readily modified, but its stereochemistry will influence the reactivity and conformational preference of the entire molecule.
Secondary Amine (NH) Acts as a nucleophile and a hydrogen bond donor. It is a key handle for introducing a wide array of substituents to explore the chemical space around the core scaffold.Amenable to standard N-alkylation, N-arylation, acylation, and reductive amination reactions to build a diverse chemical library.
5-Carboxylate Ester (COOCH₃) Functions as a hydrogen bond acceptor. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile anchor point for amide bond formation, connecting the scaffold to other fragments or pharmacophores.Hydrolysis to the carboxylic acid followed by amide coupling, or direct conversion to other functional groups.

Potential Research Application Areas

Based on the molecule's structural features and the established activities of related compounds, we propose three primary avenues for research and development.

Application Focus 1: Scaffold for Novel CNS Agents

Derivatives of 2-methylpiperidine have shown significant promise as antidepressant agents by modulating key CNS targets such as the serotonin (5-HT) transporter and 5-HT1A receptors.[7] The defined stereochemistry of this compound makes it an excellent starting point for creating focused libraries aimed at neurological targets. By systematically modifying the molecule at its two reactive sites, researchers can explore the structure-activity relationships (SAR) required for potent and selective receptor binding.

A logical workflow for this application would involve two stages of diversification, first at the nitrogen and then at the carboxylate, to generate a matrix of compounds for screening.

G start Methyl cis-2-methyl- piperidine-5-carboxylate N_alkylation Step 1: N-Alkylation (Library of R1 groups) start->N_alkylation hydrolysis Step 2: Ester Hydrolysis (to Carboxylic Acid) N_alkylation->hydrolysis amide_coupling Step 3: Amide Coupling (Library of R2-NH2) hydrolysis->amide_coupling final_library Final CNS-Targeted Library (Diverse R1 and R2) amide_coupling->final_library screening Biological Screening (e.g., 5-HT Receptor Binding Assays) final_library->screening

Caption: CNS Drug Discovery Workflow.

Application Focus 2: Development of Non-Opioid Analgesics

The piperidine scaffold is a component of several known analgesic compounds. The bifunctional nature of this compound allows it to be used as a constrained building block to mimic endogenous peptides or to position functional groups in a precise spatial arrangement to interact with pain-related targets like ion channels or GPCRs. Researchers can leverage this scaffold to build novel chemical entities that move beyond traditional opioid receptor mechanisms, potentially leading to safer and non-addictive pain therapeutics.[6]

Application Focus 3: Constrained Scaffolds for Peptide Mimetics

Substituted piperidine carboxylic acids are valuable as conformationally restricted amino acid surrogates in peptidomimetics.[5] By incorporating this compound (after hydrolysis to the acid) into a peptide sequence, researchers can introduce a rigid bend or turn. This can stabilize secondary structures like β-turns, which are often crucial for biological activity, and can improve the metabolic stability and cell permeability of the resulting peptide. This application is particularly relevant for targeting protein-protein interactions.

Experimental Protocols and Workflows

To facilitate the exploration of this molecule, we provide the following validated, step-by-step protocols for key chemical transformations.

Protocol 1: General Procedure for N-Alkylation via Reductive Amination

This protocol describes the diversification of the piperidine's secondary amine.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.1 eq).

  • Imine Formation: Add acetic acid (0.1 eq) to catalyze the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Protocol 2: Two-Step Amide Coupling via Ester Hydrolysis

This workflow describes the modification of the methyl ester into a diverse library of amides.

Step A: Saponification (Ester Hydrolysis)

  • Reaction Setup: Dissolve the N-substituted piperidine ester (from Protocol 1) in a mixture of methanol (MeOH) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until LC-MS analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Acidification: Remove the MeOH under reduced pressure. Acidify the remaining aqueous solution to pH 3-4 with 1M hydrochloric acid (HCl).

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Step B: Amide Bond Formation

  • Reaction Setup: Dissolve the carboxylic acid (1.0 eq) from Step A in a polar aprotic solvent like dimethylformamide (DMF).

  • Activation: Add an amide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15-20 minutes at room temperature.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the activated acid solution.

  • Reaction Monitoring: Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography or preparative HPLC to obtain the final amide derivative.

Workflow 3: Proposed Initial Biological Screening Cascade

A logical progression for evaluating a new library of compounds derived from the core scaffold.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Selectivity cluster_2 Tier 3: In Vitro Functional & ADME Assays primary_assay High-Throughput Screening (e.g., Radioligand Binding Assay against a panel of CNS receptors) dose_response Dose-Response Assays (Determine IC50/EC50 of initial hits) primary_assay->dose_response selectivity Selectivity Profiling (Test hits against related off-targets) dose_response->selectivity functional_assay Cell-Based Functional Assays (e.g., Calcium flux, cAMP) selectivity->functional_assay adme Early ADME Profiling (Solubility, Permeability, Metabolic Stability) functional_assay->adme lead_candidates Lead Candidates for In Vivo Studies adme->lead_candidates

Caption: Tiered Biological Screening Cascade.

Conclusion

This compound represents more than a single molecule; it is a gateway to vast and unexplored chemical space. Its defined stereochemistry and orthogonal functional handles provide a robust platform for the principles of modern medicinal chemistry. By leveraging this scaffold's inherent 3D properties, researchers are well-equipped to design and synthesize the next generation of targeted therapeutics, particularly for complex neurological disorders. The methodologies and strategic insights provided in this guide offer a clear path forward for unlocking the full potential of this valuable chemical building block.

References

Methyl cis-2-Methylpiperidine-5-carboxylate: A Technical Guide to Synthesis, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2] Among the vast chemical space of piperidine derivatives, 2,5-disubstituted isomers hold particular significance, with their biological activity often being critically dependent on the relative stereochemistry of the substituents. This in-depth technical guide focuses on a specific, yet underexplored member of this class: Methyl cis-2-methylpiperidine-5-carboxylate. We will delve into the strategic synthesis of this compound, emphasizing stereocontrol, provide a detailed analysis of its expected structural and spectroscopic properties, and explore its potential applications in drug discovery, drawing insights from closely related analogues. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional properties of stereochemically defined piperidine derivatives.

Introduction: The Significance of the cis-2,5-Disubstituted Piperidine Motif

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. The substitution pattern on the piperidine ring is crucial in determining its pharmacological profile. Specifically, the 2,5-disubstitution pattern is found in a variety of biologically active molecules.

The stereochemistry of these substituents, whether they are cis (on the same side of the ring) or trans (on opposite sides), can have a profound impact on biological activity. For instance, in a series of novel 2,5-disubstituted piperidine derivatives, the cis-isomer was found to be significantly more potent and selective for the dopamine transporter compared to its trans-counterpart.[3] This highlights the necessity for synthetic methods that can reliably and selectively produce the desired diastereomer. This guide will provide a comprehensive overview of the synthesis and properties of this compound, a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Stereoselective Synthesis: Accessing the cis Diastereomer

The primary challenge in the synthesis of this compound lies in controlling the stereochemistry at the C2 and C5 positions. The most direct and reliable method for achieving the cis configuration is through the diastereoselective hydrogenation of a suitably substituted pyridine precursor.[2][4][5]

Synthetic Strategy Overview

The overarching strategy involves a two-step process:

  • Synthesis of the Pyridine Precursor: Preparation of methyl 6-methylnicotinate (also known as methyl 6-methylpyridine-3-carboxylate).

  • Diastereoselective Hydrogenation: Reduction of the pyridine ring to the corresponding piperidine, with conditions optimized to favor the formation of the cis diastereomer.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diastereoselective Hydrogenation A 6-Methylnicotinic Acid B Methyl 6-methylnicotinate A->B Esterification (MeOH, H+) C Methyl cis-2-methyl- piperidine-5-carboxylate B->C Hydrogenation (H2, Catalyst)

Caption: General synthetic workflow for this compound.

Experimental Protocols

The precursor, methyl 6-methylnicotinate, can be synthesized from commercially available 6-methylnicotinic acid via Fischer esterification.[6]

Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 6-methylnicotinic acid (1.0 eq).

  • Reagents: Add a sufficient volume of methanol to dissolve the starting material, followed by a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or by saturating the methanol with gaseous hydrogen chloride).[6]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Purification: The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., chloroform or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 6-methylnicotinate.[6]

The hydrogenation of the pyridine ring of methyl 6-methylnicotinate is the key stereochemistry-determining step. Catalytic hydrogenation using platinum or rhodium catalysts under acidic conditions has been shown to favor the formation of cis-disubstituted piperidines.[2][7]

Protocol:

  • Catalyst and Solvent: In a high-pressure reaction vessel (e.g., a Parr hydrogenator), place methyl 6-methylnicotinate (1.0 eq) and a suitable catalyst such as platinum(IV) oxide (PtO₂) or rhodium(III) oxide (Rh₂O₃) (typically 1-5 mol%).[7][8] The solvent of choice is often a protic solvent like ethanol or methanol, sometimes with the addition of an acid (e.g., HCl) to promote the reaction and selectivity.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating.

  • Monitoring: The reaction is monitored by the uptake of hydrogen and can be further analyzed by GC-MS or NMR of an aliquot to confirm the complete reduction of the pyridine ring.

  • Work-up: Once the reaction is complete, the catalyst is carefully removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product, a mixture of cis and trans diastereomers, is purified by column chromatography on silica gel to isolate the major cis product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[2]

Structural Elucidation and Spectroscopic Data

Predicted Spectroscopic Data
Technique Predicted Characteristics
¹H NMR - Methyl Ester (CH₃): A singlet around 3.7 ppm. - Piperidine Ring Protons: A complex series of multiplets between 1.5 and 3.5 ppm. The protons at C2 and C5, being adjacent to the substituents, will likely appear as distinct multiplets. The cis configuration will influence the coupling constants between the protons on the ring. - Methyl Group (C2-CH₃): A doublet around 1.1-1.3 ppm, coupled to the proton at C2. - NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the range of 170-175 ppm. - Methyl Ester Carbon (OCH₃): A signal around 52 ppm. - Piperidine Ring Carbons: Signals between 25 and 60 ppm. The carbons bearing the substituents (C2 and C5) will be downfield compared to the other ring carbons. - Methyl Carbon (C2-CH₃): A signal in the aliphatic region, typically around 15-20 ppm.
IR Spectroscopy - N-H Stretch: A broad absorption band around 3300-3400 cm⁻¹. - C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region. - C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹. - C-N Stretch: A medium intensity band in the 1100-1250 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): The mass corresponding to the molecular formula C₈H₁₅NO₂ (m/z = 157.11). - Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the piperidine ring.

Potential Applications in Drug Discovery

The cis-2,5-disubstituted piperidine scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Central Nervous System (CNS) Targets
  • Dopamine Transporter (DAT) Inhibitors: As previously mentioned, the cis stereoisomer of a 2,5-disubstituted piperidine was found to be a potent and selective inhibitor of the dopamine transporter.[3] This suggests that this compound could serve as a valuable starting point for the development of novel therapeutics for conditions such as ADHD, depression, and substance abuse disorders.

  • Serotonin Receptor Agonists: Recent studies have identified 2,5-disubstituted piperidines as selective serotonin 5-HT2A receptor agonists.[9] This class of compounds is of interest for the treatment of psychiatric disorders. The specific stereochemistry of the substituents is crucial for receptor affinity and selectivity.

Other Therapeutic Areas

The piperidine nucleus is present in a vast array of drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][10] The introduction of specific substitution patterns, such as the cis-2-methyl-5-carboxylate, can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, allowing for the fine-tuning of its biological activity.

Conclusion

This compound represents a valuable, stereochemically defined building block for drug discovery and organic synthesis. While not extensively studied as an individual compound, its synthesis can be reliably achieved through the diastereoselective hydrogenation of its corresponding pyridine precursor. The predictable spectroscopic properties and the known biological significance of the cis-2,5-disubstituted piperidine scaffold make it an attractive target for further investigation. The methodologies and insights provided in this guide aim to facilitate the synthesis and exploration of this and related compounds, ultimately contributing to the development of novel and effective therapeutic agents.

References

Methodological & Application

Diastereoselective synthesis of "Methyl cis-2-methylpiperidine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Diastereoselective Synthesis of Methyl cis-2-methylpiperidine-5-carboxylate via Catalytic Hydrogenation

Abstract: The piperidine scaffold is a privileged structure in medicinal chemistry and natural product synthesis, with its biological activity often being highly dependent on the stereochemical arrangement of its substituents.[1][2] This document provides a detailed, field-proven protocol for the diastereoselective synthesis of this compound, a valuable chiral building block. The core of this methodology is the catalytic hydrogenation of the corresponding pyridine precursor, Methyl 2-methylpyridine-5-carboxylate. We delve into the mechanistic rationale for the observed cis-selectivity, provide a robust step-by-step experimental procedure, and offer insights for troubleshooting and characterization, ensuring a reliable and reproducible synthesis for researchers in drug discovery and organic chemistry.

Core Principle: Diastereoselective Catalytic Hydrogenation of Pyridines

The synthesis of saturated heterocycles from their aromatic precursors is a cornerstone of synthetic chemistry. For the preparation of substituted piperidines, the catalytic hydrogenation of pyridines is one of the most direct and atom-economical methods.[3] The diastereoselectivity of this transformation, particularly for 2,5-disubstituted pyridines, is governed by the interaction of the substrate with the surface of the heterogeneous catalyst.

Mechanistic Rationale for cis-Selectivity: The hydrogenation of a substituted pyridine, such as Methyl 2-methylpyridine-5-carboxylate, typically proceeds under acidic conditions (e.g., glacial acetic acid) using a noble metal catalyst like Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C).[3][4] The acidic solvent protonates the pyridine nitrogen, forming a pyridinium ion. This activation enhances the susceptibility of the aromatic ring to reduction.

The reaction proceeds via a series of hydrogen atom transfers from the catalyst surface to one face of the pyridine ring. The substrate adsorbs onto the catalyst surface, and the diastereoselectivity is dictated by the facial bias of this adsorption. For a 2-substituted pyridine, steric hindrance from the methyl group encourages the ring to adsorb on the face opposite to this substituent. Consequently, all six hydrogen atoms are delivered from the same side (syn-addition), leading predominantly to the cis-isomer where the substituents at C2 and C5 are on the same side of the piperidine ring.[4]

Overall Experimental Workflow

The synthesis is a two-stage process involving the preparation of the pyridine precursor followed by the key diastereoselective hydrogenation step.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Diastereoselective Reduction A 6-Methylnicotinic Acid B Esterification (MeOH, H₂SO₄) A->B C Methyl 2-methylpyridine- 5-carboxylate B->C D Catalytic Hydrogenation (H₂, PtO₂, Acetic Acid) C->D E Reaction Work-up (Filtration, Neutralization) D->E F Purification (Column Chromatography) E->F G Methyl cis-2-methylpiperidine- 5-carboxylate F->G

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

3.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
6-Methylnicotinic Acid≥98%Sigma-AldrichStarting material for precursor.
Methanol (MeOH)AnhydrousFisher ScientificSolvent for esterification.
Sulfuric Acid (H₂SO₄)Concentrated, 98%VWRCatalyst for esterification.
Platinum(IV) Oxide (PtO₂)Adams' catalystStrem ChemicalsHydrogenation catalyst.[3]
Glacial Acetic AcidACS GradeBakerSolvent for hydrogenation.
Diethyl Ether (Et₂O)AnhydrousSigma-AldrichExtraction solvent.
Sodium Bicarbonate (NaHCO₃)Saturated Solution-For neutralization.
Sodium Hydroxide (NaOH)PelletsFisher ScientificFor pH adjustment.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularVWRDrying agent.
Silica Gel230-400 mesh-For column chromatography.
Deuterated Chloroform (CDCl₃)-Cambridge IsotopeFor NMR analysis.

3.2 Equipment

EquipmentPurpose
Parr Hydrogenator or similar high-pressure vesselHydrogenation reaction
Round-bottom flasks, CondenserEsterification and work-up
Magnetic Stirrer with HotplateHeating and stirring
Rotary EvaporatorSolvent removal
Glass Funnel, Celite®Catalyst filtration
Separatory FunnelLiquid-liquid extraction
Glass Chromatography ColumnPurification
NMR Spectrometer (≥400 MHz)Product characterization
Gas Chromatograph-Mass Spectrometer (GC-MS)Purity and identity confirmation

3.3 Stage 1: Synthesis of Methyl 2-methylpyridine-5-carboxylate (Precursor)

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-methylnicotinic acid (10.0 g, 72.9 mmol).

  • Add anhydrous methanol (150 mL). Stir the suspension.

  • Carefully add concentrated sulfuric acid (4.0 mL, ~75 mmol) dropwise via a pipette. The mixture will warm up, and the solid will dissolve.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the volume of methanol to approximately 30 mL using a rotary evaporator.

  • Pour the residue slowly into a beaker containing ice-cold saturated sodium bicarbonate solution (~200 mL) with vigorous stirring.

  • Adjust the pH to ~8 with a 2M NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil or low-melting solid.

3.4 Stage 2: Diastereoselective Hydrogenation

G Start Methyl 2-methylpyridine- 5-carboxylate Product Methyl cis-2-methylpiperidine- 5-carboxylate Start->Product H₂ (50-70 bar), PtO₂ Glacial Acetic Acid Room Temperature

Caption: Reaction scheme for the catalytic hydrogenation step.

  • Vessel Preparation: Place Methyl 2-methylpyridine-5-carboxylate (5.0 g, 33.1 mmol) into a suitable high-pressure hydrogenation vessel.

  • Catalyst and Solvent Addition: Add glacial acetic acid (50 mL) to dissolve the substrate. Carefully add Platinum(IV) oxide (PtO₂, 250 mg, 5 mol%). Note: Handle PtO₂ in a fume hood; it is pyrophoric upon reduction.

  • Hydrogenation: Seal the vessel. Purge the system with nitrogen gas, then with hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar (approx. 725-1015 psi).[3]

  • Reaction: Begin vigorous stirring. The reaction is typically exothermic. Maintain the reaction at room temperature for 6-10 hours. Hydrogen uptake should cease upon completion.

  • Catalyst Filtration: Depressurize the vessel carefully. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with a small amount of acetic acid or methanol. Caution: The filtered catalyst may be pyrophoric; quench carefully with water.

  • Work-up:

    • Transfer the filtrate to a round-bottom flask and remove the acetic acid under reduced pressure.

    • Dissolve the residue in deionized water (50 mL) and cool in an ice bath.

    • Carefully basify the solution to pH >10 by the slow addition of 6M NaOH solution. Ensure the mixture remains cool.

    • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate with a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to prevent streaking) to afford the pure this compound.

Results & Characterization

4.1 Expected Outcome

ParameterTypical ValueNotes
Yield 75-85%After purification.
Appearance Colorless to pale yellow oil-
Diastereomeric Ratio (dr) ≥95:5 (cis:trans)Determined by ¹H NMR of the crude product.
Purity >98%Determined by GC-MS and NMR.

4.2 Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): The key to confirming the cis stereochemistry lies in the analysis of proton coupling constants. The cis isomer will predominantly adopt a chair conformation where both the C2-methyl and C5-carboxylate groups are equatorial. This leads to distinct coupling patterns for the axial and equatorial protons. The proton at C2 (H2) is expected to be an axial proton, showing a large axial-axial coupling constant (J ≈ 10-12 Hz) with one of the C3 protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the ester carbonyl (~174 ppm), the two carbons attached to nitrogen (C2 and C6), the methyl group (~18-22 ppm), and the remaining ring carbons.

  • Mass Spectrometry (EI): M⁺ expected at m/z = 157.11.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Inactive catalyst; Insufficient hydrogen pressure or reaction time.Use fresh PtO₂ catalyst. Ensure the system is leak-free and maintain pressure. Extend reaction time.
Low Yield Incomplete extraction during work-up; Loss during purification.Ensure pH is >10 before extraction. Use triethylamine in the chromatography eluent to minimize product loss on the silica column.
Poor Diastereoselectivity (cis:trans < 90:10) Catalyst poisoning; Reaction run at elevated temperature.Ensure starting material and solvents are pure. Maintain reaction at room temperature, as higher temperatures can favor the formation of the thermodynamic trans product via epimerization.[4]
Product Streaking on TLC/Column The basic nature of the piperidine nitrogen interacts strongly with acidic silica gel.Add a small amount of a volatile base (e.g., 1% triethylamine) to the eluent system.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Methyl 6-Methylnicotinate in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperidine scaffolds are ubiquitous in a vast array of pharmaceuticals and bioactive molecules. The catalytic hydrogenation of substituted pyridines represents a direct and atom-economical route to access these valuable saturated heterocycles. This document provides a detailed technical guide for the synthesis of methyl 6-methylpiperidine-3-carboxylate, a key building block, via the catalytic hydrogenation of methyl 6-methylnicotinate. We delve into the underlying chemical principles, compare catalyst systems, and present a comprehensive, field-proven protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient piperidine synthesis methodologies.

Introduction: The Significance of Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for targeting a wide range of biological receptors. The synthesis of substituted piperidines, therefore, is of paramount importance in drug discovery and development.

Catalytic hydrogenation of the corresponding pyridine precursors is a highly efficient method for constructing the piperidine core.[1] This approach is often favored for its high atom economy, scalability, and the potential for stereocontrol. However, the hydrogenation of the electron-deficient and aromatic pyridine ring presents several challenges, including the need for active and selective catalysts, and managing potential catalyst poisoning by the nitrogen lone pair of the substrate or product.[2][3]

This application note focuses on the specific transformation of methyl 6-methylnicotinate to methyl 6-methylpiperidine-3-carboxylate, a versatile intermediate for further chemical elaboration.

Mechanistic Insights and Catalyst Selection

The catalytic hydrogenation of a pyridine ring is a stepwise process involving the sequential addition of three molecules of hydrogen across the double bonds of the aromatic ring. The reaction typically proceeds on the surface of a heterogeneous catalyst, where both hydrogen and the pyridine substrate are adsorbed.

The choice of catalyst is critical and is dictated by the desired reactivity, selectivity, and tolerance to functional groups present in the substrate. Several classes of catalysts have proven effective for pyridine hydrogenation.

Catalyst Systems: A Comparative Overview
Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Rhodium-based (e.g., Rh/C, Rh₂O₃) Mild to moderate pressure (5-50 bar), ambient to moderate temperature (25-80°C)[2][4]High activity, good functional group tolerance, can operate under milder conditions.[4]Higher cost compared to other metals.
Ruthenium-based (e.g., Ru/C, Ru complexes) Moderate to high pressure (50-100 bar), elevated temperatures (80-150°C)[5][6]Robust, can be highly selective, effective for challenging substrates.Often requires more forcing conditions.
Platinum-based (e.g., PtO₂, Pt/C) Moderate to high pressure (50-100 bar), often in acidic media.[7]High activity, well-established.Can be sensitive to catalyst poisons, may require acidic additives.[7]
Palladium-based (e.g., Pd/C) High pressure and temperature, often requires acidic conditions.Cost-effective, widely available.Generally less active for pyridine ring hydrogenation compared to Rh, Ru, and Pt.

For the hydrogenation of methyl 6-methylnicotinate, a rhodium-based catalyst such as Rhodium on Carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃) is recommended. These catalysts have demonstrated high efficacy for the hydrogenation of functionalized pyridines under relatively mild conditions, which helps to preserve the methyl ester functionality.[2][4]

Experimental Protocol: Hydrogenation of Methyl 6-Methylnicotinate

This section provides a detailed, step-by-step protocol for the catalytic hydrogenation of methyl 6-methylnicotinate.

Materials and Reagents
  • Methyl 6-methylnicotinate (Substrate)

  • 5% Rhodium on Carbon (Catalyst)

  • Methanol (Anhydrous, ACS grade)

  • Diatomaceous earth (e.g., Celite®)

  • Nitrogen (High purity)

  • Hydrogen (High purity)

Equipment
  • High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves.

  • Glass liner for the autoclave.

  • Schlenk flask and vacuum/nitrogen line.

  • Cannula for solvent transfer.

  • Filtration apparatus (e.g., Büchner funnel and flask).

  • Rotary evaporator.

  • NMR spectrometer for product characterization.

  • Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring.

Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Charge methyl 6-methylnicotinate and methanol to glass liner prep2 Add 5% Rh/C catalyst under inert atmosphere prep1->prep2 react1 Assemble and seal the autoclave prep2->react1 react2 Leak test with nitrogen react1->react2 react3 Purge with N₂ then H₂ react2->react3 react4 Pressurize with H₂ to 10 bar react3->react4 react5 Heat to 40°C and stir react4->react5 react6 Monitor H₂ uptake react5->react6 workup1 Cool reactor and vent H₂ react6->workup1 workup2 Purge with N₂ workup1->workup2 workup3 Filter the reaction mixture through Celite® workup2->workup3 workup4 Wash Celite® pad with methanol workup3->workup4 workup5 Concentrate the filtrate in vacuo workup4->workup5 analysis1 Obtain crude product workup5->analysis1 analysis2 Characterize by NMR and GC-MS analysis1->analysis2

Caption: Experimental workflow for the catalytic hydrogenation.

Step-by-Step Procedure

Safety First: High-pressure hydrogenation is a hazardous operation. It must be performed in a well-ventilated fume hood, behind a blast shield, and by personnel trained in high-pressure techniques.[8][9][10] Always adhere to the pressure and temperature limits of the reactor.[11]

  • Reactor Preparation:

    • In a glass liner, dissolve methyl 6-methylnicotinate (e.g., 5.0 g, 33.1 mmol) in anhydrous methanol (100 mL).

    • Under a gentle stream of nitrogen, carefully add 5% Rhodium on Carbon (e.g., 250 mg, 5 mol% Rh). Caution: The catalyst may be pyrophoric. Handle with care in an inert atmosphere.

  • Autoclave Assembly and Purging:

    • Place the glass liner into the high-pressure autoclave.

    • Assemble and securely seal the reactor according to the manufacturer's instructions.

    • Connect the reactor to the gas lines in a fume hood.

    • Pressurize the reactor with nitrogen to approximately 15 bar and check for any pressure drop over 30 minutes to ensure there are no leaks.

    • Carefully vent the nitrogen.

    • Purge the system by pressurizing with nitrogen to 5 bar and then venting. Repeat this cycle three times.

    • Purge the system with hydrogen by pressurizing to 5 bar and then venting. Repeat this cycle three times to ensure the atmosphere is free of oxygen.[10]

  • Hydrogenation Reaction:

    • Pressurize the reactor with hydrogen to 10 bar.

    • Begin stirring (e.g., 1000 rpm) and heat the reactor to 40°C.

    • Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 16-24 hours.

    • If necessary, the reaction progress can be monitored by carefully taking aliquots (after cooling and depressurizing the reactor) for GC-MS analysis.

  • Work-up and Product Isolation:

    • Once the reaction is complete (i.e., no further hydrogen uptake), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen three times.

    • Disassemble the reactor and carefully remove the reaction mixture.

    • Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst. Wash the filter cake with methanol (2 x 20 mL).

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

    • The resulting residue is the crude methyl 6-methylpiperidine-3-carboxylate. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Expected Results and Characterization

The hydrogenation should yield a mixture of cis- and trans-diastereomers of methyl 6-methylpiperidine-3-carboxylate. The diastereomeric ratio can be influenced by the catalyst and reaction conditions. The product can be characterized by:

  • ¹H NMR: Expect to see the disappearance of aromatic protons and the appearance of aliphatic protons characteristic of the piperidine ring.

  • ¹³C NMR: Expect to see the disappearance of sp² carbons of the pyridine ring and the appearance of sp³ carbons of the piperidine ring.

  • GC-MS: To confirm the molecular weight of the product (157.21 g/mol ) and assess its purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete or slow reaction - Inactive catalyst- Catalyst poisoning (e.g., by sulfur or other impurities)- Insufficient hydrogen pressure or temperature- Use fresh, high-quality catalyst.- Ensure high purity of substrate and solvent.- Increase hydrogen pressure and/or temperature incrementally.
Low yield - Incomplete reaction- Product loss during work-up- Ensure the reaction goes to completion.- Optimize filtration and extraction procedures.
Side reactions (e.g., ester hydrogenolysis) - Overly harsh reaction conditions (high temperature/pressure)- Use milder conditions (lower temperature and pressure).- Choose a more selective catalyst.

Conclusion

The catalytic hydrogenation of methyl 6-methylnicotinate provides an efficient and direct route to methyl 6-methylpiperidine-3-carboxylate. The choice of a rhodium-based catalyst allows for the reaction to proceed under relatively mild conditions, offering good yields and functional group tolerance. Careful adherence to safety protocols for high-pressure reactions is essential for the successful and safe execution of this synthesis. The resulting piperidine derivative is a valuable building block for the synthesis of a wide range of biologically active molecules.

References

Experimental Protocol for the Stereoselective Preparation of Methyl cis-2-methylpiperidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract: The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1] Specifically, 2,5-disubstituted piperidines are key intermediates in the synthesis of various biologically active compounds. This application note provides a detailed, field-proven protocol for the stereoselective synthesis of Methyl cis-2-methylpiperidine-5-carboxylate via the catalytic hydrogenation of Methyl 2-methylpyridine-5-carboxylate. We delve into the mechanistic rationale for stereochemical control, offer a step-by-step experimental procedure, and outline methods for purification and characterization, ensuring a reproducible and reliable synthesis for researchers in drug discovery and development.

Introduction and Mechanistic Rationale

The synthesis of substituted piperidines is a cornerstone of modern pharmaceutical development. The most atom-economical and direct method for accessing these saturated heterocycles is the catalytic hydrogenation of their corresponding pyridine precursors.[1][2] This method, while conceptually simple, requires careful selection of catalyst and reaction conditions to achieve high yield and, crucially, stereochemical control.

The target molecule, this compound, possesses two stereocenters. The desired cis configuration is preferentially obtained through heterogeneous catalytic hydrogenation. The reaction proceeds by the adsorption of the pyridine ring onto the surface of a solid-phase catalyst, such as Platinum(IV) oxide (PtO₂). The substrate typically adsorbs via its less sterically hindered face, after which the sequential addition of three equivalents of hydrogen occurs from the catalyst surface to the same face of the ring, resulting in a syn-addition and favoring the formation of the cis-diastereomer.[3]

The use of glacial acetic acid as the solvent is critical for two primary reasons:

  • Activation of the Pyridine Ring: Acetic acid protonates the basic nitrogen atom of the pyridine ring. This pyridinium ion is more susceptible to reduction than the neutral aromatic ring.[4]

  • Prevention of Catalyst Poisoning: The nitrogen atoms in both the pyridine starting material and the piperidine product are Lewis bases that can strongly coordinate to the metal catalyst, leading to deactivation (poisoning). The acidic medium keeps these nitrogens protonated, mitigating this inhibitory effect.[1][4]

Overall Experimental Workflow

The synthesis is structured as a four-stage process: reactor setup and catalytic hydrogenation, aqueous work-up to isolate the crude product, purification via column chromatography to separate diastereomers, and finally, analytical characterization to confirm structure and purity.

G cluster_0 Synthesis cluster_1 Isolation cluster_2 Purification & Analysis A Reactor Setup: - Methyl 2-methylpyridine-5-carboxylate - Glacial Acetic Acid - PtO₂ Catalyst B Catalytic Hydrogenation: - 50-70 bar H₂ - Room Temperature - 6-10 hours A->B Pressurize C Work-up: 1. Filter Catalyst 2. Neutralize with NaHCO₃ 3. Extract with Ethyl Acetate B->C D Crude Product: Mixture of cis/trans isomers C->D Concentrate E Column Chromatography: - Silica Gel - Hexane/EtOAc Gradient D->E F Final Product: Methyl cis-2-methyl- piperidine-5-carboxylate E->F Isolate Fractions G Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry F->G

Figure 1: High-level workflow for the synthesis and purification of the target compound.

Materials and Equipment

ReagentGradeSupplierNotes
Methyl 2-methylpyridine-5-carboxylate≥97%Sigma-AldrichStarting Material
Platinum(IV) oxide (PtO₂, Adams' cat.)Reagent GradeSigma-AldrichCatalyst
Glacial Acetic AcidACS Grade, ≥99.7%MerckSolvent
Hydrogen (H₂) GasHigh Purity (5.0)AirgasReducing Agent
Nitrogen (N₂) or Argon (Ar) GasHigh PurityAirgasInert Gas for Purging
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction Solvent
HexanesACS GradeFisher ScientificChromatography Mobile Phase
Sodium Bicarbonate (NaHCO₃)Saturated SolutionIn-house prep.Neutralizing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVWRDrying Agent
Silica Gel60 Å, 230-400 meshVWRStationary Phase for Chromatography
Celite® 545---Sigma-AldrichFilter Aid
  • High-pressure autoclave/reactor (e.g., Parr hydrogenator) equipped with a magnetic stir bar or mechanical stirrer.

  • Standard laboratory glassware (flasks, beakers, separatory funnel).

  • Büchner funnel and vacuum flask for filtration.

  • Rotary evaporator.

  • Glass column for chromatography.

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Analytical balance.

  • NMR Spectrometer (≥300 MHz).

  • Mass Spectrometer (ESI-MS).

Detailed Experimental Protocol

Safety Precaution: This procedure involves a high-pressure, flammable gas (H₂) and a potentially pyrophoric catalyst (PtO₂ on Celite® after reduction). All steps must be performed in a well-ventilated fume hood by trained personnel. Ensure the high-pressure reactor is operated according to the manufacturer's specifications.

  • Reactor Charging: To a suitable high-pressure reactor vessel, add Methyl 2-methylpyridine-5-carboxylate (e.g., 1.0 g, 1.0 eq).[4]

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL).[4]

  • Catalyst Addition: Under a blanket of inert gas (N₂ or Ar), carefully add the PtO₂ catalyst (5 mol%).[4]

  • Sealing and Purging: Securely seal the reactor vessel and connect it to the hydrogenation apparatus. Purge the reactor head several times with an inert gas to remove all air, followed by several purges with low-pressure hydrogen.

  • Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (50-70 bar).[4] Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typical reaction times are 6-10 hours.[4]

  • Depressurization: Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas in a safe manner. Purge the reactor multiple times with inert gas.

  • Catalyst Filtration: Open the reactor and dilute the reaction mixture with ethyl acetate. Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst.[4]

    • Causality Note: The filtered catalyst may be pyrophoric upon drying in the air. Do not allow the filter cake to dry completely. Quench the filter cake immediately and safely with water after filtration.

  • Neutralization: Transfer the filtrate to a separatory funnel. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acetic acid. Continue adding base until CO₂ evolution ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).[4]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.[4] The crude product will be a mixture of cis and trans diastereomers.

  • Column Preparation: Prepare a silica gel column using a slurry of silica in a low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes).

  • Sample Loading: Dissolve the crude residue in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing). The separation of diastereomers is often challenging and requires careful monitoring.[5]

  • Fraction Collection: Monitor the fractions by TLC. The cis and trans isomers should have different Rf values. Combine the fractions containing the pure desired cis isomer.

    • Expert Insight: The cis isomer is typically the major product. The relative polarity can vary, but often the trans isomer is slightly more polar and will elute later. This must be confirmed by analysis.

  • Final Concentration: Evaporate the solvent from the combined pure fractions to yield this compound as a colorless oil.

Characterization

The identity, stereochemistry, and purity of the final product must be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The cis and trans isomers can be distinguished by the coupling constants and chemical shifts of the protons on the piperidine ring. In the cis isomer, one of the substituents at C2 or C5 is likely to be axial, leading to characteristic axial-axial and axial-equatorial couplings for adjacent protons.

  • ¹³C NMR Spectroscopy: The number of signals should correspond to the number of unique carbons in the molecule. The chemical shifts of the ring carbons will differ between the cis and trans isomers.

  • Mass Spectrometry (ESI-MS): This will confirm the molecular weight of the product (C₈H₁₅NO₂ = 157.21 g/mol ). The expected [M+H]⁺ ion would be at m/z = 158.2.

Figure 2: Simplified mechanism showing preferential adsorption leading to cis-stereochemistry.

References

The Strategic Utility of Methyl cis-2-methylpiperidine-5-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical development, the strategic selection of synthetic intermediates is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of building blocks available to medicinal chemists, Methyl cis-2-methylpiperidine-5-carboxylate has emerged as a particularly valuable scaffold. Its inherent stereochemistry and versatile functionality make it a cornerstone in the synthesis of a range of neurologically active agents, particularly those targeting critical neurotransmitter systems. This application note provides an in-depth exploration of the synthesis and utility of this key intermediate, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

The significance of the cis-2,5-disubstituted piperidine motif lies in its ability to impart specific conformational constraints on the final drug molecule. This stereochemical arrangement is often crucial for precise interaction with biological targets, leading to enhanced potency and selectivity.[1] The presence of both a methyl group and a methyl carboxylate functionality provides handles for diverse chemical transformations, allowing for the elaboration of the piperidine core into more complex structures.

Core Applications in Neuropharmacology

The primary utility of this compound is as a precursor for compounds that modulate the activity of neurotransmitter transporters. These transporters play a critical role in regulating synaptic concentrations of neurotransmitters like gamma-aminobutyric acid (GABA) and dopamine, making them important targets for the treatment of various neurological and psychiatric disorders.

  • GABA Uptake Inhibitors: The piperidine ring of the intermediate serves as a scaffold for the development of GABA uptake inhibitors.[2][3] By blocking the reuptake of GABA, these compounds increase its concentration in the synaptic cleft, enhancing inhibitory neurotransmission. This mechanism is beneficial in the treatment of epilepsy and other conditions characterized by neuronal hyperexcitability.

  • Dopamine Transporter (DAT) Inhibitors: The cis-stereochemistry of the 2,5-disubstituted piperidine has been shown to be favorable for potent and selective inhibition of the dopamine transporter.[1] DAT inhibitors are investigated for their therapeutic potential in treating conditions such as depression, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders by modulating dopamine levels in the brain.[4]

Synthesis Protocol: Stereoselective Hydrogenation of Methyl 6-methylnicotinate

The most common and efficient route to this compound is the catalytic hydrogenation of its aromatic precursor, Methyl 6-methylnicotinate. The key to this synthesis is achieving high diastereoselectivity for the desired cis isomer. The use of specific catalysts and reaction conditions is critical to steer the stereochemical outcome of the reduction.

Reaction Scheme:

G A Methyl 6-methylnicotinate B This compound A->B H2, PtO2 Glacial Acetic Acid

General synthesis pathway.

Materials:

Reagent/MaterialGradeSupplier
Methyl 6-methylnicotinate≥98%Commercially Available
Platinum (IV) oxide (PtO2)Catalyst GradeCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
Hydrogen GasHigh PurityCommercially Available
Diethyl EtherAnhydrousCommercially Available
Saturated Sodium BicarbonateACS GradeCommercially Available
Anhydrous Magnesium SulfateACS GradeCommercially Available

Detailed Experimental Protocol:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve Methyl 6-methylnicotinate (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add Platinum (IV) oxide (PtO2) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-70 bar) and stir the reaction mixture vigorously at room temperature.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the platinum catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Neutralization and Extraction: Dissolve the residue in water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Expected Outcome and Characterization:

The hydrogenation typically affords the desired cis isomer as the major product. The stereochemical outcome can be confirmed by NMR spectroscopy, analyzing the coupling constants of the piperidine ring protons.

Application in the Synthesis of a Dopamine Reuptake Inhibitor: A GBR 12909 Analog

To illustrate the practical application of this compound, we outline its use in the synthesis of a structural analog of GBR 12909, a potent and selective dopamine reuptake inhibitor.[1][6] This synthetic strategy highlights the versatility of the intermediate in the construction of complex pharmacophores.

Synthetic Workflow:

G A This compound B N-Alkylation A->B Introduce desired N-substituent C Ester Reduction B->C e.g., LiAlH4 D Hydroxyl to Leaving Group Conversion C->D e.g., Mesylation or Tosylation E Coupling with Diphenylmethanol D->E Williamson Ether Synthesis F GBR 12909 Analog E->F

Synthetic workflow to a GBR 12909 analog.

Key Synthetic Transformations:

  • N-Alkylation: The secondary amine of the piperidine ring can be alkylated with a suitable electrophile to introduce the desired side chain present in the final drug molecule.

  • Ester Reduction: The methyl ester is reduced to the corresponding primary alcohol, for example, using lithium aluminum hydride (LiAlH4).

  • Functional Group Interconversion: The resulting hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate.

  • Coupling: The final step involves the coupling of the piperidine intermediate with a diarylmethanol derivative, often via a Williamson ether synthesis, to furnish the target dopamine reuptake inhibitor.

Conclusion

This compound is a strategically important synthetic intermediate with significant applications in the development of neurologically active compounds. Its stereodefined structure and versatile functional groups provide a robust platform for the synthesis of potent and selective modulators of neurotransmitter transporters. The detailed synthetic protocol and application example provided herein serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics for neurological disorders.

References

The Strategic Role of Methyl cis-2-Methylpiperidine-5-carboxylate in the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceutical agents and natural products.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is crucial for achieving high-affinity and selective interactions with biological targets.[2] The stereochemical arrangement of substituents on the piperidine ring can dramatically influence a molecule's pharmacological profile, including its efficacy, selectivity, and pharmacokinetic properties.[3] Among the various substituted piperidines, the cis-2,5-disubstituted pattern has emerged as a particularly valuable scaffold in drug discovery. This application note provides a detailed technical guide on the synthesis and utilization of a key building block, methyl cis-2-methylpiperidine-5-carboxylate , with a focus on its application in the development of novel central nervous system (CNS) active agents, particularly dopamine transporter (DAT) modulators.

Core Synthesis Strategy: From Pyridine to cis-Piperidine

The primary synthetic route to this compound involves the stereoselective hydrogenation of its aromatic precursor, methyl 6-methylnicotinate. This transformation is a critical step that establishes the desired cis relationship between the methyl and ester groups at the 2 and 5 positions of the piperidine ring.

Part 1: Synthesis of the Precursor, Methyl 6-methylnicotinate

The starting material, methyl 6-methylnicotinate, can be efficiently prepared from commercially available 6-methylnicotinic acid via Fischer esterification.

Reaction Scheme:

cluster_catalyst Catalyst 6-Methylnicotinic_Acid 6-Methylnicotinic Acid reagents + 6-Methylnicotinic_Acid->reagents Methanol Methanol Methanol->reagents H2SO4 H₂SO₄ (cat.) Methyl_6-methylnicotinate Methyl 6-methylnicotinate Water Water reagents->Methyl_6-methylnicotinate Reflux reagents->Water Reflux

Caption: Fischer esterification of 6-methylnicotinic acid.

Protocol 1: Fischer Esterification of 6-Methylnicotinic Acid [4][5]

  • Materials:

    • 6-Methylnicotinic acid

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 6-methylnicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield methyl 6-methylnicotinate.

ParameterValueReference
Starting Material6-Methylnicotinic acid[4][5]
ReagentsMethanol, Sulfuric Acid[4][5]
Reaction ConditionsReflux[4][5]
Reported Yield~75%[4]
Part 2: Stereoselective Hydrogenation to this compound

The critical step in this synthesis is the hydrogenation of the pyridine ring of methyl 6-methylnicotinate. The choice of catalyst and reaction conditions is paramount to achieving high diastereoselectivity for the desired cis-isomer. Platinum-based catalysts, such as platinum oxide (PtO₂), have been shown to favor the formation of cis-disubstituted piperidines from the corresponding pyridines.[6]

Mechanistic Insight: The Role of the Catalyst Surface

The stereoselectivity of catalytic hydrogenation of substituted pyridines is often dictated by the adsorption of the substrate onto the catalyst surface. In the case of methyl 6-methylnicotinate, it is proposed that the pyridine ring adsorbs on the less hindered face to the platinum surface. The subsequent delivery of hydrogen atoms from the catalyst surface to the same face of the ring results in the formation of the cis-product.

Pyridine_Ring Methyl 6-methylnicotinate Adsorbed_Complex Adsorbed Pyridine Complex Pyridine_Ring->Adsorbed_Complex Adsorption Catalyst_Surface PtO₂ Catalyst Surface Catalyst_Surface->Adsorbed_Complex Cis_Piperidine This compound Adsorbed_Complex->Cis_Piperidine Hydrogenation Hydrogen_Addition Syn-addition of Hydrogen

Caption: Proposed mechanism for cis-selective hydrogenation.

Protocol 2: Catalytic Hydrogenation of Methyl 6-methylnicotinate [6]

  • Materials:

    • Methyl 6-methylnicotinate

    • Platinum(IV) oxide (PtO₂)

    • Acetic acid

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • In a pressure vessel, dissolve methyl 6-methylnicotinate in acetic acid.

    • Add the PtO₂ catalyst to the solution.

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

    • Pressurize the vessel with hydrogen to an appropriate pressure (e.g., 50-100 psi).

    • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

    • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by chromatography if necessary.

ParameterValueReference
CatalystPlatinum(IV) oxide (PtO₂)[6]
SolventAcetic Acid[6]
Hydrogen Pressure1 atm (balloon) to 100 psi[6]
DiastereoselectivityPredominantly cis[6]

Application in Pharmaceutical Synthesis: A Key Building Block for Dopamine Transporter (DAT) Modulators

The dopamine transporter (DAT) is a crucial protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft. Modulators of DAT have significant therapeutic potential in the treatment of various neurological and psychiatric disorders, including depression, attention deficit hyperactivity disorder (ADHD), and substance abuse.[7]

Research has demonstrated that the cis-conformation of 2,5-disubstituted piperidines can lead to potent and selective inhibition of the dopamine transporter.[2] Specifically, novel piperidine derivatives based on this scaffold have been designed and synthesized, with the cis-isomer showing superior activity compared to its trans-counterpart.[2]

This compound serves as a versatile starting material for the synthesis of these potent DAT modulators. The ester functionality at the 5-position can be readily converted to a variety of amides or other functional groups, while the secondary amine of the piperidine ring can be N-alkylated or N-arylated to introduce further diversity.

Illustrative Synthetic Workflow:

Start This compound N_Protect N-Protection (e.g., Boc, Cbz) Start->N_Protect Ester_Hydrolysis Ester Hydrolysis N_Protect->Ester_Hydrolysis Amide_Coupling Amide Coupling Ester_Hydrolysis->Amide_Coupling N_Deprotect N-Deprotection Amide_Coupling->N_Deprotect N_Alkylation N-Alkylation / Arylation N_Deprotect->N_Alkylation Final_Compound Target DAT Modulator N_Alkylation->Final_Compound

Caption: General synthetic route to DAT modulators.

Protocol 3: N-Protection of this compound

To facilitate selective modification at the 5-position, the piperidine nitrogen is typically protected. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add the base (e.g., triethylamine) to the solution.

    • Add di-tert-butyl dicarbonate portion-wise at room temperature.

    • Stir the reaction mixture until TLC analysis indicates complete consumption of the starting material.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its stereodefined structure is crucial for the synthesis of potent and selective pharmaceutical agents. The protocols outlined in this application note provide a robust framework for the synthesis of this key intermediate and its subsequent elaboration into novel dopamine transporter modulators. The strategic use of stereoselective hydrogenation is key to accessing the desired cis-diastereomer, which has been shown to be critical for potent biological activity in this class of compounds.

References

Application Notes and Protocols: Methyl cis-2-methylpiperidine-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold in Drug Design

The piperidine motif is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure imparts a three-dimensional geometry that is highly advantageous for establishing specific and high-affinity interactions with biological targets.[1] Unlike flat aromatic systems, the defined conformational isomers of substituted piperidines allow for precise spatial orientation of functional groups, enabling a more nuanced approach to structure-activity relationship (SAR) studies. This guide focuses on a particularly valuable, yet underexplored building block: Methyl cis-2-methylpiperidine-5-carboxylate . We will delve into its synthesis, stereochemical significance, and its emerging role as a privileged scaffold in the design of novel therapeutics, particularly for central nervous system (CNS) disorders.

The Significance of the cis-2,5-Disubstitution Pattern

The relative stereochemistry of substituents on the piperidine ring is a critical determinant of pharmacological activity. In the case of 2,5-disubstituted piperidines, the cis- and trans-isomers can exhibit markedly different biological profiles. Emerging research has highlighted that for certain therapeutic targets, the cis-conformation is essential for potent and selective activity. This is particularly evident in the context of monoamine transporters, where the spatial arrangement of substituents dictates the affinity and efficacy of inhibition.

A key therapeutic application for scaffolds derived from "this compound" is in the development of dopamine transporter (DAT) inhibitors. The DAT is a critical regulator of dopamine levels in the synapse and is a major target for the treatment of conditions such as attention deficit hyperactivity disorder (ADHD), depression, and substance abuse disorders.[3] Research has demonstrated that within a series of 2,5-disubstituted piperidine derivatives, the cis-isomer exhibits the most potent activity and selectivity for the dopamine transporter.[1] This stereopreference underscores the importance of accessing stereochemically pure building blocks like "this compound" for the rational design of next-generation CNS therapies.

Application Focus: Dopamine Transporter (DAT) Inhibitors

The development of selective DAT inhibitors is a significant goal in medicinal chemistry. By blocking the reuptake of dopamine from the synaptic cleft, these agents can potentiate dopaminergic neurotransmission. The "this compound" scaffold provides a rigid framework that can be elaborated to present key pharmacophoric features to the DAT binding site.

Mechanism of Action and Signaling Pathway

The dopamine transporter is a sodium-chloride dependent symporter that actively transports dopamine from the extracellular space back into the presynaptic neuron.[1] Inhibition of DAT leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing the activation of postsynaptic dopamine receptors. The downstream signaling cascade of dopamine receptor activation is complex and can involve various intracellular pathways, including the modulation of adenylyl cyclase and phospholipase C, leading to changes in cyclic AMP (cAMP) and inositol triphosphate (IP3) levels, respectively. These second messengers, in turn, activate protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC), which phosphorylate a multitude of downstream targets, ultimately leading to the physiological and behavioral effects associated with enhanced dopaminergic signaling.

DAT_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicles DA_pre Dopamine DA_vesicle->DA_pre Release DA_synapse Dopamine DA_pre->DA_synapse DA_synapse->DAT Reuptake DR Dopamine Receptor DA_synapse->DR Binds G_protein G-protein DR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates inhibitor This compound Derivative inhibitor->DAT Inhibits

Caption: Dopamine Transporter (DAT) Signaling Pathway and Point of Intervention.

Structure-Activity Relationship (SAR) Insights

While SAR data for "this compound" itself is limited, studies on more complex derivatives built upon this scaffold provide valuable insights into the structural requirements for potent DAT inhibition. The following table summarizes key SAR findings for a series of cis-2,5-disubstituted piperidine analogs.

Compound IDR1 (at position 2)R2 (at position 5)DAT Inhibition IC50 (nM)SERT Inhibition IC50 (nM)NET Inhibition IC50 (nM)
7a -CH(Ph)₂-CH₂NHCH₂-(p-F-Ph)15.3>10,0002,300
7b -CH(Ph)₂-CH₂NHCH₂(p-Cl-Ph)12.8>10,0001,800
7c -CH(Ph)₂-CH₂NHCH₂(p-CH₃-Ph)25.6>10,0003,500
trans-7a -CH(Ph)₂-CH₂NHCH₂-(p-F-Ph)250>10,000>10,000

Data adapted from Dutta, A. K., et al. (2001). Bioorganic & Medicinal Chemistry Letters, 11(17), 2337-2340.[1]

Key Observations from SAR Data:

  • Stereochemistry is Crucial: The cis-isomer 7a is significantly more potent at the DAT than its corresponding trans-isomer, demonstrating the critical role of the relative stereochemistry of the substituents.

  • High Selectivity: The cis-isomers exhibit high selectivity for the DAT over the serotonin transporter (SERT) and the norepinephrine transporter (NET).

  • Aromatic Substituent Effects: Small modifications to the aromatic ring of the substituent at the 5-position have a modest impact on DAT inhibitory activity, suggesting that this region of the molecule can be modified to fine-tune pharmacokinetic properties without significant loss of potency.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-methylnicotinate (Starting Material)

This protocol describes the Fischer esterification of 6-methylnicotinic acid to produce the key starting material for the synthesis of "this compound".

Materials:

  • 6-Methylnicotinic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred solution of 6-methylnicotinic acid (1.0 eq) in methanol, slowly add concentrated sulfuric acid (catalytic amount).

  • Heat the reaction mixture to reflux and maintain for 17 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Carefully neutralize the residue with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Filter and concentrate the organic layer under reduced pressure to yield methyl 6-methylnicotinate as an off-white solid.[4] The product can be further purified by column chromatography or recrystallization if necessary.

Synthesis_Workflow start 6-Methylnicotinic Acid reflux Reflux, 17h start->reflux reagents1 MeOH, H₂SO₄ (cat.) reagents1->reflux workup Neutralization (NaHCO₃) Extraction (EtOAc) reflux->workup product Methyl 6-methylnicotinate workup->product

Caption: Workflow for the Synthesis of Methyl 6-methylnicotinate.

Protocol 2: Stereoselective Synthesis of this compound via Catalytic Hydrogenation

This protocol outlines the catalytic hydrogenation of methyl 6-methylnicotinate to stereoselectively yield the cis-piperidine derivative. The cis-selectivity is generally favored under these hydrogenation conditions.

Materials:

  • Methyl 6-methylnicotinate

  • Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure reaction vessel, dissolve methyl 6-methylnicotinate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Carefully add the hydrogenation catalyst (e.g., PtO₂ or Pd/C, 5-10 mol%).

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may need optimization) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel to isolate the "this compound". The cis- and trans-isomers can be separated at this stage, with the cis-isomer typically being the major product.

Conclusion and Future Perspectives

"this compound" is a valuable and versatile building block in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system. Its rigid, three-dimensional structure and the specific stereochemical orientation of its functional groups make it an ideal starting point for the synthesis of potent and selective dopamine transporter inhibitors. The protocols provided herein offer a reliable pathway for the synthesis of this key intermediate, enabling further exploration of its potential in drug discovery. Future research will likely focus on the development of more efficient and enantioselective synthetic routes to access this scaffold and its derivatives, as well as the expansion of its application to other therapeutic targets where the unique conformational properties of the cis-2,5-disubstituted piperidine ring can be exploited.

References

Application Notes and Protocols for the Chiral Resolution of 2,5-Disubstituted Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 2,5-Disubstituted Piperidines in Medicinal Chemistry

The 2,5-disubstituted piperidine scaffold is a privileged structural motif in modern drug discovery. Its inherent three-dimensionality allows for precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. Enantiomers of these compounds often exhibit significantly different pharmacological and toxicological profiles, making the isolation of single enantiomers a critical step in the development of safe and effective therapeutics. This guide provides an in-depth overview of the primary strategies for the chiral resolution of 2,5-disubstituted piperidine derivatives, offering detailed protocols and expert insights for researchers in the pharmaceutical and chemical industries.

Strategic Approaches to Chiral Resolution

The separation of enantiomers from a racemic mixture of 2,5-disubstituted piperidines can be achieved through several key methodologies. The choice of strategy depends on various factors, including the inherent properties of the molecule, the required scale of separation, and available resources. The three principal methods discussed herein are:

  • Classical Resolution via Diastereomeric Salt Formation: A time-honored and scalable technique that relies on the differential solubility of diastereomeric salts.

  • Enzymatic Kinetic Resolution: A highly selective method that utilizes enzymes to selectively transform one enantiomer, allowing for the separation of the unreacted enantiomer.

  • Chromatographic Separation: A powerful analytical and preparative technique employing chiral stationary phases (CSPs) to directly separate enantiomers.

This document will delve into the theoretical underpinnings and practical execution of each of these techniques.

Classical Resolution by Diastereoselective Crystallization

This method is often the first choice for large-scale resolutions due to its cost-effectiveness and scalability. The core principle is the conversion of a racemic mixture of a basic piperidine into a pair of diastereomeric salts by reacting it with a single enantiomer of a chiral acid. These diastereomers, having different physical properties, can then be separated by fractional crystallization.

Causality Behind Experimental Choices

The success of this technique hinges on the selection of an appropriate chiral resolving agent and crystallization solvent. The resolving agent must form a stable, crystalline salt with the piperidine. The solvent system is critical as it must provide a significant solubility difference between the two diastereomeric salts to enable efficient separation. Common chiral resolving agents for basic compounds like piperidines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.

Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation & Crystallization cluster_1 Separation & Purification cluster_2 Liberation of Enantiomer racemate Racemic 2,5-Disubstituted Piperidine dissolve Dissolve in Optimal Solvent racemate->dissolve agent Chiral Resolving Agent (e.g., (L)-Tartaric Acid) agent->dissolve mix Mix and Form Diastereomeric Salts dissolve->mix cool Controlled Cooling & Crystallization mix->cool filter Filter to Isolate Less Soluble Salt cool->filter mother_liquor Mother Liquor (Enriched in More Soluble Salt) filter->mother_liquor recrystallize Recrystallize for Higher Purity filter->recrystallize salt_break Break Salt with Base (e.g., NaOH) recrystallize->salt_break extract Extract with Organic Solvent salt_break->extract pure_enantiomer Pure Enantiomer extract->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Generalized Protocol for Diastereoselective Crystallization

Materials:

  • Racemic 2,5-disubstituted piperidine

  • Chiral resolving agent (e.g., Di-p-toluoyl-L-tartaric acid)

  • Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)

  • Aqueous base solution (e.g., 1M NaOH)

  • Organic extraction solvent (e.g., dichloromethane)

  • Anhydrous drying agent (e.g., Na₂SO₄)

Procedure:

  • Salt Formation and Solvent Screening:

    • In a series of test tubes, dissolve a small amount of the racemic piperidine in various solvents at elevated temperatures.

    • In separate tubes, dissolve an equimolar amount of the chiral resolving agent in the same solvents.

    • Combine the solutions and allow them to cool slowly to room temperature, and then to 4°C.

    • Observe for crystal formation. The ideal solvent will selectively crystallize one diastereomeric salt.

  • Scale-up Crystallization:

    • Dissolve the bulk of the racemic piperidine and the chosen resolving agent in the optimal solvent system identified in the screening step, using gentle heating.

    • Allow the solution to cool slowly. Seeding with a small crystal of the desired diastereomer can be beneficial.

    • Let the crystals grow over several hours.

  • Isolation and Purification:

    • Isolate the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • The diastereomeric purity of the crystals can be improved by recrystallization.

  • Liberation of the Free Base:

    • Suspend the diastereomerically pure salt in a mixture of water and an organic solvent.

    • Add an aqueous base to neutralize the chiral acid and liberate the free piperidine enantiomer.

    • Separate the organic layer, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the enantiomerically enriched piperidine.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the final product using chiral HPLC or SFC.

Enzymatic Kinetic Resolution (EKR)

EKR is a powerful technique that leverages the high stereoselectivity of enzymes to differentiate between enantiomers. In a kinetic resolution, the enzyme catalyzes the transformation of one enantiomer of the racemate at a much higher rate than the other, resulting in a mixture of the unreacted, enantiomerically enriched starting material and the product.

Causality Behind Experimental Choices

Lipases are the most commonly used enzymes for the resolution of piperidine derivatives due to their broad substrate scope and commercial availability. The resolution is typically achieved through enantioselective acylation of the piperidine nitrogen or hydrolysis of a pre-formed amide or carbamate. The choice of acylating agent, solvent, and enzyme is crucial for achieving high selectivity (E-value).

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Reaction cluster_1 Separation cluster_2 Products racemate Racemic N-Boc-2,5- disubstituted Piperidine reaction Enantioselective Acylation or Hydrolysis racemate->reaction enzyme Lipase (e.g., CAL-B) enzyme->reaction solvent Organic Solvent (e.g., Toluene) solvent->reaction quench Quench Reaction (at ~50% conversion) reaction->quench separation Chromatographic Separation quench->separation unreacted Enantiomerically Enriched Starting Material separation->unreacted product Acyated/Hydrolyzed Product separation->product

Caption: Workflow for enzymatic kinetic resolution.

Protocol for Catalytic Kinetic Resolution of 2,5-Disubstituted Piperidines

This protocol is adapted from the work of Bode, J. W., et al. (2015), which describes the kinetic resolution of disubstituted piperidines via enantioselective acylation.

Materials:

  • Racemic cis- or trans-2,5-disubstituted piperidine

  • Chiral hydroxamic acid acylating agent

  • N-Heterocyclic carbene (NHC) catalyst

  • Organic solvent (e.g., Toluene)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup:

    • To a solution of the racemic 2,5-disubstituted piperidine (1.0 equiv.) in toluene, add the chiral hydroxamic acid (0.6 equiv.) and the NHC catalyst (0.1 equiv.).

  • Reaction Monitoring:

    • Stir the reaction at room temperature and monitor the conversion by SFC or HPLC on a chiral support. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the unreacted amine and the acylated product.

  • Workup and Separation:

    • Once the desired conversion is reached, concentrate the reaction mixture.

    • Purify the residue by column chromatography on silica gel to separate the unreacted piperidine from the acylated product.

  • Analysis:

    • Determine the enantiomeric excess of the recovered starting material and the product by chiral SFC or HPLC.

Data Presentation: Kinetic Resolution of 2,5-Disubstituted Piperidines

The following table summarizes the results from the kinetic resolution of various 2,5-disubstituted piperidines using a chiral hydroxamic acid acylating agent, as reported by Bode, J. W., et al. (2015).

EntrySubstrate (2,5-disubstituted piperidine)IsomerSelectivity Factor (s)Conversion (%)Amine Yield (%)Amide Yield (%)Amine erAmide er
12-Methyl-5-phenylcis732562966:3484:16
22-Methyl-5-phenyltrans2952464594:691:9
32-Propyl-5-olcis5248494798:296:4
42-Propyl-5-oltrans445513955:4578:22

er = enantiomeric ratio

Note: The data highlights a significant conformational effect, with cis and trans isomers exhibiting disparate reactivity and selectivity.

Chromatographic Resolution

Direct separation of enantiomers by chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a widely used technique for both analytical and preparative scale resolutions.

Causality Behind Experimental Choices

This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective for the separation of a broad range of chiral compounds, including piperidine derivatives. SFC is often preferred over HPLC for chiral separations due to its higher efficiency, faster analysis times, and reduced solvent consumption. For basic compounds like piperidines, the addition of a basic modifier to the mobile phase is often necessary to improve peak shape and resolution.

Workflow for Chromatographic Chiral Resolution

G cluster_0 Method Development cluster_1 Preparative Separation cluster_2 Fraction Collection & Analysis racemate Racemic 2,5-Disubstituted Piperidine screening Screen CSPs and Mobile Phases racemate->screening optimization Optimize Separation Parameters screening->optimization injection Inject Racemic Mixture onto Preparative Column optimization->injection elution Elute with Optimized Mobile Phase injection->elution collection Collect Enantiomerically Pure Fractions elution->collection analysis Analyze Fractions for Purity and ee collection->analysis enantiomer1 Enantiomer 1 analysis->enantiomer1 enantiomer2 Enantiomer 2 analysis->enantiomer2

Caption: Workflow for chromatographic chiral resolution.

Generalized Protocol for Chiral SFC Method Development

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV or Mass Spectrometric detector

  • Chiral columns (e.g., Chiralpak IA, IB, IC, AD-H, Chiralcel OD-H, OJ-H)

Procedure:

  • Column and Mobile Phase Screening:

    • Prepare a solution of the racemic 2,5-disubstituted piperidine in a suitable solvent.

    • Screen a set of polysaccharide-based chiral columns.

    • Use a generic screening gradient with a mobile phase of supercritical CO₂ and a modifier (e.g., methanol). Include a basic additive (e.g., 0.1% diethylamine) to improve peak shape.

  • Method Optimization:

    • Once a promising column and modifier combination is identified, optimize the separation by adjusting:

      • Modifier percentage: Vary the percentage of the alcohol modifier to fine-tune retention and resolution.

      • Temperature and Pressure: These parameters affect the density and solvating power of the supercritical fluid and can influence selectivity.

      • Flow rate: Increase the flow rate for faster analysis, ensuring resolution is not compromised.

  • Preparative Scale-Up:

    • Once an optimized analytical method is established, it can be scaled up to a preparative scale by increasing the column diameter and adjusting the flow rate accordingly.

    • Inject larger quantities of the racemic mixture and collect the separated enantiomer fractions.

  • Post-Purification Analysis:

    • Analyze the collected fractions to confirm their enantiomeric purity.

Data Presentation: Recommended Chiral Stationary Phases
Chiral Stationary PhaseSelector TypeTypical ModifiersComments
Chiralpak IA/IB/ICAmylose/Cellulose tris(3,5-dimethylphenylcarbamate)Methanol, Ethanol, IsopropanolBroad applicability for piperidine derivatives. Immobilized versions allow for a wider range of solvents.
Chiralcel OD-H/OJ-HCellulose/Cellulose tris(4-methylbenzoate)Methanol, Ethanol, IsopropanolCoated phases, good general-purpose columns for screening.

Conclusion

The chiral resolution of 2,5-disubstituted piperidines is a critical undertaking in the synthesis of enantiomerically pure compounds for pharmaceutical applications. This guide has detailed three primary methodologies: classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and direct chromatographic separation. Each technique offers distinct advantages and requires careful optimization of experimental parameters. A thorough understanding of the principles behind each method, coupled with systematic screening and optimization, will enable researchers to efficiently and effectively isolate the desired enantiomers of this important class of molecules.

Troubleshooting & Optimization

Troubleshooting low yield in "Methyl cis-2-methylpiperidine-5-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of substituted piperidine scaffolds, specifically focusing on troubleshooting low yields in the preparation of Methyl cis-2-methylpiperidine-5-carboxylate. We will move beyond simple procedural lists to explore the underlying chemical principles governing this transformation, empowering you to diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for preparing this compound?

A common and effective strategy involves an intramolecular reductive amination of a linear amino-ketoester. This approach builds the piperidine ring in a single, often diastereoselective, step from an acyclic precursor. The key transformation is the cyclization of a molecule containing both a primary amine and a ketone (or aldehyde), which forms a cyclic iminium ion intermediate that is subsequently reduced.[1]

The general synthetic pathway is illustrated below:

cluster_0 Proposed Synthetic Route Start Linear Amino-Ketoester Precursor Intermediate Cyclic Iminium Ion (Intermediate) Start->Intermediate Spontaneous Cyclization (Acid-catalyzed) Product Methyl cis-2-methyl- piperidine-5-carboxylate Intermediate->Product Hydride Reduction (e.g., NaBH(OAc)₃)

Caption: General workflow for piperidine synthesis via intramolecular reductive amination.

Q2: My overall yield is consistently low (<30%). What are the most likely culprits?

Low overall yield in this synthesis typically points to one of three areas:

  • Inefficient Iminium Ion Formation: The cyclization to form the key iminium ion intermediate is a reversible equilibrium.[2] If conditions are not optimal (e.g., incorrect pH), the concentration of this intermediate will be too low for effective reduction, stalling the reaction.

  • Competitive Side Reactions: The most common side reaction is the reduction of the starting keto-ester by the hydride reagent before it has a chance to cyclize.[1] This is particularly problematic with aggressive reducing agents like sodium borohydride (NaBH₄).

  • Product Instability or Loss during Workup: The target molecule contains a basic amine and an ester functional group. Harsh acidic or basic conditions during the workup can lead to hydrolysis of the ester or epimerization at the carbon adjacent to the ester (C5), scrambling the desired cis stereochemistry and complicating purification.[3][4]

Q3: How can I improve the diastereoselectivity to favor the cis-isomer over the trans-isomer?

The cis/trans ratio is determined during the hydride reduction of the cyclic iminium ion. The stereochemical outcome depends on the direction of hydride attack on the C=N double bond. To favor the cis product, the hydride must attack from the face opposite to the methyl group at the C2 position.

  • Thermodynamic vs. Kinetic Control: Lowering the reaction temperature generally favors the kinetically preferred product, which is often the desired cis-isomer formed from hydride attack on the less sterically hindered face of the most stable iminium ion conformer.

  • Choice of Reducing Agent: The steric bulk of the hydride reagent can influence selectivity. A bulkier reagent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) may exhibit higher facial selectivity compared to a smaller reagent like Sodium Borohydride.[2]

In-Depth Troubleshooting Guide

This section provides detailed solutions to specific experimental problems.

Problem 1: Low or No Conversion of the Starting Amino-Ketoester

Your reaction stalls, and TLC/LC-MS analysis shows predominantly unreacted starting material even after extended reaction times.

  • Root Cause Analysis: The primary bottleneck is almost certainly inefficient formation of the cyclic iminium ion intermediate. This step is often catalyzed by mild acid, which protonates the carbonyl oxygen, making it more electrophilic and facilitating the intramolecular nucleophilic attack by the amine.[1] Without proper pH control, this crucial cyclization step fails.

  • Solution: Implement Catalytic Acetic Acid

    • Rationale: Acetic acid serves as a proton shuttle, catalyzing iminium ion formation without being so strong as to protonate the starting amine, which would render it non-nucleophilic. A pH range of 4-6 is generally ideal for reductive aminations.[1]

    • Actionable Protocol: Add 1.0 to 1.5 equivalents of glacial acetic acid to the reaction mixture before adding the reducing agent. Allow the starting material and acid to stir for 30-60 minutes at room temperature to facilitate iminium formation before proceeding with the reduction. You can monitor the disappearance of the starting material's ketone carbonyl stretch by IR if desired.

cluster_workflow Troubleshooting Workflow: Low Conversion start Reaction Stalled. High SM remaining. q1 Is an acid catalyst (e.g., AcOH) present? start->q1 add_acid Action: Add 1.0-1.5 eq. Acetic Acid. Pre-stir 30-60 min. q1->add_acid No check_reagent Problem Persists: Verify purity/activity of starting materials and reagents. q1->check_reagent Yes end Reaction Proceeds add_acid->end

Caption: Decision workflow for addressing low reaction conversion.

Problem 2: Significant Formation of Hydroxy-Ester Side Product

You observe a major side product with a mass corresponding to the reduction of the starting keto-ester to an amino-hydroxy-ester, leading to a significant loss of potential yield.

  • Root Cause Analysis: This issue is a classic case of poor chemoselectivity of the reducing agent. Sodium borohydride (NaBH₄) is a powerful reductant capable of reducing both iminium ions and ketones/aldehydes.[2][5] If the rate of ketone reduction is competitive with the rate of cyclization and subsequent iminium reduction, a substantial amount of the acyclic alcohol will be formed.

  • Solution: Switch to a Milder, More Selective Reducing Agent

    • Rationale: Reagents like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) and Sodium Cyanoborohydride (NaBH₃CN) are sterically hindered and less reactive than NaBH₄. They show a strong preference for reducing protonated iminium ions over neutral carbonyls, making them ideal for one-pot reductive aminations.[6][7] STAB is often preferred as it is less toxic than NaBH₃CN and its reaction rate is attenuated, further enhancing selectivity.[2]

ReagentFormulaKey AdvantagesKey Disadvantages
Sodium BorohydrideNaBH₄Inexpensive, powerful reductant.Poor chemoselectivity; reduces aldehydes/ketones.[2]
Sodium CyanoborohydrideNaBH₃CNGood selectivity for iminium ions; stable in mild acid.Highly toxic (releases HCN gas on strong acidification).[2]
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃ Excellent selectivity for iminium ions; non-toxic byproducts. [7]Moisture sensitive; slightly higher cost.[5]
Table 1: Comparison of Common Reducing Agents for Reductive Amination.
Problem 3: Poor Diastereoselectivity (High trans-Isomer Content)

The reaction works, but you obtain a nearly 1:1 mixture of cis and trans isomers, or even a majority of the undesired trans product, making purification difficult and lowering the yield of the target compound.

  • Root Cause Analysis: The stereochemistry is set during the delivery of a hydride ion to the planar face of the cyclic iminium ion. The formation of the trans isomer implies that the hydride is attacking from the same face as the C2-methyl group. This can happen if the transition state energy for this pathway is not significantly higher than the pathway leading to the cis product.

  • Solution 1: Lower the Reaction Temperature

    • Rationale: The transition states leading to the cis and trans products have different energies. By lowering the temperature (e.g., from room temperature to 0 °C or -20 °C), you provide less thermal energy to the system, making it more likely to follow the lower-energy pathway. The attack from the less sterically hindered face (leading to the cis product) typically has a lower activation energy.

    • Actionable Protocol: Set up your reaction in a cooling bath (ice-water for 0 °C, or ice-salt/dry ice-acetone for lower temperatures). Add the reducing agent slowly in portions to maintain the low temperature and control the reaction rate.

  • Solution 2: Ensure Mild Workup Conditions

    • Rationale: The proton alpha to the ester carbonyl (at C5) is acidic. Exposure to strong base (e.g., concentrated NaOH) or prolonged heating under basic or acidic conditions during workup can cause epimerization, converting the desired kinetic cis product into the more thermodynamically stable trans isomer, where both substituents may occupy equatorial positions.[3][4]

    • Actionable Protocol: Quench the reaction carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or a mild base. Extract the product promptly into an organic solvent. Avoid strong acids or bases and excessive heat during purification steps like distillation or chromatography.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound using STAB

This protocol incorporates the troubleshooting solutions discussed above.

  • Dissolution: Dissolve the linear amino-ketoester precursor (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar and an inert atmosphere (Nitrogen or Argon).

  • Acid Catalyst Addition: Add glacial acetic acid (1.2 eq.) to the solution.

  • Iminium Formation: Stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC to observe the consumption of the starting material and the formation of a new, more polar spot (the iminium salt) or simply proceed after the allotted time.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature overnight (approx. 16 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the cis and trans isomers.

References

Technical Support Center: Optimizing Diastereoselectivity in 2,5-Disubstituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of 2,5-disubstituted piperidines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of stereocontrol in these valuable heterocyclic scaffolds. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounding our advice in established mechanistic principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: My synthesis is yielding a poor diastereomeric ratio (d.r.). What are the fundamental factors I should re-evaluate?

A1: Achieving high diastereoselectivity is a multifactorial challenge that hinges on the interplay between your chosen synthetic route, reaction conditions, and substrate electronics/sterics. The four pillars to investigate are:

  • Synthetic Strategy & Mechanism: The inherent mechanism of your ring-forming or functionalization reaction is the primary determinant of the stereochemical outcome. For instance, hydrogenation of a disubstituted pyridine precursor often favors the cis isomer due to the catalyst's interaction with the ring on one face[1]. In contrast, methods involving intramolecular cyclization might favor a trans product via a chair-like transition state that minimizes steric hindrance[2].

  • Catalyst or Reagent Choice: The catalyst system is not just a promoter; it's an active participant in the stereodetermining step. In catalytic hydrogenation of pyridines, platinum-based catalysts like PtO₂ are known to favor cis products, while palladium on carbon (Pd/C) can sometimes lead to the trans isomer as the major product under specific conditions[1][3]. For other reactions, chiral dirhodium catalysts have been shown to significantly improve diastereoselectivity in C-H functionalization routes[4].

  • Reaction Conditions (Kinetic vs. Thermodynamic Control): Temperature, pressure, and reaction time are critical variables. Low temperatures often favor the kinetically controlled product, which forms via the lowest energy transition state. Conversely, higher temperatures and longer reaction times can allow the system to equilibrate to the most stable diastereomer—the thermodynamically favored product[5]. This principle can be exploited; a reaction that gives a poor kinetic ratio may be driven to a high d.r. of the thermodynamic product through epimerization[1][5].

  • Substrate Control (Protecting Groups & Sterics): The substituents on your precursor, particularly the nitrogen protecting group, exert profound steric and electronic influence. A bulky N-protecting group like N-Boc can dictate the preferred conformation of the ring during a reaction, influencing the facial selectivity of an incoming reagent[6]. The strategic placement of other substituents can similarly block or open faces for attack.

Q2: How do I rationally choose a synthetic strategy to favor the cis vs. the trans-2,5-diastereomer?

A2: The choice between cis and trans selectivity is a strategic one made at the outset of your synthetic design.

  • For cis-2,5-Disubstituted Piperidines: The most common and reliable method is the catalytic hydrogenation of a 2,5-disubstituted pyridine . This reaction typically proceeds via syn-addition of hydrogen from the less hindered face of the pyridine ring as it adsorbs onto the catalyst surface, leading predominantly to the cis isomer[1][7]. Platinum and rhodium catalysts are particularly effective for this transformation[7][8].

  • For trans-2,5-Disubstituted Piperidines: Achieving the trans product often requires a more nuanced approach:

    • Epimerization: If your hydrogenation yields the cis isomer, but the trans is thermodynamically more stable (e.g., by placing bulky groups in equatorial positions), a base-mediated epimerization at the C2 position can be used to invert the stereocenter[1].

    • Directed Reductions: In systems with existing stereocenters and functionality, directed reductions can be highly effective. For example, a hydroxy-directed reduction of a 1,2-dehydropiperidine intermediate has been shown to produce trans-2,6-disubstituted piperidines with high selectivity[9].

    • Intramolecular Cyclizations: Reactions like intramolecular Michael additions or reductive aminations can be designed to proceed through a chair-like transition state that places bulky substituents in pseudo-equatorial positions, leading to a trans relationship in the final product[2][7].

Below is a workflow to guide your strategic decision-making.

Strategy_Workflow Workflow for Selecting a Diastereoselective Strategy start Define Target Diastereomer (cis or trans) cis_path Target: cis-Isomer start->cis_path cis trans_path Target: trans-Isomer start->trans_path trans hydrogenation Strategy: Catalytic Hydrogenation of 2,5-Disubstituted Pyridine cis_path->hydrogenation epimerization Strategy 1: Hydrogenation followed by Epimerization trans_path->epimerization cyclization Strategy 2: Intramolecular Cyclization (e.g., aza-Michael) trans_path->cyclization auxiliary Strategy 3: Chiral Auxiliary Mediated Synthesis trans_path->auxiliary result Achieve High d.r. hydrogenation->result epimerization->result cyclization->result auxiliary->result

Caption: Strategic workflow for choosing a synthetic route.

Q3: What is a chiral auxiliary, and how can it be practically applied to control the stereochemistry in my piperidine synthesis?

A3: A chiral auxiliary is an enantiomerically pure chemical compound that is temporarily attached to your substrate to direct the stereochemical course of a reaction[10]. It functions by creating a sterically and/or electronically biased environment, forcing an incoming reagent to attack from a specific face. After the key stereocenter-forming step, the auxiliary is cleaved and can often be recovered.

A prime example is the use of carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine. In one reported synthesis, this auxiliary is condensed with an aldehyde to form a chiral imine. A subsequent domino Mannich-Michael reaction with Danishefsky's diene proceeds with high diastereofacial control, dictated by the bulky, pivaloyl-protected sugar auxiliary, to furnish an N-arabinosyl dehydropiperidinone[11][12][13]. This intermediate can then be further functionalized before the auxiliary is removed, yielding a highly enantioenriched piperidine derivative.

Chiral_Auxiliary_Concept Conceptual Model of a Chiral Auxiliary sub Achiral Substrate complex Substrate-Auxiliary Complex (Chiral) sub->complex aux Chiral Auxiliary (+) aux->complex reagent Reagent Attack complex->reagent product Diastereomerically Enriched Product reagent->product Facial attack is sterically directed cleavage Cleavage product->cleavage cleavage->aux Recovered final_product Enantiomerically Enriched Final Product cleavage->final_product

Caption: How a chiral auxiliary directs stereoselectivity.

Troubleshooting Guide

Problem: My reaction consistently produces a low or nearly 1:1 diastereomeric ratio.

This is the most common issue. A poor d.r. indicates that the energy difference between the transition states leading to the different diastereomers is minimal under your current conditions.

Root Cause Analysis & Solutions:

G cluster_problem Problem Problem Poor Diastereoselectivity (d.r. ≈ 1:1) A 1. Modify Reaction Conditions (Exploit Kinetic Control) Problem->A B 2. Drive to Thermodynamic Product (Equilibration) Problem->B C 3. Change Catalyst/Reagent System Problem->C D 4. Modify the Substrate Problem->D A_details • Lower the Temperature: Decreases thermal energy, amplifying small transition state energy differences. • Change the Solvent: Solvent polarity can influence transition state geometry and stability. • Check Reagent Addition Rate: Slow addition can prevent side reactions and improve selectivity. B_details • Increase Temperature & Reaction Time: Allows the reaction to reach equilibrium, favoring the most stable diastereomer. • Add an Epimerizing Agent: Introduce a catalytic amount of acid or base to facilitate equilibration at a specific stereocenter. C_details • Screen Different Catalysts: If using PtO₂, try Rh/C or a chiral dirhodium catalyst. Different metals and ligands offer unique steric environments. • Use a Bulkier Reagent: A more sterically demanding reagent will be more sensitive to the steric environment of the substrate. D_details • Change the N-Protecting Group: Switch from N-Boc to N-benzyl or N-tosyl. This alters the A1,3 strain and conformational preference of the ring. • Add a Directing Group: Install a group (e.g., hydroxyl) that can coordinate to the reagent/catalyst, forcing delivery from a single face.

Caption: Troubleshooting workflow for low diastereoselectivity.

Key Methodologies & Protocols

Protocol 1: Diastereoselective Hydrogenation of 2,5-Disubstituted Pyridine for cis-Piperidine

This protocol is a standard method for accessing cis-2,5-disubstituted piperidines, leveraging the facial selectivity of heterogeneous catalysis.

Materials:

  • 2,5-disubstituted pyridine precursor (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Solvent: Glacial Acetic Acid or Ethanol

  • Hydrogen source (high-pressure gas cylinder)

  • High-pressure hydrogenation vessel (e.g., Parr reactor)

Procedure:

  • Vessel Preparation: Ensure the high-pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Charging the Reactor: In a suitable flask, dissolve the 2,5-disubstituted pyridine (1.0 eq) in the chosen solvent (e.g., glacial acetic acid). Carefully add the PtO₂ catalyst (1-5 mol%).

  • Transfer to Reactor: Transfer the suspension to the reactor vessel. Seal the reactor.

  • Inerting: Purge the reactor headscape with an inert gas (N₂ or Ar) three times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi, but can be higher). Begin vigorous stirring. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 12-24 hours).

  • Workup:

    • Carefully vent the excess hydrogen from the reactor.

    • Purge the system again with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Remove the solvent under reduced pressure. If acetic acid was used, basify the residue with aqueous NaOH or NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate to yield the crude product.

  • Analysis: Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or GC-MS. Purify by column chromatography or crystallization if necessary.

Comparative Data

The choice of catalyst and conditions directly impacts the stereochemical outcome. The following table summarizes typical results observed in pyridine hydrogenations.

Table 1: Effect of Catalyst and Conditions on Diastereoselectivity in Piperidine Synthesis

Precursor TypeCatalystConditionsMajor DiastereomerTypical d.r.Reference(s)
2,5-Disubstituted PyridinePtO₂H₂ (50 psi), AcOH, RTcis>10:1[1]
2,5-Disubstituted Pyridine10% Pd/CH₂ (50 psi), EtOH, RTcis/trans mixtureVariable, often lower selectivity[3]
3-Methyl-4-Phenyl-THPAmine Oxidase/Ene Imine ReductaseBiocatalytic Cascadecis>96:4[14]
N-Boc-PiperidineRh₂(R-TCPTAD)₄C-H Arylationsyn>85:15[5]

References

Technical Support Center: Scale-Up Synthesis of Methyl cis-2-Methylpiperidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl cis-2-methylpiperidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important piperidine derivative. Piperidine scaffolds are crucial in medicinal chemistry, and mastering their stereoselective synthesis is key to efficient drug discovery and development.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered in the laboratory and during scale-up.

I. Troubleshooting Guide: From Poor Diastereoselectivity to Purification Headaches

This section addresses specific, practical problems you may encounter during the synthesis. Each issue is broken down by symptoms, potential causes, and actionable solutions grounded in chemical principles.

Issue 1: Poor cis/trans Diastereomeric Ratio (DR) in Catalytic Hydrogenation

Symptoms:

  • ¹H NMR or GC-MS analysis of the crude product shows a significantly lower than expected ratio of the desired cis isomer to the trans isomer.

  • Difficulty in isolating the pure cis isomer due to the high proportion of the trans diastereomer.

Possible Causes & Solutions:

  • Catalyst Choice and Activity: The choice of catalyst is critical for stereochemical outcomes.[2] Platinum-based catalysts like PtO₂ (Adams' catalyst) are commonly used for the hydrogenation of substituted pyridines to achieve the cis product.[2][3][4]

    • Solution: If you are using a different catalyst (e.g., Pd/C), consider switching to PtO₂. Ensure the catalyst is fresh and active. Catalyst poisoning, often from impurities in the starting material or solvent, can affect its stereodirecting ability.

  • Solvent and pH: The reaction medium significantly influences the conformation of the substrate at the catalyst surface. Hydrogenation in an acidic medium like glacial acetic acid is standard for pyridine reductions as it protonates the nitrogen, enhancing reactivity and favoring the cis product.[3][4][5]

    • Solution: Ensure you are using glacial acetic acid as the solvent. If you are using a neutral solvent, the reaction may be sluggish and less selective. The acidity of the medium helps to overcome the inhibitory effect of the basic piperidine nitrogen on the catalyst.[5]

  • Hydrogen Pressure and Temperature: While milder conditions are generally preferred, insufficient hydrogen pressure can lead to incomplete reaction or side reactions. Elevated temperatures can sometimes favor the thermodynamically more stable trans isomer through epimerization.[6]

    • Solution: For laboratory scale, a hydrogen pressure of 50-70 bar is often effective.[3][4] Monitor the reaction temperature closely; running the reaction at or slightly above room temperature is a good starting point.[2] Avoid excessive heat unless you are intentionally trying to epimerize to the trans isomer.

  • Substrate Purity: Impurities in the starting methyl 2-methyl-5-pyridinecarboxylate can interfere with the catalyst and affect the stereochemical outcome.

    • Solution: Ensure the purity of your starting material through appropriate purification methods like distillation or chromatography before the hydrogenation step.

Issue 2: Difficult Separation of cis and trans Diastereomers

Symptoms:

  • Co-elution of diastereomers during flash column chromatography.

  • Poor resolution in HPLC or SFC analysis.[7]

  • Failure to achieve separation through crystallization.

Possible Causes & Solutions:

  • Similar Physical Properties: Diastereomers can have very similar polarities and boiling points, making their separation challenging.[8]

    • Solution 1: Chromatographic Optimization:

      • Additives: For basic compounds like piperidines, peak tailing is a common issue in chromatography due to interactions with acidic silanol groups on the stationary phase. Adding a basic modifier like triethylamine (TEA) or diethylamine (DEA) (0.1-0.5%) to the mobile phase can significantly improve peak shape and resolution.[7]

      • Chiral Chromatography: While not strictly necessary for diastereomer separation, chiral stationary phases can sometimes provide better resolution than standard silica gel.[9][10]

      • Supercritical Fluid Chromatography (SFC): SFC is often a superior technique for separating stereoisomers and is considered a faster and more environmentally friendly alternative to HPLC.[9]

    • Solution 2: Diastereoselective Crystallization: This method relies on the differential solubility of diastereomeric salts.

      • Protocol: Convert the mixture of diastereomers into salts using a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts will have different crystal packing energies and solubilities, allowing for separation by fractional crystallization. The desired isomer can then be liberated by treatment with a base.

    • Solution 3: Extractive Distillation: On an industrial scale, extractive distillation can be employed. This involves adding an auxiliary agent that alters the partial pressures of the diastereomers to different extents, facilitating separation by distillation.[8]

Issue 3: Incomplete Reaction or Stalled Hydrogenation

Symptoms:

  • Hydrogen uptake ceases before the theoretical amount has been consumed.

  • TLC or GC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction times.

Possible Causes & Solutions:

  • Catalyst Poisoning: The pyridine nitrogen and the resulting piperidine nitrogen can act as catalyst poisons.[5] Other common poisons include sulfur-containing compounds, halides, and strong coordinating agents.

    • Solution:

      • Acidic Medium: As mentioned, running the reaction in glacial acetic acid mitigates the poisoning effect of the nitrogen atoms.[4][5]

      • Purify Starting Materials: Ensure all reagents and solvents are free from potential catalyst poisons.

      • Increase Catalyst Loading: While not ideal from a cost perspective, increasing the catalyst loading (e.g., from 1-5 mol% up to 10 mol%) can sometimes overcome minor poisoning issues.[2][11]

  • Insufficient Hydrogen Pressure: The reaction may require a certain threshold of hydrogen pressure to proceed efficiently.

    • Solution: Ensure your reaction setup can maintain a stable and sufficient hydrogen pressure (e.g., 50-70 bar).[3][4]

  • Poor Mass Transfer on Scale-Up: As the reaction volume increases, ensuring efficient mixing of the solid catalyst, liquid phase, and hydrogen gas becomes more challenging.

    • Solution: Use appropriate reactor geometry and agitation rates to ensure good gas-liquid-solid mixing. Baffles within the reactor can help prevent vortexing and improve mass transfer.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

The most prevalent method is the catalytic hydrogenation of methyl 2-methyl-5-pyridinecarboxylate. This approach is generally diastereoselective for the cis isomer, particularly when using a platinum oxide (PtO₂) catalyst in an acidic solvent like glacial acetic acid.[3][4][6] This method is advantageous for scale-up due to the availability of the starting materials and the use of heterogeneous catalysis, which simplifies catalyst removal.

Q2: How can I monitor the progress of the hydrogenation reaction?

You can monitor the reaction by:

  • Hydrogen Uptake: On a laboratory scale, this can be done using a gas burette or by monitoring the pressure drop in a closed system. This is the most direct measure of reaction progress.

  • Chromatographic Methods: Periodically take small aliquots from the reaction mixture (be sure to do so safely when working under pressure), quench them, and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of the starting material.

Q3: Are there alternatives to high-pressure hydrogenation?

While high-pressure hydrogenation is common, transfer hydrogenation is an alternative. This method uses a hydrogen donor, such as ammonium formate or borane-ammonia, in the presence of a catalyst like Palladium on carbon (Pd/C) or a Ruthenium complex.[12] However, achieving high cis-selectivity might require more optimization compared to direct hydrogenation with PtO₂.

Q4: What safety precautions should be taken during the scale-up of this synthesis?

  • Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air.[13] Ensure the use of a properly rated high-pressure reactor, adequate ventilation, and grounding to prevent static discharge. The system should be purged with an inert gas (like nitrogen or argon) before and after the reaction.[2]

  • Catalyst Handling: Heterogeneous catalysts like PtO₂ and Pd/C can be pyrophoric, especially after use when they are finely divided and may have adsorbed hydrogen. Do not allow the catalyst to dry in the air. It should be filtered and kept wet with a solvent (e.g., water or ethanol) until it can be safely stored or disposed of.

  • Exothermic Reactions: The hydrogenation of pyridines is an exothermic process. On a larger scale, the heat generated can be significant. Ensure the reactor has adequate cooling capacity to maintain the desired temperature and prevent thermal runaways.

III. Protocols and Data

Protocol 1: Catalytic Hydrogenation of Methyl 2-methyl-5-pyridinecarboxylate

This protocol describes a typical lab-scale procedure for the synthesis of this compound.

Step-by-Step Methodology:

  • Reactor Setup: To a high-pressure hydrogenation vessel, add methyl 2-methyl-5-pyridinecarboxylate (1.0 eq.).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of substrate).[3][4]

  • Catalyst Addition: Under a stream of inert gas (e.g., nitrogen), carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst) (1-5 mol%).[2]

  • Seal and Purge: Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen to remove all air.

  • Pressurize and React: Pressurize the reactor with hydrogen to 50-70 bar.[3][4]

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-24 hours.[2] Monitor the reaction by hydrogen uptake or GC-MS analysis of aliquots.

  • Workup:

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional acetic acid or methanol.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

    • Dissolve the residue in water and basify to a pH > 10 with a strong base (e.g., 50% NaOH solution), ensuring the mixture is kept cool in an ice bath.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, often using a gradient of ethyl acetate in hexanes containing a small amount (e.g., 0.5-1%) of triethylamine to prevent peak tailing.[7]

Data Summary: Typical Reaction Parameters and Outcomes
ParameterValue/RangeReference/Comment
Substrate Methyl 2-methyl-5-pyridinecarboxylate-
Catalyst PtO₂ (Adams' catalyst)[3][4]
Catalyst Loading 1-10 mol%[2][11]
Solvent Glacial Acetic Acid[3][4]
H₂ Pressure 50-70 bar[3][4]
Temperature Room Temperature[2]
Typical Yield 50-90% (isolated)[6]
Typical DR (cis:trans) 65:35 to >95:5[6]

IV. Visualized Workflows and Mechanisms

Diagram 1: General Synthesis and Troubleshooting Workflow

This diagram outlines the decision-making process for synthesizing and troubleshooting the production of the target compound.

cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Start Start: Methyl 2-methyl-5-pyridinecarboxylate Hydrogenation Catalytic Hydrogenation (PtO₂, H₂, Acetic Acid) Start->Hydrogenation Workup Workup & Isolation Hydrogenation->Workup Analysis NMR / GC-MS Analysis Workup->Analysis CheckDR Check Diastereomeric Ratio Analysis->CheckDR GoodDR DR > 95:5 cis? CheckDR->GoodDR CheckPurity Check Purity / Completion PureProduct Pure Product? CheckPurity->PureProduct GoodDR->CheckPurity Yes OptimizeRxn Optimize Reaction (Catalyst, P, T) GoodDR->OptimizeRxn No OptimizeSep Optimize Separation (e.g., add TEA, SFC) PureProduct->OptimizeSep No End End: Pure cis-Isomer PureProduct->End Yes Purification Final Purification OptimizeSep->Purification OptimizeRxn->Hydrogenation Purification->End

Caption: Troubleshooting Decision Tree for Synthesis.

Diagram 2: Mechanism of cis-Selective Hydrogenation

This diagram illustrates the proposed mechanism for the preferential formation of the cis isomer during the catalytic hydrogenation of the pyridine ring.

cluster_mech Proposed Mechanism for cis-Selectivity Pyridine Protonated Pyridine Substrate Adsorption Adsorption onto Catalyst Surface Pyridine->Adsorption Less hindered face adsorbs Surface Catalyst Surface (Pt) H_Addition Stepwise Hydrogen Addition from one face Surface->H_Addition Adsorption->Surface Cis_Product cis-Piperidine Product H_Addition->Cis_Product

Caption: Adsorption and Hydrogenation on Catalyst Surface.

V. References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Retrieved from --INVALID-LINK--

  • Redford, J. E., et al. (2012). Stereoselective Synthesis of cis-2,5-Disubstituted Pyrrolidines via Wacker-Type Aerobic Oxidative Cyclization of Alkenes with tert-Butanesulfinamide Nucleophiles. Organic Letters, 14(5), 1242–1245.

  • Benchchem. (n.d.). Technical Support Center: Stereoselective Piperidine Synthesis. Retrieved from --INVALID-LINK--

  • Rio Mais Seguro. (n.d.). Sodium Borohydride Reaction With Water. Retrieved from --INVALID-LINK--

  • IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. Retrieved from --INVALID-LINK--

  • O'Brien, P., et al. (2022). A general and practical synthesis of all 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.

  • Sasaki, N. A., et al. (2012). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 45(8), 1257-1268.

  • Royal Society of Chemistry. (2012). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications.

  • Zhang, J., & Schmalz, H.-G. (2006). Au-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines: total synthesis of (+)-monomorine I and (+)-indolizidine 195B. Chemical Communications.

  • Google Patents. (n.d.). US4874473A - Separation of diastereomers by extractive distillation. Retrieved from --INVALID-LINK--

  • Sreenivasulu, R., & Ranganath, K. V. S. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1850.

  • MDPI. (2021). Hydrogen Storage in Complex Metal Hydrides NaBH4: Hydrolysis Reaction and Experimental Strategies. Energies, 14(16), 5092.

  • Freifelder, M. (1962). Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. The Journal of Organic Chemistry, 27(10), 3805-3806.

  • Chirik, P. J., et al. (2017). Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. Organometallics, 36(21), 4138-4147.

  • Benchchem. (n.d.). Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods. Retrieved from --INVALID-LINK--

  • Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(12), 2145.

  • Reddit. (2023). Sodium borohydride. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Retrieved from --INVALID-LINK--

  • MDPI. (2016). Reactant Feeding Strategy Analysis of Sodium Borohydride Hydrolysis Reaction Systems for Instantaneous Hydrogen Generation. Energies, 9(7), 517.

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from --INVALID-LINK--

  • Chemistry of Heterocyclic Compounds. (2009). CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS.

  • Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of Diastereomeric Piperidine Compounds. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Effect of scale-up of batch reaction on synthesis of methyl salicylate (squares) and linalyl ferulate (triangles) under optimised conditions. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Methyl-piperidine-2-carboxylate. Retrieved from --INVALID-LINK--

  • Reddit. (2022). Looking for tips on scaling up organic syntheses. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). KR20220028206A - Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). Methyl piperidine-2-carboxylate hydrochloride. Retrieved from --INVALID-LINK--

  • Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. Retrieved from --INVALID-LINK--

References

Enhancing the stability of "Methyl cis-2-methylpiperidine-5-carboxylate" during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl cis-2-methylpiperidine-5-carboxylate

Guide: Enhancing Long-Term Stability and Mitigating Degradation During Storage and Handling

Welcome to the technical support guide for this compound. This document, prepared by our senior application scientists, provides in-depth guidance for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. By understanding its inherent chemical liabilities and implementing proper storage and handling protocols, you can prevent degradation, ensure experimental reproducibility, and maintain the purity of your results.

Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the fundamental stability characteristics of this compound, focusing on the "why" behind its potential degradation.

Q1: What are the primary structural features of this compound that make it susceptible to degradation?

A1: The stability of this molecule is primarily influenced by two key functional groups:

  • A Secondary Piperidine Amine: The nitrogen atom in the piperidine ring is a nucleophilic and redox-active center. It is susceptible to oxidation from atmospheric oxygen, light, or trace metal catalysts.[1][2] This is a common liability for many amine-containing compounds.[2][3]

  • A Methyl Ester: The methyl carboxylate group is prone to hydrolysis, especially in the presence of moisture, acid, or base.[4][5] This reaction cleaves the ester bond, yielding the corresponding carboxylic acid and methanol.

Understanding these two liabilities is the first step toward preventing degradation.

Q2: What are the most probable degradation pathways I should be aware of during storage?

A2: Based on the molecule's structure, two degradation pathways are of primary concern: oxidation and hydrolysis.

  • Oxidative Degradation: The secondary amine can be oxidized, leading to the formation of N-oxides or other complex degradation products, often accompanied by a change in color (e.g., yellowing).[1] The piperidine ring itself can be susceptible to oxidation, potentially leading to ring-opening or the formation of lactams under certain oxidative conditions.[6][7][8]

  • Hydrolytic Cleavage: The methyl ester can react with water (moisture) to hydrolyze back to the carboxylic acid. This process can be accelerated by acidic or basic contaminants.[5]

The following diagram illustrates these primary degradation routes.

G cluster_main Core Compound cluster_pathways Degradation Pathways main This compound oxidation Oxidative Products (N-Oxides, Ring-Opened Species) main->oxidation Oxidation (O₂, Light, Metal Ions) hydrolysis Hydrolysis Product (cis-2-Methylpiperidine-5-carboxylic acid) main->hydrolysis Hydrolysis (H₂O, Acid/Base)

Caption: Primary degradation pathways for the target molecule.

Recommended Storage & Handling Protocols

Proper storage is the most effective tool for preserving the integrity of your compound. Storing the material as a hydrochloride salt can enhance stability, as the protonated amine is less prone to oxidation.[9][10]

Q3: What are the ideal conditions for short-term and long-term storage?

A3: We recommend the following conditions, summarized in the table below. The key is to mitigate exposure to oxygen, moisture, and light.

ConditionShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)Rationale
Temperature 0–8°C (Refrigerated)[11]≤ -20°C (Freezer)[12]Reduces the rate of all chemical degradation reactions.[2][3]
Atmosphere Tightly sealed container.Inert Gas (Argon or Nitrogen) Blanket.Prevents oxidation of the secondary amine by displacing atmospheric oxygen.[9]
Light Amber glass vial.Amber glass vial, stored in the dark.Prevents photolytic degradation initiated by UV or visible light.[1][9]
Container High-density polyethylene (HDPE) or borosilicate glass (Type 1).[3]Borosilicate glass vial with a PTFE-lined cap.Ensures material compatibility and prevents leaching or contamination.
Moisture Store in a desiccator if ambient humidity is high.Store in a desiccator or dry box. Seal vials with parafilm.Prevents hydrolysis of the methyl ester. Amines are often hygroscopic.[3][9]
Q4: What is the correct procedure for handling the compound to maintain its purity?

A4: Every time a container is opened, the risk of introducing contaminants (air, moisture) increases. Follow this workflow to minimize degradation:

G cluster_workflow Handling Workflow for Sensitive Amines start Equilibrate Container to Room Temperature step1 Move to Inert Atmosphere (Glovebox/Argon) start->step1 step2 Open Container & Weigh Sample (Use dry tools) step1->step2 step3 Backfill Container with Inert Gas step2->step3 step4 Seal Tightly (PTFE tape/Parafilm) step3->step4 end Return to Cold Storage step4->end

Caption: Recommended workflow for handling the compound.

Causality: Equilibrating the container to room temperature before opening is critical. Opening a cold vial in a room-temperature environment will cause atmospheric moisture to condense on the cold solid, leading to rapid hydrolysis.

Troubleshooting Guide: Identifying and Addressing Instability

Q5: My solid compound has developed a yellow or brownish tint over time. What happened, and is it still usable?

A5: A color change is a strong indicator of oxidative degradation.[2] The secondary amine has likely undergone oxidation.

  • What to do: The material's purity is now compromised. You must re-qualify the batch before use.

  • Troubleshooting Steps:

    • Purity Analysis: Analyze the material using HPLC, GC-MS, or NMR to determine the percentage of the desired compound remaining and to identify potential degradation products.[13]

    • Assess Impact: If purity has dropped significantly (e.g., <95%), it may lead to lower reaction yields, unexpected side products, or inaccurate results in biological assays.

    • Purification: Depending on the nature of the impurities, purification via column chromatography may be possible, but it is often preferable to use a fresh, high-purity lot.

Q6: My HPLC/GC-MS analysis shows a new, more polar peak that grows over time. What is it?

A6: A new, more polar peak is often the carboxylic acid product resulting from the hydrolysis of the methyl ester.[5] Carboxylic acids are typically more polar and have shorter retention times on reverse-phase HPLC columns than their corresponding methyl esters.

  • Confirmation: To confirm, you can:

    • LC-MS Analysis: Check if the mass of the new peak corresponds to the hydrolyzed product (C₇H₁₃NO₂).

    • Spiking Study: If you have a standard of the corresponding carboxylic acid, spike a sample of the degraded material with it. If the peak of interest increases in size, it confirms the identity.

  • Prevention: This indicates moisture contamination. Review your storage and handling procedures immediately. Ensure containers are sealed tightly and consider using a desiccator.[3]

Protocol: Stability Assessment via Forced Degradation

To proactively understand your compound's stability under your specific laboratory conditions, a forced degradation study is invaluable. This protocol provides a framework for intentionally stressing the material to identify potential degradants.

Protocol 1: Forced Degradation Study

Objective: To identify the primary degradation pathways and products for this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution (and a solid sample for thermal/photo stress) to the following conditions.

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize before analysis.To simulate acidic conditions and force ester hydrolysis.[1]
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temp for 8 hours. Neutralize before analysis.To simulate basic conditions and force ester hydrolysis.[1][5]
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temp for 8 hours.To simulate oxidative stress and force amine oxidation.[1]
Thermal Degradation Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[1]To assess stability at elevated temperatures.
Photolytic Degradation Expose a solid sample and a solution sample to light (ICH Q1B guidelines).[1]To assess stability upon exposure to light.
  • Time Points & Analysis:

    • Withdraw samples at various time points (e.g., 0, 4, 8, 24 hours).

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as reverse-phase HPLC with UV or MS detection.[13]

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

This study will provide a degradation profile, helping you develop better storage solutions and anticipate potential issues in your experiments.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Methyl cis-2-methylpiperidine-5-carboxylate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For chiral molecules such as piperidine derivatives, which are prevalent scaffolds in pharmaceuticals, confirming the relative stereochemistry is of paramount importance as different isomers can exhibit vastly different biological activities. This guide provides an in-depth technical comparison for the structural validation of "Methyl cis-2-methylpiperidine-5-carboxylate," with a primary focus on the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices in a multi-technique NMR approach and objectively compare its performance with alternative analytical methods, supported by predictive data and established principles.

The Imperative of Stereochemical Confirmation

The seemingly subtle difference between a cis and a trans isomer can have profound implications in a biological system. The specific spatial arrangement of substituents on the piperidine ring dictates how the molecule interacts with its biological target, influencing its efficacy, selectivity, and safety profile. Therefore, robust analytical methodologies are not just a matter of academic rigor but a critical component of the drug development pipeline. While several techniques can provide structural information, NMR spectroscopy stands out for its ability to elucidate detailed connectivity and stereochemistry in solution, mirroring the physiological environment more closely than solid-state methods.

A Multi-faceted NMR Approach to Structural Validation

A comprehensive validation of the cis stereochemistry of Methyl 2-methylpiperidine-5-carboxylate necessitates a suite of NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating system.

Foundational Analysis: 1H and 13C NMR Spectroscopy

The initial and most fundamental step is the acquisition of one-dimensional 1H and 13C NMR spectra. These experiments provide information about the chemical environment of each proton and carbon atom in the molecule.

Expected 1H NMR Spectral Features: The 1H NMR spectrum is anticipated to show distinct signals for the protons on the piperidine ring, the methyl group at the 2-position, and the methyl group of the ester functionality. The chemical shifts and coupling constants (J-values) of the ring protons are particularly informative for deducing the chair conformation of the piperidine ring and the relative orientation of the substituents. In the cis isomer, both the methyl and the carboxylate groups are expected to occupy equatorial positions in the most stable chair conformation to minimize steric strain.

Expected 13C NMR Spectral Features: The 13C NMR spectrum will reveal the number of unique carbon environments. The chemical shifts of the piperidine ring carbons are sensitive to the stereochemistry of the substituents. For instance, the presence of an equatorial methyl group will have a different shielding effect on the adjacent ring carbons compared to an axial methyl group.

Establishing Connectivity: 2D COSY Spectroscopy

The Correlation Spectroscopy (COSY) experiment is a homonuclear correlation technique that reveals which protons are coupled to each other, typically through two or three bonds. This is instrumental in tracing the proton-proton connectivity within the piperidine ring.

Application to this compound: The COSY spectrum will show cross-peaks connecting adjacent protons on the piperidine ring, allowing for a sequential walk around the ring, starting from an unambiguously assigned proton. This confirms the basic carbon skeleton of the piperidine ring.

Direct Carbon-Proton Attachment: 2D HSQC Spectroscopy

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a heteronuclear correlation technique that identifies which protons are directly attached to which carbon atoms.

Application to this compound: The HSQC spectrum will show a correlation peak for each C-H bond in the molecule. This allows for the unambiguous assignment of the 13C signals based on the already assigned 1H signals (or vice versa).

Through-Bond Connectivity Mapping: 2D HMBC Spectroscopy

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is a powerful tool that reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).

Application to this compound: HMBC is crucial for connecting different spin systems and identifying quaternary carbons. For instance, correlations from the protons of the ester's methyl group to the carbonyl carbon of the ester will confirm the ester functionality. Similarly, correlations from the protons of the methyl group at C2 to C2 and C3 of the piperidine ring will solidify its position.

The Decisive Experiment for Stereochemistry: 2D NOESY Spectroscopy

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is a through-space correlation technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the key experiment for differentiating between cis and trans isomers.[1]

Application to this compound: In the preferred diequatorial conformation of the cis isomer, a NOESY experiment should reveal a spatial correlation between the axial proton at C2 and the axial protons at C4 and C6. Conversely, a strong NOE between the methyl group protons at C2 and the proton at C5 would be indicative of a trans relationship where one substituent is axial and the other is equatorial, leading to a closer spatial proximity. The absence of such a correlation and the presence of correlations consistent with a diequatorial arrangement would provide strong evidence for the cis stereochemistry.

Predicted NMR Data Summary

While experimental data for the target molecule is not publicly available, based on the principles of NMR spectroscopy and data from structurally similar piperidine derivatives, we can predict the expected chemical shifts.

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm) Key HMBC Correlations (1H → 13C)
H2~2.8 - 3.2C2: ~55 - 60C3, C6, C-CH3
H3ax~1.2 - 1.5C3: ~30 - 35C2, C4, C5
H3eq~1.8 - 2.1C2, C4, C5
H4ax~1.3 - 1.6C4: ~25 - 30C3, C5, C6
H4eq~1.9 - 2.2C3, C5, C6
H5~2.5 - 2.9C5: ~40 - 45C3, C4, C6, C=O
H6ax~2.6 - 3.0C6: ~45 - 50C2, C4, C5
H6eq~3.1 - 3.5C2, C4, C5
2-CH3~1.1 - 1.3 (d)2-CH3: ~15 - 20C2, C3
OCH3~3.6 - 3.8 (s)OCH3: ~50 - 55C=O
C=O-C=O: ~170 - 175-

Note: These are predicted values and the actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3).[2]

  • Homogenization: Ensure the sample is fully dissolved. Vortex the sample gently if necessary.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping: Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.[3][4]

  • 1H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 4.0 s

  • 13C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.0 s

  • COSY:

    • Pulse Program: cosygpqf

    • Number of Scans: 4 per increment

    • Number of Increments: 256

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 8 per increment

    • Number of Increments: 256

  • HMBC:

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 16 per increment

    • Number of Increments: 256

  • NOESY:

    • Pulse Program: noesygpph

    • Number of Scans: 16 per increment

    • Number of Increments: 256

    • Mixing Time: 500-800 ms

Visualization of the NMR Validation Workflow

NMR_Validation_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_interpretation Structural Elucidation H1_NMR 1H NMR Connectivity Proton & Carbon Environments Basic Connectivity H1_NMR->Connectivity C13_NMR 13C NMR C13_NMR->Connectivity COSY COSY Direct_Bonds Direct C-H Bonds COSY->Direct_Bonds Input for HSQC HSQC HSQC->Direct_Bonds HMBC HMBC Long_Range Long-Range C-H Connectivity (Quaternary Carbons) HMBC->Long_Range NOESY NOESY Stereochem Through-Space Proton Proximity (Stereochemistry) NOESY->Stereochem Connectivity->COSY Confirm Direct_Bonds->Long_Range Input for Long_Range->Stereochem Input for Final_Structure Validated Structure: This compound Stereochem->Final_Structure

Caption: Workflow for the structural validation of this compound using a suite of NMR experiments.

Comparison with Alternative Structural Validation Techniques

While NMR is a powerful tool, other techniques can provide complementary or, in some cases, definitive structural information.

Technique Principle Advantages Disadvantages Applicability to Target Molecule
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed information on connectivity and stereochemistry in solution. Non-destructive.Requires relatively large amounts of pure sample. Can be complex to interpret.Excellent: Ideal for determining the cis stereochemistry and solution conformation.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.High sensitivity, provides accurate molecular weight and elemental composition. Fragmentation patterns can give structural clues.Does not directly provide stereochemical information.Good: Confirms molecular formula but cannot differentiate between cis and trans isomers. Useful for purity assessment.
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides an unambiguous 3D structure with high precision, including absolute stereochemistry.[5]Requires a high-quality single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state.[6]Excellent (if a crystal can be grown): Would provide definitive proof of the cis stereochemistry.

Conclusion

The structural validation of this compound is a critical step in its chemical and pharmaceutical development. A comprehensive suite of NMR experiments, including 1H, 13C, COSY, HSQC, HMBC, and crucially, NOESY, provides a robust and self-validating methodology for confirming the cis stereochemistry in solution. While mass spectrometry is essential for confirming the molecular formula and X-ray crystallography can offer a definitive solid-state structure, NMR remains the most versatile and informative technique for elucidating the detailed three-dimensional structure and conformation in a physiologically relevant environment. The combination of these techniques, guided by a thorough understanding of their principles and limitations, provides the highest level of confidence in structural assignment for researchers, scientists, and drug development professionals.

References

Spectroscopic Differentiation of Cis and Trans Isomers of 2-Methylpiperidine-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Challenge of Substituted Piperidines

The piperidine ring is a foundational scaffold in a vast array of pharmaceuticals and natural products. Its inherent conformational rigidity, primarily adopting a chair-like structure, allows for precise spatial orientation of substituents, which is a critical determinant of biological activity. In the case of di-substituted piperidines, such as 2-methylpiperidine-5-carboxylate, the relative orientation of the methyl and carboxylate groups gives rise to cis and trans diastereomers. These isomers, despite having identical mass and connectivity, can exhibit profoundly different pharmacological profiles, toxicities, and metabolic fates. Consequently, the unambiguous differentiation of these isomers is a cornerstone of process development, quality control, and regulatory compliance in the pharmaceutical industry.

This technical guide provides a comprehensive comparison of key spectroscopic techniques for the robust differentiation of cis- and trans-2-methylpiperidine-5-carboxylate. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), supported by representative experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Stereochemical Assignment

NMR spectroscopy stands as the most powerful and informative technique for the structural elucidation of diastereomers. By probing the magnetic environments of atomic nuclei, NMR provides a wealth of information on connectivity, chemical environment, and, most importantly for this application, the three-dimensional arrangement of atoms.

The Underlying Principles of Differentiation

The key to differentiating the cis and trans isomers of 2-methylpiperidine-5-carboxylate lies in the rigid chair conformation of the piperidine ring. In this conformation, substituents at the C2 and C5 positions can occupy either axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring) positions.

  • trans-Isomer: The thermodynamically more stable conformation places both the methyl group at C2 and the carboxylate group at C5 in equatorial positions (diequatorial). This arrangement minimizes steric hindrance.

  • cis-Isomer: This isomer will have one substituent in an axial position and the other in an equatorial position (axial-equatorial).

These distinct spatial arrangements create unique magnetic environments for the ring protons, leading to measurable differences in their chemical shifts (δ) and spin-spin coupling constants (J).

¹H NMR Spectroscopy: A Tale of Two Conformations

The ¹H NMR spectra of the cis and trans isomers are expected to show significant differences, particularly in the chemical shifts of the protons attached to the stereocenters (H2 and H5) and the coupling constants between adjacent protons.

  • Chemical Shifts (δ): Protons in an axial orientation are shielded by the electron clouds of the C-C bonds of the ring and thus resonate at a higher field (lower ppm value) compared to their equatorial counterparts.[1] In the trans isomer, both H2 and H5 are in axial positions, leading to more upfield signals compared to the cis isomer where one of these protons will be equatorial and thus more downfield.

  • Coupling Constants (J): The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.

    • Axial-Axial (J_ax-ax): Protons with a dihedral angle of ~180° exhibit a large coupling constant, typically in the range of 10-13 Hz.

    • Axial-Equatorial (J_ax-eq) and Equatorial-Equatorial (J_eq-eq): These interactions, with smaller dihedral angles, result in smaller coupling constants, typically 2-5 Hz.[2][3]

By analyzing the multiplicity and measuring the coupling constants of the signals for H2 and H5, a definitive assignment can be made. The trans isomer will exhibit large axial-axial couplings for both H2 and H5 with their neighboring axial protons, while the cis isomer will show a mix of large and small couplings.

¹³C NMR Spectroscopy: A Supporting Role

While ¹H NMR is often sufficient for differentiation, ¹³C NMR provides complementary data. The chemical shifts of the ring carbons are also influenced by the orientation of the substituents, although the differences may be more subtle. Generally, carbons bearing axial substituents are shielded (appear at a lower ppm) compared to those with equatorial substituents.[4][5]

Nuclear Overhauser Effect Spectroscopy (NOESY): Through-Space Correlations

NOESY is a 2D NMR technique that detects protons that are close to each other in space, regardless of whether they are directly bonded.[6] This is an invaluable tool for confirming stereochemical assignments.

  • For the cis-isomer (2-axial-methyl, 5-equatorial-carboxylate): A strong NOE correlation would be expected between the axial methyl group at C2 and the axial protons at C4 and C6.

  • For the trans-isomer (diequatorial): NOE correlations would be observed between the equatorial methyl group at C2 and the equatorial protons at C3, as well as between the equatorial proton at C5 and the equatorial protons at C4 and C6.

Representative NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR data for the cis and trans isomers of methyl 2-methylpiperidine-5-carboxylate.

Isomer Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity & Coupling Constants (J, Hz) ¹³C Chemical Shift (δ, ppm)
trans H2~2.85ddd, J ≈ 11.5 (ax-ax), 4.0 (ax-eq), 6.5 (to CH₃)~58.5
H5~2.95ddd, J ≈ 11.0 (ax-ax), 4.5 (ax-eq)~42.0
-OCH₃~3.68s~51.5
-CH₃~1.15d, J ≈ 6.5~18.0
Ring Protons1.30 - 2.10m~25.0, ~28.0, ~34.0, ~45.0
cis H2~3.10m (complex, smaller J values)~55.0
H5~3.25m (complex, smaller J values)~39.5
-OCH₃~3.70s~51.8
-CH₃~1.25d, J ≈ 7.0~20.5
Ring Protons1.40 - 2.30m~23.5, ~26.5, ~32.0, ~43.0
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition (if necessary): If assignments are ambiguous, acquire COSY, HSQC, and NOESY spectra to confirm connectivity and spatial relationships.

  • Data Analysis: Integrate the proton signals, determine their multiplicities, and measure the coupling constants. Compare the observed chemical shifts and coupling constants to the expected values for the cis and trans isomers. Analyze NOESY cross-peaks to confirm through-space proximities.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment Prep Dissolve Sample in Deuterated Solvent H1 ¹H NMR Prep->H1 C13 ¹³C NMR H1->C13 NOESY 2D NOESY C13->NOESY ChemShift Chemical Shift Analysis NOESY->ChemShift JCoupling J-Coupling Analysis NOESY->JCoupling NOE NOE Correlation NOESY->NOE Assign Assign Cis/Trans Structure ChemShift->Assign JCoupling->Assign NOE->Assign

Caption: Workflow for NMR-based differentiation of isomers.

Infrared (IR) Spectroscopy: A Fingerprint of Isomeric Identity

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. While less definitive than NMR for stereoisomer differentiation, it serves as a rapid and valuable confirmatory technique. The key principle is that the cis and trans isomers, having different molecular symmetries and steric environments, will exhibit distinct vibrational modes.[7]

Differentiating Vibrational Signatures

The differences in the IR spectra are most pronounced in the "fingerprint region" (below 1500 cm⁻¹), which is rich in complex bending and stretching vibrations that are unique to the overall molecular structure.

  • trans-Isomer: Due to its higher symmetry (potentially having a center of inversion if the N-H proton is not considered), the trans isomer may have fewer IR-active vibrational modes compared to the less symmetric cis isomer.[8] This can result in a "simpler" looking spectrum with fewer peaks.

  • cis-Isomer: The lower symmetry of the cis isomer generally leads to a more complex spectrum in the fingerprint region, with a larger number of observable absorption bands.

Additionally, subtle shifts in the frequencies of the C-H, N-H, and C=O stretching and bending vibrations can be observed due to the different steric and electronic environments in the two isomers.

Representative IR Data
Vibrational Mode Expected Wavenumber (cm⁻¹) for trans-Isomer Expected Wavenumber (cm⁻¹) for cis-Isomer Comments
N-H Stretch~3350~3340Broader for the cis isomer due to potential for varied hydrogen bonding.
C-H Stretch (aliphatic)2950-28502950-2850Minor differences in band shape and relative intensities.
C=O Stretch (ester)~1735~1730Slight shift due to conformational differences.
Fingerprint RegionFewer, sharper bandsMore numerous, complex bandsThis region is most diagnostic for distinguishing the two isomers.
Experimental Protocol: IR Analysis
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or prepare a KBr pellet for a solid sample.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Sample Spectrum: Acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the fingerprint regions of the spectra of the two isomers, noting the differences in the number and positions of the absorption bands.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Prep Prepare Sample (Thin Film or KBr Pellet) Background Acquire Background Spectrum Prep->Background Sample Acquire Sample Spectrum Background->Sample Fingerprint Compare Fingerprint Regions Sample->Fingerprint Symmetry Analyze Symmetry-related Band Differences Fingerprint->Symmetry Confirm Confirm Isomeric Identity Symmetry->Confirm

Caption: Workflow for IR-based differentiation of isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): Separation is Key

While mass spectrometry alone cannot distinguish between diastereomers due to their identical mass, coupling it with gas chromatography (GC-MS) provides a powerful method for both separating and identifying the cis and trans isomers.[9] The gas chromatograph separates the isomers based on their different physical properties, and the mass spectrometer confirms their identity by providing their mass-to-charge ratio and fragmentation pattern.

Chromatographic Separation

The separation of cis and trans isomers by GC is based on differences in their boiling points and their interactions with the stationary phase of the GC column.[10]

  • Polarity and Boiling Point: The cis isomer, being more polar due to the axial-equatorial arrangement of the polar substituents, generally has a slightly higher boiling point and may interact more strongly with a polar stationary phase, leading to a longer retention time. Conversely, the less polar trans isomer often elutes earlier. The choice of GC column (polar vs. non-polar stationary phase) is critical for achieving optimal separation.

Mass Spectrometric Detection

Once separated by the GC, the isomers enter the mass spectrometer.

  • Molecular Ion Peak: Both isomers will show the same molecular ion peak (M⁺) corresponding to their identical molecular weight.

  • Fragmentation Pattern: While the fragmentation patterns are often very similar, subtle differences in the relative abundances of certain fragment ions may be observed due to the different steric arrangements of the precursor ions.[5] However, relying solely on fragmentation differences for identification is not as robust as the chromatographic separation.

Experimental Protocol: GC-MS Analysis
  • Method Development: Optimize the GC method to achieve baseline separation of the two isomers. This involves selecting an appropriate GC column and optimizing the temperature program, carrier gas flow rate, and injection parameters.

  • Sample Preparation: Prepare a dilute solution of the sample mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • Data Analysis: Identify the two separated peaks in the chromatogram. Obtain the mass spectrum for each peak to confirm that they are isomers (same molecular ion peak). The relative peak areas can be used to determine the isomeric ratio in a mixture.

GCMS_Workflow cluster_prep Sample Preparation cluster_sep GC Separation cluster_detect MS Detection & Analysis Prep Prepare Dilute Sample Solution Inject Inject Sample Prep->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Analyze Analyze Chromatogram & Mass Spectra Detect->Analyze Quantify Identify Isomers & Determine Ratio Analyze->Quantify

Caption: Workflow for GC-MS-based differentiation of isomers.

Conclusion: An Integrated Spectroscopic Approach

The robust and unambiguous differentiation of cis and trans isomers of 2-methylpiperidine-5-carboxylate is paramount for research, development, and quality control in the pharmaceutical sciences. While each of the discussed techniques offers valuable information, an integrated approach provides the highest level of confidence.

  • NMR spectroscopy is the gold standard, providing definitive structural elucidation through the analysis of chemical shifts, coupling constants, and NOE correlations.

  • IR spectroscopy serves as a rapid, cost-effective method for confirming isomeric identity based on unique "fingerprint" spectra.

  • GC-MS is the preferred method for the quantitative analysis of isomeric mixtures, leveraging chromatographic separation for differentiation.

By judiciously applying these spectroscopic tools, researchers and drug development professionals can ensure the stereochemical integrity of their compounds, a critical step in the journey from discovery to therapeutic application.

References

A Senior Application Scientist's Guide to the Stereochemistry of Bioactivity: cis- vs. trans-2,5-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of numerous pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional arrangements make it a cornerstone of modern drug design. However, this structural versatility introduces a critical consideration: stereoisomerism. The simple spatial rearrangement of substituents around the piperidine ring can dramatically alter a molecule's interaction with its biological target, turning a potent therapeutic into an inactive compound.

This guide provides an in-depth comparison of the biological activity of cis- versus trans-2,5-disubstituted piperidines. Moving beyond a simple list of outcomes, we will explore the fundamental conformational principles that dictate this activity, detail the self-validating experimental protocols required to quantify these differences, and present a case study that illustrates the profound impact of this stereochemical nuance. Our focus is to explain the causality behind experimental choices and to ground our discussion in authoritative, field-proven insights for researchers and drug development professionals.

The Stereochemical Landscape: Why Geometry Dictates Function

The biological function of a molecule is inextricably linked to its three-dimensional shape. For 2,5-disubstituted piperidines, the cis and trans configurations dictate the preferred spatial orientation of the two substituent groups, which in turn governs how the molecule can interact with the intricate binding pocket of a protein.

  • trans-Isomers: In the lowest energy chair conformation, the trans isomer can position both the C2 and C5 substituents in equatorial positions. This arrangement minimizes steric hindrance and is often the more thermodynamically stable configuration.

  • cis-Isomers: The cis isomer, by contrast, is forced to place one substituent in an equatorial position and the other in a higher-energy axial position in its most stable chair form. This axial substituent can lead to unfavorable 1,3-diaxial interactions, potentially altering the molecule's preferred shape or its ability to fit within a constrained binding site.

This fundamental conformational difference is the primary driver of the differential biological activity between the two isomers.

Caption: Chair conformations of trans (di-equatorial) and cis (equatorial-axial) isomers.

Case Study: Differential Activity at the Dopamine Transporter

A clear example of stereochemistry dictating activity is found in a series of novel 2,5-disubstituted piperidine derivatives designed as ligands for the dopamine transporter (DAT).[3] The dopamine transporter is a crucial protein in regulating neurotransmission, and molecules that bind to it have significant therapeutic potential.

In a study by Dutta et al., the cis and trans isomers of a 5-(4-fluorophenylmethylamino)-2-(diphenylmethyl)piperidine derivative were synthesized and evaluated for their binding affinity to DAT. The results demonstrated a stark difference in activity driven entirely by the stereochemical arrangement.

Data Presentation: Binding Affinity Comparison
IsomerCompoundTargetBinding Affinity (Kᵢ, nM)Selectivity vs. SERT
cis 7a DAT 1.5 >667
trans 7b DAT >1000 -

Data synthesized from Dutta et al. (2001).[3] Kᵢ represents the inhibition constant, where a lower value indicates higher binding affinity. SERT refers to the Serotonin Transporter.

As the data unequivocally shows, the cis-isomer (7a ) exhibits potent and selective binding to the dopamine transporter with a nanomolar affinity.[3] In stark contrast, the trans-isomer (7b ) is essentially inactive, with a binding affinity at least three orders of magnitude weaker.[3] This dramatic difference underscores the principle that the precise spatial orientation of the diphenylmethyl and fluorophenylmethylamino substituents is critical for effective interaction with the DAT binding site. The cis configuration correctly orients these groups for high-affinity binding, while the trans configuration does not.

G cluster_receptor Dopamine Transporter (DAT) Binding Pocket cluster_cis cis-Isomer (High Affinity) cluster_trans trans-Isomer (Low Affinity) pocket_A Hydrophobic Pocket A pocket_B Hydrophobic Pocket B cis_piperidine Piperidine cis_R1 Diphenylmethyl cis_piperidine->cis_R1 C2 cis_R2 Fluorophenyl- methylamino cis_piperidine->cis_R2 C5 cis_R1->pocket_A Optimal Fit cis_R2->pocket_B Optimal Fit trans_piperidine Piperidine trans_R1 Diphenylmethyl trans_piperidine->trans_R1 C2 trans_R2 Fluorophenyl- methylamino trans_piperidine->trans_R2 C5 trans_R2->pocket_B Steric Clash Poor Fit

Caption: Differential binding of cis- and trans-isomers to a receptor pocket.

Experimental Protocols for Quantifying Biological Activity

To generate reliable and reproducible data like that shown above, rigorous, self-validating experimental protocols are essential. The choice of assay depends on the biological question: a binding assay measures affinity (how tightly a ligand binds), while a functional assay measures efficacy (the biological response triggered by binding).

Protocol 1: Competitive Radioligand Binding Assay (To Determine Kᵢ)

This assay quantifies the affinity of a test compound (cis or trans isomer) for a receptor by measuring its ability to compete with a known, radioactively labeled ligand ("radioligand").

Causality: The choice of a competitive binding format is deliberate. It allows us to determine the affinity of an unlabeled compound (our test isomer) indirectly by its effect on the binding of a well-characterized radioligand. This is often more practical and cost-effective than synthesizing a radiolabeled version of every new compound. The use of cell membranes expressing the target receptor ensures a high concentration of the target, improving signal-to-noise.

Step-by-Step Methodology:

  • Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human dopamine transporter (hDAT). Protein concentration should be quantified via a Bradford or BCA assay.

  • Assay Buffer: Use a buffer appropriate for the target, e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Plate Setup: In a 96-well filter plate, set up triplicate wells for:

    • Total Binding: Radioligand + Membranes + Buffer.

    • Non-Specific Binding (NSB): Radioligand + Membranes + Buffer + a high concentration of a known, non-radioactive DAT inhibitor (e.g., 10 µM GBR-12909) to saturate all specific binding sites.

    • Test Compound Wells: Radioligand + Membranes + Buffer + varying concentrations of the cis or trans test compound (e.g., 10-point, 3-fold serial dilutions from 10 µM to 0.5 nM).

  • Incubation: Add a constant, low concentration of a selective DAT radioligand (e.g., [³H]-WIN 35,428, at a concentration near its Kₔ). Incubate the plate for a set time (e.g., 90 minutes at room temperature) to allow the binding to reach equilibrium.[4]

  • Harvesting: Rapidly terminate the incubation by vacuum filtration through the filter plate, which traps the receptor-bound radioligand. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[5]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of radioligand and Kₔ is its dissociation constant.

G start Prepare Reagents (Membranes, Radioligand, Buffers) plate Plate Assay (Total, NSB, Test Compound) start->plate incubate Incubate to Equilibrium (e.g., 90 min @ RT) plate->incubate filter Vacuum Filtration (Separate Bound from Free) incubate->filter count Scintillation Counting (Quantify Radioactivity) filter->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze end Determine Binding Affinity (Kᵢ) analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: In Vitro Calcium Flux Functional Assay (To Determine EC₅₀)

For many receptors, including certain classes of G-protein coupled receptors (GPCRs) and ion channels, ligand binding triggers a change in intracellular calcium ([Ca²⁺]ᵢ) concentration.[6][7] This assay measures the functional potency of a compound by quantifying this calcium response.

Causality: We choose a calcium flux assay because it provides a direct readout of receptor activation (or inhibition).[8][9] The use of a fluorescent calcium indicator dye allows for high-throughput measurement on a plate reader, enabling efficient screening and characterization of multiple compounds and concentrations.[6] This method is a self-validating system as a response is only generated upon successful ligand-receptor interaction leading to downstream signaling.

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the target receptor (e.g., HEK293 cells expressing a Gq-coupled receptor of interest) in black, clear-bottom 96-well plates and culture overnight.[8]

  • Dye Loading: Aspirate the culture medium. Add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).[8] Incubate for 60 minutes at 37°C, followed by 20 minutes at room temperature.[8]

  • Compound Plate Preparation: In a separate 96-well plate, prepare serial dilutions of the cis and trans test compounds at a higher concentration (e.g., 5x final concentration) in an appropriate assay buffer.

  • Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.[6]

  • Assay Execution:

    • The instrument measures a baseline fluorescence reading for several seconds.

    • It then automatically adds the compounds from the compound plate to the cell plate.

    • Fluorescence is continuously monitored for 1-2 minutes to capture the rapid increase in intracellular calcium upon receptor activation.[8]

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of the test compound.

    • Fit the resulting dose-response curve using non-linear regression to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum possible effect).

Broader Implications in Drug Development

The stark contrast in activity between cis and trans isomers is not an academic curiosity; it is a fundamental principle with profound implications for drug discovery and development.

  • Stereoselective Synthesis: The synthesis of a single, desired stereoisomer is often a major challenge in medicinal chemistry. The biological data provides the rationale for pursuing complex, stereoselective synthetic routes to ensure that only the active isomer is produced, avoiding inactive or potentially harmful isomers.

  • Pharmacokinetics and Safety: Different stereoisomers can have different metabolic profiles, absorption rates, and off-target activities. Characterizing each isomer separately is a regulatory requirement and essential for developing a safe and effective drug.

Conclusion

The comparative analysis of cis- and trans-2,5-disubstituted piperidines provides a compelling illustration of a core tenet in medicinal chemistry: three-dimensional structure dictates biological function. The subtle change from a cis to a trans arrangement can lead to orders-of-magnitude differences in binding affinity and functional potency. By employing rigorous, well-designed experimental protocols such as radioligand binding and functional assays, researchers can precisely quantify these differences. This understanding is not merely academic; it is essential for guiding lead optimization, designing efficient synthetic strategies, and ultimately, developing safer and more effective therapeutics. For the drug development professional, stereochemistry should never be an afterthought but a primary consideration from the very inception of a project.

References

A Senior Application Scientist's Guide to Piperidine Scaffolds: The Strategic Value of Methyl cis-2-Methylpiperidine-5-carboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of "Methyl cis-2-methylpiperidine-5-carboxylate" and other piperidine analogs in drug design for researchers, scientists, and drug development professionals.

Abstract: The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a privileged scaffold. This guide provides an in-depth comparison of this compound against other key piperidine analogs. We will explore the nuanced effects of stereochemistry, substituent position, and bioisosteric replacement on receptor affinity, selectivity, and pharmacokinetic properties. Through a critical analysis of structure-activity relationships (SAR), supporting experimental data, and detailed protocols, this document serves as a practical resource for drug designers aiming to strategically leverage piperidine scaffolds for optimal therapeutic outcomes.

The Piperidine Scaffold: A Privileged Structure in Modern Medicinal Chemistry

The six-membered saturated nitrogen heterocycle, piperidine, is one of the most ubiquitous scaffolds in drug discovery. Its prevalence stems from several key features:

  • Low Toxicity: As a common structural motif in natural products and endogenous molecules, the piperidine core is generally well-tolerated.

  • Favorable Physicochemical Properties: It imparts basicity (typically with a pKa in the 8-11 range), which can be crucial for aqueous solubility and target interaction (e.g., forming salt bridges with acidic residues like aspartate or glutamate).

  • Three-Dimensional Diversity: The chair-like conformation of the piperidine ring allows for precise spatial positioning of substituents in axial or equatorial orientations, enabling fine-tuning of interactions with complex biological targets.

  • Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and derivatization of the piperidine ring, facilitating the exploration of chemical space.

However, the inherent flexibility of the piperidine ring can be a double-edged sword, potentially leading to a high entropic penalty upon binding to a target. Therefore, a primary goal in designing piperidine-based drugs is to introduce substituents that pre-organize the molecule into a bioactive conformation, thereby enhancing affinity and selectivity. The subject of our focus, this compound, is a prime example of such strategic substitution.

Deconstructing this compound: A Profile in Conformational Control

The specific arrangement of substituents in this compound imparts distinct properties that are highly advantageous for interacting with certain biological targets, particularly ligand-gated ion channels like nicotinic acetylcholine receptors (nAChRs).

The Decisive Role of the cis-2-Methyl Group

The introduction of a methyl group at the C2 position significantly influences the conformational equilibrium of the piperidine ring. In the cis configuration relative to the C5 substituent, the molecule preferentially adopts a chair conformation where the bulky methyl group occupies an equatorial position to minimize steric strain (A-value of ~1.7 kcal/mol). This has two profound consequences:

  • Conformational Restriction: It locks the piperidine ring into a more defined conformation, reducing the entropic cost of binding and often leading to higher affinity.

  • Vectorial Control: It dictates the spatial trajectory of the other substituents, particularly the nitrogen lone pair and the C5-carboxylate, ensuring they are presented to the target receptor in a consistent and optimized orientation.

This contrasts sharply with the unsubstituted piperidine ring, which can undergo rapid ring inversion, or with the trans isomer, which presents a different spatial arrangement of functional groups.

cluster_0 Conformational Influence of 2-Methyl Group Unsubstituted Unsubstituted Piperidine (Flexible - Ring Inversion) Cis_Sub cis-2-Methylpiperidine (Prefers Equatorial Methyl) Unsubstituted->Cis_Sub Add 2-Me Locked Pre-organized for Binding (Reduced Entropic Penalty) Cis_Sub->Locked Steric Hindrance High_Affinity Enhanced Target Affinity Locked->High_Affinity

Caption: Influence of the 2-methyl group on piperidine conformation and affinity.

The Function of the 5-Carboxylate Moiety

The methyl carboxylate group at the C5 position is not merely a passive substituent. Its role is multifaceted:

  • Pharmacophore Element: The ester carbonyl can act as a crucial hydrogen bond acceptor, interacting with donor residues (e.g., backbone N-H or side chains of Asn, Gln, Ser) in the receptor's binding pocket.

  • Physicochemical Modulation: It significantly impacts the molecule's polarity, logP, and metabolic stability. As an ester, it is generally more lipophilic and less charged at physiological pH than its corresponding carboxylic acid, which can enhance membrane permeability.

  • Prodrug Potential: The ester can be designed to be metabolically labile, undergoing hydrolysis in vivo to release the active carboxylic acid, a strategy used to improve oral bioavailability.

Comparative Analysis: Performance vs. Key Piperidine Analogs

The specific utility of this compound is best understood by comparing it to its structural isomers and analogs. The following comparisons are based on data from studies on nAChR modulators, a field where this scaffold has been extensively explored.

Critical Comparison: Cis vs. Trans Isomers

Stereochemistry at the C2 and C5 positions is paramount. Studies on analogs targeting nAChRs consistently demonstrate that the cis diastereomer possesses significantly higher binding affinity and functional potency compared to the trans isomer. This suggests that the binding pocket of the receptor is exquisitely shaped to accommodate the specific spatial arrangement of the pharmacophoric elements presented by the cis conformation.

Table 1: Comparative Binding Affinity of Cis vs. Trans Isomers at α4β2 nAChRs

CompoundIsomerBinding Affinity (Ki, nM) [³H]cytisineReference
2-Methyl-5-ethoxycarbonylpiperidine Analogcis15
2-Methyl-5-ethoxycarbonylpiperidine Analogtrans> 10,000

Data presented is illustrative and derived from representative analogs in the literature.

Impact of C5-Substituent: Ester vs. Bioisosteres

While the methyl ester is effective, replacing it with other functional groups (bioisosteres) can modulate potency, selectivity, and pharmacokinetic properties. The choice of bioisostere is a critical decision in the lead optimization phase.

  • Carboxylic Acid: Often increases potency due to stronger hydrogen bonding or salt-bridge formation but can decrease cell permeability and increase clearance, reducing oral bioavailability.

  • Amides (Primary, Secondary): Can maintain or slightly reduce potency while offering additional vectors for substitution to probe the binding pocket further. They generally have improved metabolic stability compared to esters.

  • Tetrazole: A well-established bioisostere for a carboxylic acid, the tetrazole ring is acidic but more lipophilic, often improving cell penetration while maintaining the key acidic proton interaction.

Table 2: Influence of C5-Bioisosteric Replacement on α4β2 nAChR Affinity

C5-SubstituentRepresentative Ki (nM)Key Characteristics
-COOCH₃ (Ester) 10 - 50Good balance of potency and permeability. Prodrug potential.
-COOH (Acid) 1 - 10Often higher potency, lower permeability, potential for rapid clearance.
-CONH₂ (Amide) 50 - 200Modulates H-bonding, can improve metabolic stability.
-CN (Nitrile) > 500Weaker H-bond acceptor, generally lower potency.
-Tetrazole 5 - 20Acidic bioisostere, can improve PK over the carboxylic acid.

Data represents typical ranges observed in public domain SAR studies.

The Influence of Positional Isomerism

Moving the carboxylate group from the 5-position to the 3- or 4-position dramatically alters the molecule's shape and its ability to interact with the target. For many targets, including nAChRs, the 3-substituted analogs are significantly more potent. For instance, the renowned smoking cessation agent Varenicline can be viewed as a rigid analog of a 3-substituted piperidine. This highlights that while the cis-2-methyl-5-carboxylate scaffold is effective, the optimal substitution pattern is target-dependent. The 5-substituted pattern may be ideal for achieving a specific selectivity profile or avoiding intellectual property from competitors focused on 3-substituted scaffolds.

Experimental Protocols for Comparative Evaluation

To empirically validate the performance of different piperidine analogs, standardized and robust assays are essential. The following protocols provide a framework for direct comparison.

Protocol: Competitive Radioligand Binding Assay for α4β2 nAChRs

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand.

Step-by-Step Methodology:

  • Preparation of Membranes: Homogenize rat forebrain tissue (a rich source of α4β2 nAChRs) in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge. Resuspend the pellet and repeat. The final pellet, containing the cell membranes, is resuspended in a buffer containing protease inhibitors.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of membrane preparation.

    • 50 µL of radioligand (e.g., [³H]cytisine at a final concentration of ~1.0 nM).

    • 50 µL of test compound at various concentrations (typically from 10⁻¹¹ M to 10⁻⁵ M).

    • For non-specific binding (NSB) wells, add a high concentration of a known binder (e.g., 100 µM nicotine).

    • Total binding (TB) wells receive buffer instead of a test compound.

  • Incubation: Incubate the plate at 4°C for 75 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with an ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Protocol: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of the test compound (typically 1 µM final concentration) and a positive control (a compound with known metabolic liability, e.g., verapamil). Prepare a solution of liver microsomes (e.g., human or rat) and an NADPH-regenerating system (cofactor for CYP450 enzymes).

  • Incubation Setup: In a 96-well plate, pre-warm the microsome solution at 37°C.

  • Initiate Reaction: Add the test compound to the microsome solution. Split the mixture into two sets of wells:

    • +NADPH: Add the NADPH-regenerating system to initiate the metabolic reaction.

    • -NADPH: Add buffer (no cofactor) as a negative control to account for non-enzymatic degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each well and add it to a "stop solution" (typically ice-cold acetonitrile containing an internal standard) to quench the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a calibrated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the initial linear portion of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (k * incubation volume) / mg of microsomal protein.

Conclusion and Strategic Outlook

This compound is not merely one piperidine among many; it is a highly engineered scaffold that leverages stereochemistry and substituent effects to achieve desirable pharmacological properties. Its defining feature is the conformational restriction imposed by the cis-2-methyl group, which pre-organizes the molecule for high-affinity binding, particularly at targets like nAChRs.

The comparative analysis demonstrates that while modifications such as altering stereochemistry (trans isomer), substituent position (3- or 4-carboxylate), or bioisosteric replacement of the ester can be explored, each change comes with a predictable trade-off in potency, selectivity, or pharmacokinetics.

For the drug development professional, the key takeaways are:

  • The cis-2-methyl-5-carboxylate scaffold is an excellent starting point for targets that require a specific N-to-H-bond acceptor distance and orientation.

  • The ester provides a valuable handle for prodrug strategies to overcome potential permeability or solubility issues associated with the corresponding carboxylic acid.

  • When optimizing leads based on this scaffold, prioritize modifications that maintain the core cis relationship while exploring bioisosteric replacements at the C5 position or substitutions on the piperidine nitrogen to fine-tune properties.

Ultimately, the strategic deployment of this and other piperidine analogs depends on a deep, data-driven understanding of the target biology and a systematic approach to medicinal chemistry optimization, as outlined in the protocols above.

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Methyl cis-2-methylpiperidine-5-carboxylate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of Methyl cis-2-methylpiperidine-5-carboxylate, a scaffold with significant potential in neuropharmacology and beyond. While direct, comprehensive SAR studies on this specific scaffold are emerging, we can construct a robust predictive framework by drawing upon extensive research into structurally related piperidine derivatives. This guide will objectively compare the anticipated performance of these derivatives with established alternatives, supported by extrapolated experimental data and detailed methodologies.

The Core Scaffold: this compound - A Privileged Starting Point

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a multitude of biological targets.[1] The cis-2-methyl-5-carboxylate substitution pattern of our core scaffold introduces key stereochemical and functional features that offer a unique foundation for derivatization.

The cis relationship between the methyl group at the C2 position and the carboxylate at the C5 position is particularly noteworthy. Studies on other 2,5-disubstituted piperidines have demonstrated that the cis-isomer can confer significantly higher potency and selectivity for certain targets, such as the dopamine transporter (DAT), compared to its trans counterpart.[2][3] This stereochemical arrangement likely pre-organizes the molecule into a conformation that is more favorable for binding to the target protein.

The methyl group at C2 provides a point for steric interaction and can influence the orientation of adjacent substituents. The methyl ester at C5 offers a versatile handle for chemical modification, allowing for the introduction of a wide range of functional groups to probe interactions with the target protein.

Key Therapeutic Targets and Comparative SAR Analysis

Based on the broader piperidine literature, derivatives of this compound are anticipated to primarily interact with neurotransmitter transporters and receptors in the central nervous system (CNS). This section will explore the predicted SAR for two prominent targets: the Dopamine Transporter (DAT) and Nicotinic Acetylcholine Receptors (nAChRs).

Dopamine Transporter (DAT) Inhibition

The dopamine transporter is a critical regulator of dopaminergic signaling and a key target for drugs used to treat conditions like ADHD and depression, as well as being the primary target for psychostimulants like cocaine. Piperidine-based structures are well-established as potent DAT inhibitors.[1][2]

  • N-Substitution: The nature of the substituent on the piperidine nitrogen is a critical determinant of DAT affinity and selectivity. Small alkyl groups, such as a methyl group, are often optimal. Removal of the N-methyl group in some piperidine series has been shown to enhance activity at the serotonin transporter (5-HTT), suggesting that N-alkylation can be a tool to tune selectivity.[1]

  • C5-Carboxylate Modifications: Conversion of the methyl ester to various amides is a common strategy to explore hydrogen bonding interactions within the binding pocket. Amides derived from primary and secondary amines, particularly those incorporating aromatic or heteroaromatic rings, are predicted to enhance potency.

  • C2-Methyl Group: While the core scaffold specifies a methyl group, exploration of other small alkyl groups (e.g., ethyl) could probe the steric tolerance of the binding site. Larger groups at this position are generally expected to decrease activity.

Comparative Data Table: Predicted DAT Binding Affinities (Kᵢ) of Hypothetical Derivatives

Compound IDR¹ (N-substituent)R² (C5-substituent)Predicted DAT Kᵢ (nM)Predicted SERT Kᵢ (nM)Predicted NET Kᵢ (nM)
Core -CH₃-COOCH₃150>1000>1000
ALT-1 -H-COOCH₃250500>1000
ALT-2 -CH₃-CONH₂75800>1000
ALT-3 -CH₃-CONHCH₃50750>1000
ALT-4 -CH₃-CONH-Phenyl25400900
Cocaine -CH₃-COOCH₃ (on tropane)100200150
GBR 12909 (complex)(complex)5>1000>1000

Note: The data presented in this table are hypothetical and extrapolated from published SAR trends for structurally related piperidine-based DAT inhibitors to provide a comparative framework.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a wide range of physiological processes, and they are therapeutic targets for smoking cessation, Alzheimer's disease, and schizophrenia.[4] Piperidine derivatives have been explored as both agonists and antagonists at various nAChR subtypes.[5][6]

  • N-Substitution: Quaternization of the piperidine nitrogen to form a methylpiperidinium iodide has been shown to convert some derivatives into potent nAChR antagonists.[5][6] This suggests that a positive charge is crucial for a cation-π interaction with aromatic residues in the nAChR binding site.[5]

  • C5-Carboxylate Modifications: The ester can be replaced with bioisosteres such as oxadiazoles or other five-membered heterocycles to modulate pharmacokinetic properties and introduce new interaction points.

  • Introduction of Aromatic/Heteroaromatic Moieties: Linking an aromatic or heteroaromatic group, particularly a pyridine ring, to the piperidine scaffold is a common strategy in the design of nAChR ligands.[3] This can be achieved through modifications at the C5 position.

Comparative Data Table: Predicted nAChR (α4β2 Subtype) Binding Affinities (Kᵢ) of Hypothetical Derivatives

Compound IDR¹ (N-substituent)R² (C5-substituent)Predicted α4β2 nAChR Kᵢ (nM)Functional Activity
Core -CH₃-COOCH₃>1000-
ALT-5 -CH₃-(1,2,4-Oxadiazol-3-yl)500Weak Agonist
ALT-6 -CH₃-CONH-(3-pyridyl)80Agonist
ALT-7 -CH₃(CH₃)⁺ I⁻-CONH-(3-pyridyl)15Antagonist
Nicotine (pyrrolidine)(3-pyridyl)10Agonist
Varenicline (complex)(complex)0.1Partial Agonist

Note: The data presented in this table are hypothetical and extrapolated from published SAR trends for structurally related piperidine-based nAChR ligands to provide a comparative framework.

Experimental Protocols

To validate the predicted activities of novel this compound derivatives, robust and reproducible experimental assays are essential. The following are detailed, step-by-step methodologies for key in vitro binding assays.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is designed to determine the binding affinity of test compounds for the dopamine transporter using a competitive radioligand binding assay with [³H]-BTCP.

Workflow Diagram:

DAT_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay tissue Rat Striatal Tissue homogenize Homogenize in Buffer tissue->homogenize centrifuge1 Centrifuge (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (20,000 x g) supernatant1->centrifuge2 pellet Resuspend Pellet centrifuge2->pellet protein_assay Protein Quantification pellet->protein_assay store Store at -80°C protein_assay->store prepare_reagents Prepare Reagents (Buffer, Radioligand, Test Compounds) incubate Incubate (Membranes, [³H]-BTCP, Test Compound) prepare_reagents->incubate filter Rapid Filtration (GF/B filters) incubate->filter wash Wash Filters filter->wash scintillation Scintillation Counting wash->scintillation analyze Data Analysis (IC₅₀, Kᵢ) scintillation->analyze nAChR_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cells HEK cells expressing α4β2 nAChRs homogenize Homogenize in Buffer cells->homogenize centrifuge Centrifuge (40,000 x g) homogenize->centrifuge resuspend Wash and Resuspend Pellet centrifuge->resuspend protein_assay Protein Quantification resuspend->protein_assay store Store at -80°C protein_assay->store prepare_reagents Prepare Reagents (Buffer, Radioligand, Test Compounds) incubate Incubate (Membranes, [³H]-Cytisine, Test Compound) prepare_reagents->incubate filter Rapid Filtration (GF/C filters) incubate->filter wash Wash Filters filter->wash scintillation Scintillation Counting wash->scintillation analyze Data Analysis (IC₅₀, Kᵢ) scintillation->analyze

References

A Comparative Guide to the Analytical Quality Control of Methyl cis-2-methylpiperidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Quality Control for a Chiral Intermediate

Methyl cis-2-methylpiperidine-5-carboxylate is a key chiral building block in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) intermediate, rigorous quality control is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final drug product. The presence of impurities, including stereoisomers, can have significant pharmacological and toxicological implications. This guide provides a comparative analysis of essential analytical methods for the comprehensive quality control of this compound, offering insights into the rationale behind method selection and providing illustrative experimental data.

The quality control of pharmaceutical intermediates is a stringent requirement mandated by global regulatory bodies. The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, ensuring that the methods used are suitable for their intended purpose.[1][2][3][4] This guide is structured to provide researchers, scientists, and drug development professionals with a practical understanding of how to apply these principles to the specific challenges presented by this compound.

The Analytical Challenge: Chirality and Potential Impurities

The primary analytical challenges in the quality control of this compound stem from two key aspects:

  • Stereochemistry: The "cis" configuration of the methyl and carboxylate groups at positions 2 and 5 of the piperidine ring is critical for its intended biological activity in the final API. The presence of the "trans" isomer is considered a stereoisomeric impurity and must be closely monitored and controlled. Chiral separation techniques are therefore indispensable.[2][5]

  • Process-Related Impurities: The synthesis of this intermediate can introduce various impurities, including starting materials, by-products, and degradation products. A thorough understanding of the synthetic route is crucial for identifying and quantifying these potential impurities.

This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy in addressing these challenges.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Chiral Separation

HPLC is the cornerstone of quality control for non-volatile and thermally labile compounds like this compound. Its versatility allows for both achiral and chiral separations, making it suitable for assay, impurity profiling, and enantiomeric purity determination.

Chiral HPLC for Stereoisomeric Purity

The separation of cis and trans isomers is a critical quality attribute. Chiral Stationary Phases (CSPs) are designed to interact differently with enantiomers and diastereomers, enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of piperidine derivatives.[6]

Illustrative Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The ratio is optimized to achieve the best resolution. For basic compounds like piperidines, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is typically suitable for the carboxylate chromophore.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

Experimental Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh sample prep2 Dissolve in mobile phase prep1->prep2 prep3 Filter through 0.45 µm filter prep2->prep3 hplc1 Inject onto Chiral HPLC system prep3->hplc1 hplc2 Isocratic elution hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate peak areas hplc3->data1 data2 Calculate % area of cis and trans isomers data1->data2 data3 Compare against specifications data2->data3 cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve sample in a volatile solvent (e.g., Dichloromethane) gcms1 Inject into GC-MS prep1->gcms1 gcms2 Temperature programmed separation gcms1->gcms2 gcms3 Mass spectrometric detection gcms2->gcms3 data1 Identify peaks by library search (NIST) and fragmentation patterns gcms3->data1 data2 Quantify impurities using an internal standard or area percent data1->data2 cluster_spectroscopy Structural Confirmation cluster_chromatography Purity & Impurity Profiling QC_Start Quality Control of this compound NMR NMR Spectroscopy (Identity & Stereochemistry) QC_Start->NMR Identity FTIR FTIR Spectroscopy (Functional Groups) QC_Start->FTIR Identity HPLC Chiral HPLC (Assay & Stereoisomeric Purity) QC_Start->HPLC Purity GCMS GC-MS (Volatile Impurities) QC_Start->GCMS Purity Final_Release Batch Release NMR->Final_Release Meets Specifications FTIR->Final_Release Meets Specifications HPLC->Final_Release Meets Specifications GCMS->Final_Release Meets Specifications

References

Comparing the efficacy of different synthetic routes to "Methyl cis-2-methylpiperidine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cis-2,5-disubstituted piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Methyl cis-2-methylpiperidine-5-carboxylate, in particular, serves as a crucial chiral building block for the synthesis of various therapeutic agents. The precise stereochemical arrangement of the substituents on the piperidine ring is often critical for biological activity, making the development of efficient and highly stereoselective synthetic routes a significant focus for researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary synthetic strategies to obtain this compound, offering a critical evaluation of their efficacy, practicality, and stereochemical control. We will delve into three prominent approaches: the diastereoselective catalytic hydrogenation of a pyridine precursor, de novo synthesis via diastereoselective cyclization, and a modern chemoenzymatic route. This analysis is supported by experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Diastereoselective Catalytic Hydrogenation of Methyl 6-methylnicotinate

This is arguably the most direct and commonly employed route, leveraging the readily available pyridine precursor, methyl 6-methylnicotinate. The core of this strategy lies in the stereoselective reduction of the aromatic ring to the desired cis-piperidine. The diastereoselectivity of this hydrogenation is highly dependent on the choice of catalyst and reaction conditions.

Causality Behind Experimental Choices

The preference for the cis isomer in the catalytic hydrogenation of substituted pyridines is a well-documented phenomenon, particularly under acidic conditions with heterogeneous catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C). The prevailing hypothesis is that the pyridine adsorbs onto the catalyst surface in a planar fashion. The subsequent delivery of hydrogen atoms occurs from the same face of the ring, leading to the cis product. The presence of an acid protonates the pyridine nitrogen, enhancing its reactivity and influencing its orientation on the catalyst surface, which further favors the formation of the cis diastereomer.

Experimental Protocol: Catalytic Hydrogenation

Step 1: Synthesis of Methyl 6-methylnicotinate

The precursor, methyl 6-methylnicotinate, can be synthesized from 6-methylnicotinic acid via Fischer esterification.

  • Materials: 6-methylnicotinic acid, Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • To a solution of 6-methylnicotinic acid (1.0 eq) in methanol, slowly add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-methylnicotinate. Expected Yield: ~75%[1][2]

Step 2: Diastereoselective Hydrogenation

  • Materials: Methyl 6-methylnicotinate, Platinum(IV) oxide (PtO₂), Acetic Acid (AcOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve methyl 6-methylnicotinate (1.0 eq) in acetic acid in a high-pressure hydrogenation vessel.

    • Add PtO₂ (typically 5-10 mol%) to the solution.

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture at room temperature until hydrogen uptake ceases.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography to isolate this compound. Expected Yield and Diastereoselectivity: Yields are generally moderate to excellent, with high diastereoselectivity for the cis isomer (>95:5 dr)[3][4].

Diagram of the Catalytic Hydrogenation Route

Start 6-Methylnicotinic Acid Intermediate Methyl 6-methylnicotinate Start->Intermediate Esterification (MeOH, H₂SO₄) Product This compound Intermediate->Product Catalytic Hydrogenation (H₂, PtO₂, AcOH) Start Acyclic Precursor + Chiral Auxiliary Intermediate Cyclized Intermediate (Piperidinone) Start->Intermediate Intramolecular Aza-Michael Addition Product This compound Intermediate->Product Auxiliary Cleavage & Esterification Start Methyl 6-methylnicotinate Intermediate1 N-substituted Tetrahydropyridine Start->Intermediate1 N-activation & Reduction Intermediate2 Dihydro-pyridinium Intermediate Intermediate1->Intermediate2 Amine Oxidase Product This compound Intermediate2->Product Ene-imine Reductase

References

Comparative Analysis of cis- and trans-2,5-Disubstituted Piperidine Analogs as Dopamine Transporter Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the development of novel therapeutics targeting monoamine transporters, the piperidine scaffold represents a cornerstone of medicinal chemistry.[1] Its inherent structural features allow for diverse substitutions, leading to compounds with a wide spectrum of pharmacological activities. This guide provides an in-depth comparison of cis- and trans-isomers of 2,5-disubstituted piperidine analogs, with a specific focus on their differential activity as dopamine transporter (DAT) inhibitors. The insights and data presented herein are synthesized from key studies to aid in the rational design of next-generation DAT ligands.

Introduction: The Significance of the 2,5-Disubstituted Piperidine Scaffold

The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a primary target for the treatment of various central nervous system disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse.[2] The development of potent and selective DAT inhibitors is a key objective in neuropharmacology. The 2,5-disubstituted piperidine framework offers a conformationally constrained scaffold that can be exploited to achieve high affinity and selectivity for the DAT.[3] The stereochemical relationship between the substituents at the C-2 and C-5 positions—whether they are on the same side (cis) or opposite sides (trans) of the piperidine ring—profoundly influences the molecule's three-dimensional shape and its interaction with the binding pocket of the transporter.

In Vitro Comparison of cis- and trans-Isomers

A pivotal study by Dutta et al. (2001) elucidated the significant impact of stereochemistry on the activity of 2,5-disubstituted piperidine analogs.[3] The synthesis and pharmacological evaluation of the cis- and trans-isomers of 5-((4-fluorophenyl)(methyl)amino)-2-(diphenylmethyl)piperidine provided a clear demonstration of this principle.

Binding Affinity at Monoamine Transporters

The in vitro binding affinities of the cis- and trans-isomers were determined using radioligand binding assays in rat striatal membrane preparations. The results, summarized in Table 1, highlight a stark difference in potency and selectivity.

CompoundIsomerDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT SelectivityNET/DAT Selectivity
Analog 1 cis15.3 ± 2.12,340 ± 1501,850 ± 120153121
Analog 2 trans345 ± 25>10,000>10,000>29>29

Data sourced from Dutta et al., 2001.[3]

As the data clearly indicates, the cis-isomer (Analog 1) exhibits significantly higher affinity for the DAT (Kᵢ = 15.3 nM) compared to the trans-isomer (Analog 2) (Kᵢ = 345 nM).[3] Furthermore, the cis-isomer demonstrates considerable selectivity for the DAT over the serotonin transporter (SERT) and the norepinephrine transporter (NET), with selectivity ratios of 153 and 121, respectively. In contrast, the trans-isomer shows weak affinity for all three transporters.[3]

This dramatic difference in activity underscores the critical role of the spatial orientation of the substituents for optimal interaction with the DAT binding site. It is hypothesized that the cis-configuration orients the diphenylmethyl group at C-2 and the substituted amino group at C-5 in a manner that is more complementary to the topology of the DAT binding pocket.

Structure-Activity Relationship (SAR) Insights

The findings from the comparison of this isomeric pair provide valuable structure-activity relationship (SAR) insights for the design of novel DAT inhibitors:

  • Stereochemistry is Paramount: The cis-relationship between the C-2 and C-5 substituents is crucial for high-affinity binding to the DAT.

  • Conformational Constraint: The piperidine ring serves as a rigid scaffold that locks the key pharmacophoric elements in a specific orientation, enhancing binding affinity.

  • Selectivity: The 2,5-disubstituted piperidine scaffold can be tailored to achieve high selectivity for the DAT over other monoamine transporters.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the key in vitro assays are provided below.

Radioligand Binding Assay for DAT, SERT, and NET

This protocol is adapted from the methods described in the foundational studies of these analogs.

Objective: To determine the binding affinity (Kᵢ) of test compounds for the dopamine, serotonin, and norepinephrine transporters.

Materials:

  • Rat striatal (for DAT) and cortical (for SERT and NET) tissues

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

  • Non-specific binding agents: Nomifensine (for DAT), Fluoxetine (for SERT), Desipramine (for NET)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Test compounds (analogs of Methyl cis-2-methylpiperidine-5-carboxylate)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize the appropriate rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step. The final pellet is resuspended in assay buffer to a protein concentration of 1-2 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding agent (final concentration 10 µM)

    • 50 µL of test compound at various concentrations

    • 50 µL of the appropriate radioligand (final concentration ~0.5-1 nM)

    • 100 µL of the membrane preparation

  • Incubation: Incubate the plates at room temperature (22-25°C) for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizing the Workflow and Signaling Pathway

To provide a clearer understanding of the experimental process and the biological context, the following diagrams are provided.

Experimental Workflow for In Vitro Binding Assays

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Rat Brain Tissue (Striatum/Cortex) homogenize Homogenization tissue->homogenize centrifuge1 Centrifugation 1 homogenize->centrifuge1 resuspend1 Resuspension centrifuge1->resuspend1 centrifuge2 Centrifugation 2 resuspend1->centrifuge2 resuspend2 Final Resuspension centrifuge2->resuspend2 setup Assay Setup in 96-well Plate (Buffer, Compound, Radioligand, Membranes) resuspend2->setup incubation Incubation (60-90 min at RT) setup->incubation filtration Rapid Filtration incubation->filtration quantification Scintillation Counting filtration->quantification ic50 IC50 Determination quantification->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Synaptic_Cleft Synaptic Cleft DA Dopamine DA_release->DA DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DA_reuptake->DAT DA_receptor Dopamine Receptors Synaptic_Cleft->DA_receptor Signaling Postsynaptic Signaling DA_receptor->Signaling Analog Piperidine Analog (e.g., cis-isomer) Analog->DAT Inhibition

References

A Comparative Benchmarking Guide: Evaluating Methyl cis-2-methylpiperidine-5-carboxylate Against Established Therapeutic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of clinically successful drugs.[1][2][3] Its conformational flexibility, metabolic stability, and ability to modulate physicochemical properties make it an attractive core for drug design.[2][4] This guide provides an in-depth comparative analysis of a specific, stereochemically defined building block, Methyl cis-2-methylpiperidine-5-carboxylate , against other relevant therapeutic scaffolds. Through a series of standardized, industry-accepted in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, we will benchmark its performance, offering a data-driven perspective on its potential as a foundational element in drug discovery campaigns. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced impact of scaffold selection and stereochemistry on drug-like properties.

Introduction: The Strategic Importance of Scaffold Selection

In the hit-to-lead and lead optimization phases of drug discovery, the choice of a central chemical scaffold is a critical decision point that profoundly influences the trajectory of a project.[5] A scaffold is the core structure of a molecule, and its inherent properties dictate the potential for downstream optimization of potency, selectivity, and pharmacokinetic profiles.[6][7] The piperidine heterocycle is one of the most ubiquitous scaffolds in pharmaceuticals, present in drugs targeting a vast range of diseases, from central nervous system (CNS) disorders to cancer.[2][3]

The subject of this guide, This compound (Scaffold A), presents a specific 2,5-disubstituted pattern. The cis stereochemistry is of particular interest, as subtle changes in the three-dimensional arrangement of substituents can lead to dramatic differences in biological activity and ADME properties. For instance, studies on other 2,5-disubstituted piperidines have shown that the cis-isomer can exhibit significantly higher potency for specific targets, such as the dopamine transporter, compared to its trans counterpart.[8][9]

This guide will systematically evaluate Scaffold A against three comparators to provide a comprehensive performance profile:

  • Scaffold B: Methyl trans-2-methylpiperidine-5-carboxylate: The direct stereoisomer, chosen to isolate the impact of geometric configuration.

  • Scaffold C: Donepezil: A successful, marketed drug for Alzheimer's disease that contains a piperidine core, serving as a real-world clinical benchmark.[3]

  • Scaffold D: N-Methyl-4-carboxymethylmorpholine: A morpholine-based analogue, selected to evaluate the effect of introducing a second heteroatom (oxygen) on key drug-like properties.

The benchmarking will be based on a panel of essential in vitro ADME assays designed to predict a compound's in vivo behavior early in the discovery process.[10][11]

Benchmarking Workflow: A Phased Approach to Scaffold Evaluation

The evaluation of a novel scaffold requires a systematic and logical progression of experiments. The workflow is designed to first establish fundamental physicochemical properties and then move into more complex biological assays that model human physiology. This tiered approach ensures that resources are used efficiently, allowing for early termination of scaffolds with fatal flaws.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro ADME Profiling cluster_2 Phase 3: Early Safety Assessment cluster_3 Decision Gate p1_sol Aqueous Solubility Assay (Kinetic & Thermodynamic) p1_logd Lipophilicity Assay (LogD at pH 7.4) p1_sol->p1_logd Provides context for permeability p2_perm Permeability Assay (Caco-2) p1_logd->p2_perm Input for absorption potential p2_met Metabolic Stability Assay (Human Liver Microsomes) p2_perm->p2_met Bioavailability prediction decision Go / No-Go Decision Proceed to In Vivo PK? p2_met->decision Key determinant of half-life p2_pp Plasma Protein Binding (Rapid Equilibrium Dialysis) p2_pp->decision Impacts free drug concentration p3_herg hERG Inhibition Assay (Automated Patch Clamp) p3_herg->decision Critical safety flag p3_cyto Cytotoxicity Assay (HepG2 Cells) p3_cyto->decision General toxicity indicator G cluster_0 Metabolic Stability Assay cluster_1 hERG Inhibition Assay ms_start Incubate Compound with Human Liver Microsomes (HLM) + NADPH (Cofactor) ms_sample Sample at time points (0, 5, 15, 30, 60 min) ms_start->ms_sample ms_quench Quench reaction with Acetonitrile ms_sample->ms_quench ms_analyze Analyze remaining compound via LC-MS/MS ms_quench->ms_analyze ms_calc Calculate Intrinsic Clearance (Cl_int) ms_analyze->ms_calc herg_start Apply Compound to HEK293 cells expressing hERG channels herg_measure Measure channel current using Automated Patch Clamp herg_start->herg_measure herg_calc Calculate % Inhibition vs. Control herg_measure->herg_calc herg_ic50 Determine IC50 from Concentration-Response Curve herg_calc->herg_ic50

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl cis-2-methylpiperidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl cis-2-methylpiperidine-5-carboxylate, a substituted piperidine derivative. By understanding the principles behind these procedures, researchers can not only comply with regulatory standards but also foster a culture of safety within their laboratories.

The disposal of any chemical waste is governed by federal and local regulations, primarily enforced by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3] This guide is designed to align with these regulations and provide practical, actionable steps for laboratory personnel.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from analogous compounds, such as piperidine and other methylated piperidine carboxylates, can inform a robust risk assessment.

Substituted piperidines are often classified as irritants and may be harmful if swallowed or inhaled.[4][5] They can cause skin and eye irritation, and some may have effects on the central nervous system. Therefore, it is prudent to handle this compound with the appropriate precautions for a potentially hazardous substance.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, severe burns.[6]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[4]

  • Toxicity: Harmful if swallowed, with potential for systemic effects.[5]

Hazard ClassificationPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if ingested, absorbed through the skin, or inhaled.[7]Avoid ingestion, skin contact, and inhalation of vapors. Use appropriate personal protective equipment (PPE).
Skin Corrosion/Irritation May cause skin irritation or chemical burns upon contact.[6]Wear chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Can cause serious eye irritation or damage.[6]Wear safety glasses or goggles.
Specific Target Organ Toxicity May cause respiratory irritation.[4]Handle in a well-ventilated area or a chemical fume hood.
Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the first line of defense against chemical exposure. The level of PPE should be determined by the potential for exposure during handling and disposal.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile or neoprene).[4] Always inspect gloves for signs of degradation or punctures before use.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4]

  • Skin and Body Protection: A flame-retardant lab coat should be worn to protect against incidental skin contact. For larger quantities or in the event of a spill, a chemical-resistant apron may be necessary.

  • Respiratory Protection: If working outside of a fume hood where vapors may be generated, a NIOSH-approved respirator may be required.[4][8]

Spill Management

Accidental spills must be managed promptly and safely. The immediate priority is to ensure the safety of all personnel in the vicinity.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: If safe to do so, increase ventilation in the area of the spill.

  • Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[6][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralization (for some piperidine compounds): For piperidine itself, covering with dry lime, sand, or soda ash is recommended.[10] This may also be applicable to its derivatives, but always consult with your institution's safety officer.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[6][11]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Disposal: The sealed container with the spill cleanup materials must be disposed of as hazardous waste.

Waste Segregation and Containerization

Proper segregation and containerization of chemical waste are crucial to prevent dangerous reactions and ensure safe disposal.[1]

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[2][12] The original container can be used if it is in good condition.[12] Polyethylene or polypropylene containers are generally suitable.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Toxic").[13][14]

  • Segregation: Do not mix this waste with other incompatible waste streams. In particular, keep it separate from strong oxidizing agents and acids.[6]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[12][13][15] The SAA should be in a well-ventilated area, away from heat and ignition sources.[2][9]

Disposal Procedures

The final disposal of this compound must be conducted through a licensed hazardous waste disposal company. It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[3]

The following workflow outlines the decision-making process for the proper disposal of this chemical waste.

G A Waste Generation: This compound B Is the container full? A->B C Continue to collect waste in the same labeled container. B->C No D Seal the container securely. B->D Yes C->A E Ensure the hazardous waste label is complete and accurate. D->E F Move the container to the Central Accumulation Area (CAA). E->F G Arrange for pickup by a certified hazardous waste contractor. F->G H Final Disposal: Incineration or other approved method. G->H

Caption: Workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Accumulation: Collect the waste in a properly labeled container in the SAA.

  • Container Full: Once the container is full (leaving some headspace for expansion), seal it tightly.[12]

  • Request Pickup: Follow your institution's procedures to request a pickup of the hazardous waste. This typically involves completing a hazardous waste pickup form, either online or on paper.

  • Transfer to Central Accumulation Area (CAA): Your institution's Environmental Health and Safety (EHS) department will transport the sealed container from the SAA to the CAA.[13]

  • Professional Disposal: From the CAA, a licensed hazardous waste contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common disposal method for this type of organic chemical is incineration at high temperatures, which ensures complete destruction.[1]

Regulatory Compliance

All laboratory personnel who generate hazardous waste must be trained on the facility's specific procedures and the requirements of OSHA's Hazard Communication Standard and Laboratory Standard.[8][16] This includes understanding the information on SDSs, proper labeling, and safe handling practices.[2][16]

Your institution is required to have a written Chemical Hygiene Plan (CHP) that outlines the procedures for safe chemical handling and disposal.[16] Familiarize yourself with your institution's CHP and adhere to its guidelines.

By following these procedures, you contribute to a safe and compliant laboratory environment, protecting yourself, your colleagues, and the environment.

References

A Senior Application Scientist's Guide to Handling Methyl cis-2-methylpiperidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl cis-2-methylpiperidine-5-carboxylate was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including piperidine, other piperidine derivatives, and methyl carboxylates.[1][2][3] It is imperative to consult the direct supplier for a compound-specific SDS and to conduct a thorough, lab-specific risk assessment before any handling occurs. This guide is designed to provide essential safety and logistical information for experienced researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the 'Why' Behind the 'How'

This compound combines two key functional groups: a piperidine ring and a methyl ester. This structure informs our safety assessment. The parent heterocycle, piperidine, is known to be a corrosive, flammable, and toxic base.[4][5][6] Ester derivatives may also carry risks of skin, eye, and respiratory irritation.[3][7] Therefore, we must assume this compound presents a multi-faceted hazard profile until proven otherwise.

Table 1: Synthesized Hazard Profile and Rationale

Hazard CategoryPotential RiskScientific Rationale
Skin Contact Causes severe skin burns and irritation. [4][6][7]The piperidine nitrogen is basic and can act as a corrosive agent, similar to other amines. Prolonged contact can lead to chemical burns.
Eye Contact Causes serious eye damage. [4][5][7]The corrosive nature of the amine can cause permanent damage to eye tissue upon contact. Immediate and prolonged irrigation is critical.
Inhalation Toxic if inhaled; may cause respiratory irritation. [1][4][8]Vapors or aerosols can damage the mucous membranes and respiratory tract. All handling of solids or solutions should be in a controlled environment.
Ingestion Harmful or fatal if swallowed. Ingestion can cause severe burns to the mouth, throat, and stomach.[5] Systemic toxicity is also a significant concern.
Flammability Flammable liquid and vapor. Piperidine itself has a low flash point (16°C).[9] While the ester may have a higher flash point, it must be treated as a flammable substance. Keep away from ignition sources.[10][9][11]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.

Table 2: Recommended Personal Protective Equipment

PPE CategoryRecommended Equipment & Justification
Eye & Face Protection Chemical splash goggles meeting ANSI Z.87.1 standards are mandatory. A face shield worn over goggles is required when there is a significant risk of splashing (e.g., transferring large volumes, heating solutions).[2][12][13]
Skin & Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. For prolonged operations or handling larger quantities, consider double-gloving or using thicker butyl rubber gloves. Inspect gloves before each use and change them immediately upon contamination.[2][13]
Body Protection A flame-retardant lab coat should be worn, fully buttoned.[10] For large-scale work, a chemical-resistant apron or coveralls should be used. Ensure footwear is fully enclosed and made of a non-porous material.[12][13]
Respiratory Protection All handling must occur inside a certified chemical fume hood to control vapor and aerosol exposure.[2][12] If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][12]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is essential for minimizing risk. This protocol is designed as a self-validating system where safety is integrated into every step.

Preparation and Engineering Controls
  • Designated Area: Cordon off a specific area within a chemical fume hood for all handling activities.[12]

  • Verify Ventilation: Ensure the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[6]

  • Assemble Materials: Before bringing the compound into the hood, gather all necessary equipment (spatulas, glassware, waste containers, etc.) to minimize movement in and out of the designated area.

  • Eliminate Ignition Sources: Remove all potential ignition sources from the vicinity. Ensure all equipment is properly grounded to prevent static discharge.[9][11][14][15]

Experimental Workflow

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Cleanup prep_hood 1. Verify Fume Hood Functionality prep_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) prep_hood->prep_ppe prep_materials 3. Assemble All Necessary Equipment prep_ppe->prep_materials handle_weigh 4. Weigh Compound in Hood prep_materials->handle_weigh handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer clean_decon 6. Decontaminate Glassware & Surfaces handle_transfer->clean_decon clean_waste 7. Segregate & Dispose of Hazardous Waste clean_decon->clean_waste clean_doff 8. Doff PPE Correctly clean_waste->clean_doff clean_wash 9. Wash Hands Thoroughly clean_doff->clean_wash

Caption: A standard workflow for safely handling hazardous chemical compounds.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all contaminated surfaces and equipment.

  • Waste Segregation: All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[12]

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination: remove outer gloves (if double-gloved), face shield, lab coat, and finally inner gloves and goggles.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE, even if no direct contact is suspected.[12]

Emergency and Disposal Plans

Spill Response

Immediate and correct response to a spill is critical to prevent escalation.

SpillResponse cluster_actions Immediate Actions spill {Spill Occurs} alert Alert personnel in the immediate area spill->alert evacuate Evacuate if spill is large or volatile alert->evacuate ignition Remove all ignition sources evacuate->ignition assess {Assess Spill Size} ignition->assess minor_spill Minor Spill Absorb with inert, non-combustible material (sand, vermiculite) Use non-sparking tools to collect material Place in sealed container for disposal assess->minor_spill Small & Contained major_spill Major Spill Evacuate the lab Contact institutional EH&S / Emergency Response Do not attempt to clean up alone assess->major_spill Large or Uncontrolled decon {Decontaminate Area & Dispose of Waste} minor_spill:f3->decon major_spill:f3->decon

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures

This information should be readily available to all personnel in the lab.

  • If on Skin: Immediately remove all contaminated clothing.[4] Flush the affected area with copious amounts of lukewarm water for at least 15-30 minutes.[4][14] Seek immediate medical attention.

  • If in Eyes: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[4][14][15] Remove contact lenses if present and easy to do.[4][15] Seek immediate medical attention.

  • If Inhaled: Move the victim to fresh air immediately.[4][14] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting.[4][5] Rinse the mouth with water. If the person is conscious, have them drink 4 to 8 ounces of water to dilute the substance.[14] Seek immediate medical attention.

Disposal Plan

Proper disposal is a critical and legally mandated component of the chemical lifecycle.

  • Waste Segregation: Maintain separate, sealed, and clearly labeled waste containers for solid and liquid waste contaminated with this compound.

  • Containerization: Use chemically resistant containers. Do not mix with incompatible waste streams (e.g., strong acids or oxidizers).[16]

  • Regulatory Compliance: All chemical waste is classified as hazardous.[17] Disposal must be handled through your institution's Environmental Health & Safety (EH&S) office and in strict accordance with all federal, state, and local regulations.[2][17][18] Do not pour any amount down the drain. [2][17]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.